Methyl 7-fluoro-1H-indazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 7-fluoro-2H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIKHLPMOCBIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679880 | |
| Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932041-13-9 | |
| Record name | 1H-Indazole-3-carboxylic acid, 7-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932041-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-fluoro-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 7-fluoro-1H-indazole-3-carboxylate
Introduction: The Strategic Importance of Fluorinated Indazoles in Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its unique bicyclic aromatic structure, featuring a fused benzene and pyrazole ring, allows it to serve as a versatile pharmacophore capable of engaging with a wide range of biological targets, including various protein kinases.[2][3] The strategic incorporation of fluorine atoms into organic molecules is a widely employed tactic in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[4][5]
Methyl 7-fluoro-1H-indazole-3-carboxylate is a highly valuable building block in this domain. The fluorine atom at the 7-position can significantly influence the electronic properties and conformation of the indazole ring system, while the methyl ester at the 3-position provides a versatile chemical handle for further synthetic elaboration into amides, hydrazides, or other functional groups common in active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and well-documented synthetic pathway to this key intermediate, detailing the underlying chemical principles and offering field-tested experimental protocols.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-stage process. The core of this strategy involves the initial construction of the fluorinated indazole ring system to form the carboxylic acid precursor, followed by a standard esterification to yield the final target molecule.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: 7-Fluoro-1H-indazole-3-carboxylic acid
The foundational step in this synthesis is the formation of the indazole carboxylic acid. A reliable method involves the oxidative cleavage and rearrangement of a 7-fluoro-substituted isatin or indigo precursor. The following protocol is adapted from established literature procedures.[3]
Reaction Mechanism: A Cascade of Diazotization and Reductive Cyclization
The transformation of 7-fluoroindigo into 7-fluoro-1H-indazole-3-carboxylic acid is a sophisticated one-pot process.
-
Oxidative Cleavage : Sodium hydroxide initiates the process, followed by the addition of sodium nitrite in an acidic medium. This generates nitrous acid in situ, which leads to the diazotization of an amino intermediate formed from the cleavage of the precursor.
-
Reductive Cyclization : The resulting diazonium salt is then introduced to a reducing agent, such as tin(II) chloride (SnCl₂), in a strongly acidic environment. The SnCl₂ reduces the diazonium group to a hydrazine intermediate, which spontaneously undergoes intramolecular cyclization to form the stable indazole ring.
-
Acidification : The final step is the acidification of the reaction mixture, which protonates the carboxylate salt, causing the desired 7-fluoro-1H-indazole-3-carboxylic acid to precipitate out of the aqueous solution.[3]
Caption: Mechanistic pathway for the formation of the carboxylic acid intermediate.
Detailed Experimental Protocol
Materials: 7-fluoroindigo, Sodium Hydroxide (NaOH), Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Water, Diethyl Ether.
Step 1: Preparation of the Diazo Solution
-
Suspend 7-fluoroindigo (e.g., 5.28 g) in water (30 mL) with stirring.
-
Add a solution of NaOH (e.g., 1.30 g) in water (10 mL) and continue stirring until a deep red solution is formed.[3]
-
Cool the solution in an ice bath to ~0°C.
-
In a separate beaker, dissolve sodium nitrite (e.g., 2.21 g) in water (10 mL) and pre-cool in an ice bath.
-
In another flask, prepare a cooled aqueous sulfuric acid solution (e.g., 3.4 mL H₂SO₄ in 60 mL water).
-
Slowly add the 7-fluoroindigo solution to the sulfuric acid solution, maintaining the temperature at approximately 0°C with the addition of ice.
-
To this mixture, add the pre-cooled sodium nitrite solution dropwise, ensuring the temperature remains at ~0°C.[3] This forms the dark red diazo solution.
Step 2: Reductive Cyclization and Isolation
-
Prepare a solution of SnCl₂·2H₂O (e.g., 18 g) in concentrated HCl (30 mL) and cool it to 0°C in an ice bath.
-
Slowly add the diazo solution from Step 1 to the SnCl₂ solution. Maintain the temperature at ~0°C throughout the addition.[3]
-
Stir the reaction mixture for approximately 1 hour at 0°C.
-
Collect the resulting solid residue by filtration.
-
Dissolve the residue in 1N NaOH (60 mL) and wash with diethyl ether (2 x 50 mL) to remove non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with concentrated HCl. A dark yellow precipitate should form.[3]
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry overnight in an oven to yield 7-fluoro-1H-indazole-3-carboxylic acid.
Data Summary: Intermediate Synthesis
| Parameter | Value/Observation | Reference |
| Starting Material | 7-Fluoroindigo | [3] |
| Key Reagents | NaOH, NaNO₂, H₂SO₄, SnCl₂·2H₂O, HCl | [3] |
| Temperature | ~0°C | [3] |
| Product Appearance | Orange to dark yellow solid | [3] |
| Typical Yield | ~47% | [3] |
| ¹H NMR (DMSO-d6) | δ 14.35 (br s), 13.22 (br s), 7.89-7.87 (m), 7.26-7.21 (m) | [3] |
| MS (ESI) | m/z 181 (M+H)⁺ | [3] |
Part 2: Esterification to Yield this compound
With the carboxylic acid intermediate in hand, the final step is esterification. This can be accomplished via several reliable methods. The choice between them often depends on the desired scale, reaction time, and tolerance for reversible versus irreversible conditions.
Method A: Acid-Catalyzed Fischer-Speier Esterification
This classic and economical method uses an excess of methanol as both a reagent and solvent, with a catalytic amount of strong acid to drive the equilibrium towards the ester product.[6][7]
Mechanism: The reaction proceeds by protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A proton transfer followed by the elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[8][9]
Caption: Simplified mechanism of Fischer-Speier esterification.
Experimental Protocol (Adapted from[10])
-
To a flask containing 7-fluoro-1H-indazole-3-carboxylic acid (1.0 eq), add a large excess of methanol (e.g., 20-30 mL per gram of acid).
-
With stirring, add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or methanesulfonic acid (e.g., 0.2 eq).[10]
-
Heat the mixture to reflux and maintain for 5-10 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and reduce the volume of methanol under reduced pressure.
-
Carefully neutralize the remaining acid by adding the mixture to an excess of saturated aqueous sodium bicarbonate solution.
-
A precipitate of the methyl ester should form. If not, extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane.
-
Collect the solid by filtration or, if extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or silica gel chromatography.
Method B: Thionyl Chloride-Mediated Esterification
This method offers a more rapid and irreversible route to the ester by first converting the carboxylic acid to a highly reactive acyl chloride intermediate.[1][11]
Mechanism: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form an intermediate acyl chlorosulfite, which then decomposes to the acyl chloride, sulfur dioxide (gas), and hydrogen chloride (gas). The highly electrophilic acyl chloride then reacts rapidly with methanol to form the methyl ester. The reaction is driven to completion by the irreversible loss of gaseous byproducts.
Experimental Protocol
-
Suspend 7-fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-20 mL per gram of acid) and cool the mixture to 0°C in an ice bath.
-
Slowly and carefully add thionyl chloride (SOCl₂, e.g., 1.5-2.0 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl and SO₂ gas; perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purify as needed by recrystallization or column chromatography.
Comparison of Esterification Methods
| Feature | Method A: Fischer Esterification | Method B: Thionyl Chloride |
| Principle | Acid-catalyzed equilibrium | Acyl chloride formation |
| Reversibility | Reversible | Irreversible |
| Reagents | Methanol, Cat. H₂SO₄ or MsOH | Methanol, SOCl₂ |
| Conditions | Reflux, 5-10 h | 0°C to Reflux, 2-4 h |
| Advantages | Economical, simple reagents | Faster, higher yielding, irreversible |
| Disadvantages | Equilibrium-limited, requires excess alcohol | Corrosive/toxic reagent, produces HCl/SO₂ gas |
Conclusion
The synthesis of this compound is a straightforward yet critical process for researchers in drug discovery. The two-stage approach, beginning with the robust formation of the 7-fluoro-1H-indazole-3-carboxylic acid intermediate followed by a reliable esterification, provides a clear and adaptable pathway to this valuable molecule. The choice between Fischer esterification and a thionyl chloride-mediated approach for the final step allows chemists to tailor the synthesis based on available resources, required scale, and desired reaction efficiency. By understanding the mechanistic principles behind each step, researchers can effectively troubleshoot and optimize this synthesis to support the development of novel indazole-based therapeutics.
References
- 1. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol – Oriental Journal of Chemistry [orientjchem.org]
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide: Methyl 7-fluoro-1H-indazole-3-carboxylate: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a fluorinated heterocyclic compound of significant interest to the scientific and drug development communities. As a derivative of the indazole scaffold, a well-established bioisostere of indole, this molecule serves as a critical building block in the synthesis of complex, biologically active agents.[1] The strategic placement of a fluorine atom at the 7-position modulates its electronic properties and metabolic stability, while the methyl ester at the 3-position provides a versatile handle for chemical modification. This guide offers a comprehensive overview of its physicochemical properties, detailed synthetic protocols, reactivity profile, and key applications, providing researchers with the foundational knowledge required to effectively utilize this compound in medicinal chemistry and materials science.
The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered immense attention in pharmaceutical research. Its structural similarity to native purines and indoles allows it to function as a bioisostere, effectively mimicking these structures to interact with a wide array of biological targets.[1] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and potent kinase inhibitory effects.[1][2]
The introduction of a fluorine atom, as seen in this compound, is a common strategy in modern drug design to enhance metabolic stability, improve binding affinity, and modulate pKa. This makes fluorinated indazoles particularly valuable starting points for developing novel therapeutics.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 932041-13-9 | [3] |
| Molecular Formula | C₉H₇FN₂O₂ | Calculated |
| Molecular Weight | 194.16 g/mol | Calculated from Formula |
| Appearance | Typically an off-white to yellow solid | General Observation |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | General Chemical Knowledge |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A robust and widely cited pathway involves the conversion of 7-fluoroisatin to the corresponding indazole carboxylic acid, followed by esterification.[4]
Synthetic Workflow Diagram```dot
Applications in Research and Drug Discovery
This compound is primarily used as a versatile intermediate in the synthesis of high-value compounds for biomedical research.
-
Kinase Inhibitors: The 1H-indazole-3-carboxamide scaffold is a validated pharmacophore for targeting protein kinases. Derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a target implicated in cancer progression and metastasis. [2]The title compound is an ideal precursor for synthesizing libraries of such inhibitors.
-
Intermediates for Bioactive Molecules: The compound serves as a key intermediate in the synthesis of various research chemicals. For instance, N-benzylated indazole carboxylates are structurally related to synthetic cannabinoids and are used as analytical reference standards in forensic applications. [5][6]* Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and well-defined chemical handles, this molecule is an excellent fragment for FBDD screening campaigns aimed at identifying novel binding motifs for therapeutic targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds provides guidance for safe handling. Related indazole carboxylic acids are classified as harmful if swallowed and can cause skin and eye irritation. [7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]
Conclusion
This compound is a high-value chemical scaffold that bridges the gap between simple starting materials and complex, high-impact molecules. Its strategic fluorination, coupled with the versatile reactivity of its indazole and ester functional groups, makes it an indispensable tool for researchers in medicinal chemistry. From the development of next-generation kinase inhibitors to the synthesis of novel research probes, this compound provides a robust and adaptable platform for scientific innovation.
References
- 1. Page loading... [guidechem.com]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 932041-13-9 [amp.chemicalbook.com]
- 4. 7-fluoro-1H-indazole-3-carboxylic acid | 959236-59-0 [chemicalbook.com]
- 5. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Spectroscopic Profile of Methyl 7-fluoro-1H-indazole-3-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed spectroscopic characterization of Methyl 7-fluoro-1H-indazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this document presents a comprehensive set of predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in a rigorous analysis of structurally analogous compounds and fundamental spectroscopic principles, offering a reliable reference for the identification and characterization of this molecule. Each predicted spectrum is accompanied by a detailed interpretation, explaining the structural basis for the observed chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, purification, and application of novel indazole derivatives.
Introduction: The Significance of Substituted Indazoles
Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. As bioisosteres of naturally occurring indole structures, indazoles exhibit a wide range of biological activities, including but not limited to anti-inflammatory, anti-cancer, and antiviral properties. The introduction of a fluorine atom at the 7-position of the indazole ring in this compound is of particular strategic importance in drug design. The high electronegativity and small size of fluorine can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl ester at the 3-position provides a versatile handle for further chemical modifications, making this molecule a valuable intermediate in the synthesis of more complex pharmaceutical agents.
An unambiguous structural confirmation of this compound is paramount for its effective utilization in research and development. This guide provides the foundational spectroscopic data required for such confirmation.
Molecular Structure
The structural representation and key atom numbering for this compound are depicted below. This numbering convention will be used throughout this guide for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra for this compound. The predictions are based on the analysis of structurally related compounds, including 7-substituted indazoles and 3-carboxy-substituted indazoles, and take into account the electronic effects of the fluorine and methyl ester substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the N-H proton of the indazole ring, three aromatic protons, and the methyl protons of the ester group. The fluorine atom at the C7 position will introduce characteristic splitting patterns for the adjacent protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.5 - 14.5 | br s | - | 1H | 1-H (N-H) |
| ~8.1 - 8.3 | d | J(H4-H5) ≈ 8.0 | 1H | 4-H |
| ~7.3 - 7.5 | t | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 7.5 | 1H | 5-H |
| ~7.1 - 7.3 | dd | J(H6-H5) ≈ 7.5, J(H6-F) ≈ 4-5 | 1H | 6-H |
| ~4.0 | s | - | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum:
-
N-H Proton (1-H): The proton on the nitrogen of the indazole ring is expected to be significantly deshielded and appear as a broad singlet in the downfield region of the spectrum, typically between 13.5 and 14.5 ppm. Its broadness is due to quadrupole broadening and potential exchange with residual water in the solvent.
-
Aromatic Protons (4-H, 5-H, 6-H): The three protons on the benzene ring portion of the indazole will exhibit a distinct splitting pattern.
-
4-H: This proton is expected to be the most deshielded of the aromatic protons due to its proximity to the electron-withdrawing pyrazole ring and the ester group. It will likely appear as a doublet, coupled to 5-H.
-
5-H: This proton will appear as a triplet, being coupled to both 4-H and 6-H.
-
6-H: This proton is coupled to 5-H and also shows a smaller coupling to the fluorine atom at the 7-position (a four-bond coupling, ⁴JHF). This will result in a doublet of doublets.
-
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately 4.0 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~163 | - | C=O (ester) |
| ~150 - 155 | ¹J(C-F) ≈ 240-250 | C7 |
| ~141 | - | C7a |
| ~135 | - | C3 |
| ~128 | ²J(C-F) ≈ 10-15 | C6 |
| ~123 | ³J(C-F) ≈ 3-5 | C5 |
| ~122 | - | C3a |
| ~115 | ³J(C-F) ≈ 3-5 | C4 |
| ~52 | - | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is expected to be the most deshielded, appearing around 163 ppm.
-
Fluorinated Aromatic Carbon (C7): The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz and will be significantly deshielded.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region (115-141 ppm). Carbons ortho and meta to the fluorine atom (C6, C7a, and C5, C4 respectively) will exhibit smaller C-F couplings.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region of the spectrum, around 52 ppm.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum will provide direct information about the fluorine environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -130 | m | - | C7-F |
Interpretation of the ¹⁹F NMR Spectrum:
The fluorine atom at the 7-position is expected to resonate in the typical range for an aryl fluoride. The signal will likely be a complex multiplet due to couplings with the neighboring aromatic protons (especially 6-H).
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.
The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1] This guide provides an in-depth technical exploration into the strategic discovery and application of fluorinated indazole derivatives in modern drug development. We will move beyond a simple recitation of facts to dissect the causal relationships behind experimental designs, from synthetic strategy to pharmacological evaluation. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights into how the unique properties of fluorine can be harnessed to optimize the therapeutic potential of indazole-based compounds. We will delve into synthetic methodologies, analyze the profound impact of fluorination on drug-like properties, and present detailed protocols for both synthesis and biological evaluation, ensuring a self-validating and authoritative narrative grounded in robust scientific literature.
The Indazole Nucleus and the Rationale for Fluorination
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many therapeutic agents, particularly in oncology.[2] Its versatility allows for diverse substitutions, leading to a wide array of biological activities, including potent inhibition of various protein kinases.[3] However, like many promising scaffolds, parent indazole derivatives can suffer from suboptimal pharmacokinetic properties, such as poor metabolic stability or insufficient binding affinity.
Herein lies the strategic importance of fluorine. The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[4] Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties without introducing significant steric bulk.[5] Key benefits of fluorination in the context of indazole derivatives include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing a compound's solubility, membrane permeability, and interaction with its biological target.[5]
-
Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions (e.g., with amide carbonyls). These interactions can significantly enhance the binding affinity and selectivity of an inhibitor.
-
Altered Conformation: Strategic placement of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for receptor binding.[5]
The decision to fluorinate an indazole scaffold is therefore a data-driven, hypothesis-led process aimed at overcoming specific, identifiable liabilities in a lead compound.
Synthetic Strategies for Fluorinated Indazoles
The synthesis of fluorinated indazoles can be approached in two primary ways: by utilizing fluorinated starting materials or by introducing fluorine in the later stages of a synthetic sequence ("late-stage fluorination"). The choice of strategy depends on the desired position of the fluorine atom, the availability of starting materials, and the overall complexity of the target molecule.
Synthesis from Fluorinated Precursors
This is a reliable method when the required fluorinated building blocks are commercially available or readily synthesized. For instance, a common route to N-aryl indazoles involves the condensation of a fluorinated phenylhydrazine with a suitable carbonyl compound, followed by cyclization.
Late-Stage Fluorination: A Modern Approach
Late-stage fluorination (LSF) has become a powerful tool in medicinal chemistry as it allows for the direct introduction of fluorine into a complex, fully-formed indazole scaffold.[6] This enables the rapid generation of analogs from a common intermediate, which is highly efficient for structure-activity relationship (SAR) studies.
One particularly effective and practical method for the C-3 fluorination of 2H-indazoles utilizes N-fluorobenzenesulfonimide (NFSI).[4][7] This metal-free approach is attractive due to its operational simplicity and use of water as a solvent.[4]
The relationship between starting materials, synthetic strategies, and the final fluorinated indazole product can be visualized as follows:
Caption: Synthetic pathways to fluorinated indazoles.
Impact of Fluorination on Biological Activity: A Quantitative Look
The theoretical benefits of fluorination are best demonstrated through quantitative analysis of biological activity. By comparing fluorinated indazole derivatives to their non-fluorinated parent compounds, a clear structure-activity relationship (SAR) can be established. This is particularly evident in the development of protein kinase inhibitors, a major application of the indazole scaffold.[8]
For example, studies on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors revealed that the addition of a fluorine atom to the phenyl ring of an indazole derivative led to a remarkable improvement in inhibitory activity.[3] Similarly, strategic fluorination of indazole-based Rho kinase (ROCK1) inhibitors dramatically enhanced potency.[9]
Table 1: Comparative Activity of Fluorinated vs. Non-Fluorinated Indazole Derivatives
| Compound ID | Target Kinase | Fluorination Status | IC₅₀ (nM) | Fold Improvement | Reference |
| Series 1 | |||||
| 14a | FGFR1 | 3-methoxyphenyl | 15 | - | [3] |
| 14d | FGFR1 | 3-methoxy-4-fluorophenyl | 5.5 | ~2.7x | [3] |
| Series 2 | |||||
| 51 | ROCK1 | 4-Fluoroindazole | 2500 | - | [9] |
| 52 | ROCK1 | 6-Fluoroindazole | 14 | ~178x | [9] |
This data provides compelling, verifiable evidence for the profound and position-dependent impact of fluorination. The nearly 180-fold increase in potency observed when moving the fluorine atom from the 4-position to the 6-position of the indazole core in ROCK1 inhibitors underscores the importance of precise structural modification.[9] This level of enhancement is often the difference between a tool compound and a viable clinical candidate.
Case Study: Axitinib, a Fluorinated Indazole in the Clinic
Axitinib (Inlyta®) is a potent, second-generation tyrosine kinase inhibitor and a prime example of a successful fluorinated indazole-derived drug.[10] It is approved for the treatment of advanced renal cell carcinoma (RCC).
Mechanism of Action
Axitinib's primary mechanism of action is the selective inhibition of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3).[1][11] These receptors are critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[12]
By binding to the ATP-binding pocket of the VEGFRs, Axitinib blocks their autophosphorylation and subsequent activation of downstream signaling pathways.[12] This effectively chokes off the tumor's blood supply, inhibiting its growth.[1] The key downstream pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation.[12]
Caption: Axitinib inhibits VEGFR signaling to block angiogenesis.
Experimental Protocols
To ensure this guide is not merely theoretical but also practical, we provide detailed, step-by-step methodologies for a key synthesis and a representative biological assay. These protocols are designed to be self-validating systems.
Protocol: Metal-Free C-3 Fluorination of a 2H-Indazole Derivative
This protocol is adapted from the methodology developed by Ghosh and Hajra for the direct fluorination of 2H-indazoles using NFSI.[4]
Objective: To synthesize 3-fluoro-2-phenyl-2H-indazole from 2-phenyl-2H-indazole.
Materials:
-
2-phenyl-2H-indazole (1.0 mmol, 194 mg)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 378 mg)
-
Deionized Water (5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add 2-phenyl-2H-indazole (1.0 mmol).
-
Add deionized water (5 mL) to the flask.
-
Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature (25°C) under ambient air.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Upon completion, quench the reaction by adding 10 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-2-phenyl-2H-indazole.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Causality and Validation: The use of water as a solvent is not only environmentally benign but was identified as the optimal medium for this radical-mediated reaction.[4] The protocol's self-validating nature comes from the clear separation and characterization of the product, with ¹⁹F NMR providing definitive proof of successful fluorination.
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a general, fluorescence-based biochemical assay to determine the IC₅₀ of a test compound (e.g., a novel fluorinated indazole) against a target kinase.
Objective: To quantify the inhibitory potency of a test compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (at a concentration near the Km for the enzyme)
-
Fluorescently labeled peptide substrate
-
Test compound (serially diluted in DMSO)
-
Positive control inhibitor (e.g., Axitinib)
-
384-well microplate
-
Plate reader capable of detecting fluorescence polarization or TR-FRET[5][13]
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
In a 384-well plate, add 2.5 µL of the kinase buffer.
-
Add 0.5 µL of the diluted test compound, positive control, or DMSO (for negative control wells) to the appropriate wells.
-
Add 2.5 µL of the enzyme/substrate mixture (recombinant VEGFR-2 and fluorescent peptide substrate pre-mixed in kinase buffer) to all wells to initiate the reaction.
-
Add 5 µL of an ATP solution to all wells. The final volume is 10.5 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation (which will alter the fluorescence signal).[5]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality and Validation: This assay design directly measures the enzymatic activity of the target kinase.[13] The inclusion of positive and negative controls validates the assay's performance. The dose-response curve provides a robust, quantitative measure of the compound's potency, allowing for direct comparison between different fluorinated analogs and forming the basis of the SAR table presented earlier.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indazole scaffold is a proven and powerful strategy in modern medicinal chemistry. As demonstrated through quantitative data and the clinical success of drugs like Axitinib, fluorination can dramatically enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profile of lead compounds. The continued development of novel synthetic methods, particularly in late-stage fluorination, will further empower chemists to explore the chemical space of fluorinated indazoles with greater precision and efficiency.[14][15] By understanding the fundamental principles that govern the effects of fluorine and by applying robust, verifiable experimental protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 10. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is Axitinib used for? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]
biological activity of 7-fluoro-indazole compounds for cancer research
An In-Depth Technical Guide to the Biological Activity of 7-Fluoro-Indazole Compounds in Cancer Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 7-fluoro-indazole compounds, a promising class of heterocyclic molecules demonstrating significant potential in oncology. We will dissect the rationale behind their design, elucidate their mechanisms of action, and provide validated protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
The Indazole Scaffold: A Privileged Structure in Oncology
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key hydrogen bond interactions with protein targets have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Several FDA-approved anti-cancer drugs, including Pazopanib (a multi-kinase inhibitor for renal cell carcinoma) and Axitinib (a VEGFR inhibitor), feature the indazole moiety, cementing its clinical relevance.[2][3]
Indazole-containing compounds exert their anti-cancer effects through various mechanisms, most notably the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as proliferation, survival, and angiogenesis.[2][3][4]
Strategic Advantage of the 7-Fluoro Substitution
The introduction of a fluorine atom at the 7-position of the indazole ring is a strategic chemical modification that significantly enhances the molecule's drug-like properties and biological activity.
Causality Behind Fluorination:
-
Enhanced Target Affinity: The highly electronegative fluorine atom can act as a hydrogen bond acceptor. This is a critical feature, as it can mimic the hydrogen-bonding capability of a carbonyl oxygen, a common interaction motif in protein-ligand binding. A crystal structure of a 7-fluoroindazole compound bound to Factor Xa revealed the 7-fluoro atom forming a crucial hydrogen bond with the backbone N-H of a glycine residue (Gly216).[5] This ability to form strong, specific interactions within an ATP-binding pocket can dramatically increase a compound's potency and selectivity for its target kinase.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability in vivo.
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby nitrogen atoms in the indazole ring, influencing the compound's ionization state at physiological pH. This can improve cell permeability and overall pharmacokinetic properties.
The 7-fluoro-indazole moiety is therefore not merely a structural component but a functional group engineered to optimize target engagement and pharmacological performance.[5][6]
Mechanism of Action: Inhibition of Key Oncogenic Pathways
7-Fluoro-indazole derivatives primarily function as ATP-competitive kinase inhibitors. They occupy the ATP-binding pocket of target kinases, preventing the phosphorylation of downstream substrates and thereby interrupting oncogenic signaling cascades.
Key Kinase Targets:
-
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. Indazole derivatives have shown potent VEGFR-2 inhibitory activity.[2]
-
EGFR (Epidermal Growth Factor Receptor): Overactivation of EGFR drives proliferation in many cancers, including non-small-cell lung cancer. Indazole compounds have been developed as potent EGFR inhibitors.[7]
-
Aurora Kinases: These are serine/threonine kinases essential for mitotic progression. Their inhibition by indazole compounds leads to mitotic arrest and apoptosis.[1][2]
-
FGFR (Fibroblast Growth Factor Receptor): Dysregulation of FGFR signaling is implicated in various malignancies. Structure-based design has yielded potent indazole-based FGFR inhibitors.[2][7]
The downstream consequence of inhibiting these pathways is the induction of programmed cell death, or apoptosis.
Signaling Pathway Interruption
Caption: Inhibition of a receptor tyrosine kinase by a 7-fluoro-indazole compound.
This inhibition triggers the intrinsic apoptotic pathway, characterized by:
-
Upregulation of Pro-Apoptotic Proteins: Increased expression of proteins like Bax.[8][9]
-
Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.[8][9]
-
Mitochondrial Disruption: Loss of mitochondrial membrane potential and release of cytochrome c.[8][9]
-
Caspase Activation: Activation of executioner caspases, such as cleaved caspase-3, which dismantle the cell.[8][9]
-
Increased Reactive Oxygen Species (ROS): Disruption of mitochondrial function can lead to an increase in ROS levels, further promoting cell death.[8][9]
Quantitative Assessment of Biological Activity
The anti-proliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Cell Line (Cancer Type) | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [8][10] |
| 2f | HepG2 (Liver) | 0.80 | [10] |
| 2f | MCF-7 (Breast) | 0.34 | [10] |
| 2f | A549 (Lung) | 1.15 | [8][10] |
| Doxorubicin | 4T1 (Breast) | 0.98 | [10] |
| 3b | WiDr (Colorectal) | 27.20 | [11] |
| Curcumin | WiDr (Colorectal) | >100 | [11] |
Note: Compound '2f' is an (E)-3-(3,5-dimethoxystyryl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole derivative. Lower IC50 values indicate higher potency.
Experimental Validation: A Self-Validating Workflow
A rigorous, multi-step process is essential to characterize the biological activity of a novel 7-fluoro-indazole compound. Each step provides evidence that informs the next, creating a self-validating cascade from initial screening to in vivo efficacy.
Caption: A validated workflow for evaluating novel anti-cancer compounds.
Core Experimental Protocols
Here we detail the methodologies for key experiments. The rationale behind each step is provided to ensure robust and reproducible results.
Protocol 1: Cell Proliferation Assessment (MTT Assay)
Objective: To determine the IC50 value of a test compound against a panel of cancer cell lines.
Principle: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Causality: An overnight incubation ensures cells recover from trypsinization and adhere to the plate, providing a healthy, uniform monolayer for drug treatment.
-
-
Compound Treatment: Prepare serial dilutions of the 7-fluoro-indazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Causality: A 48-72 hour treatment period is typically sufficient to observe significant effects on cell proliferation across multiple cell doubling times.
-
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Causality: This allows sufficient time for mitochondrial dehydrogenases in viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, and detach them using trypsin. Combine the supernatant and the trypsinized cells.
-
Causality: Collecting both floating and adherent populations is critical, as apoptotic cells often detach from the plate. Discarding the supernatant would lead to a significant underestimation of apoptosis.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorophores.
-
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to the cell suspension. Analyze the cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Synthesis Outline
The 7-fluoro-1H-indazole core can be synthesized through several methods. A common and effective approach starts from 2,3-difluorobenzaldehyde.[12]
-
Reaction: 2,3-difluorobenzaldehyde is heated with hydrazine monohydrate at high temperatures (e.g., 180°C).
-
Cyclization: The reaction proceeds via a condensation followed by an intramolecular nucleophilic aromatic substitution, where the hydrazine nitrogen displaces one of the fluorine atoms to form the pyrazole ring. The fluorine at the 3-position is more activated and is displaced, leaving the desired 7-fluoro-indazole.
-
Purification: The crude product is then purified using silica gel column chromatography to yield the final compound.[12]
Alternative syntheses can start from 2-fluoro-6-methylaniline, which involves acetylation, nitrosation, and subsequent cyclization.[1] The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the indazole ring for derivative libraries.
Future Directions and Conclusion
The 7-fluoro-indazole scaffold is a validated and highly promising platform for the development of next-generation cancer therapeutics. Its unique ability to enhance target binding through fluorine-mediated hydrogen bonds provides a clear advantage in designing potent and selective kinase inhibitors.
Future research will likely focus on:
-
Expanding the Target Space: Exploring the activity of 7-fluoro-indazole libraries against other emerging cancer targets, such as epigenetic modulators or components of the DNA damage response pathway.
-
Developing Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold to achieve irreversible, covalent binding to a target kinase, which can lead to prolonged duration of action and increased potency.
-
Combination Therapies: Investigating the synergistic effects of 7-fluoro-indazole compounds with existing chemotherapies or immunotherapies to overcome drug resistance.
References
- 1. Page loading... [guidechem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Introduction: The Indazole-3-Carboxylate Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide on the Potential Mechanisms of Action of Methyl 7-fluoro-1H-indazole-3-carboxylate
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Derivatives of indazole are integral to numerous therapeutic agents and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and neurological effects.[1][2][4][5]
This guide focuses on a specific, yet under-characterized member of this family: this compound. While direct experimental data on the mechanism of action of this particular compound is not extensively available in public literature, its structural features— a 7-fluoro-substituted indazole core and a 3-carboxylate methyl ester—provide a strong basis for hypothesizing its potential biological activities. By examining the established mechanisms of action of structurally related indazole-3-carboxylate derivatives, we can construct a scientifically rigorous framework for predicting and testing the therapeutic potential of this compound.
This document will serve as a technical guide for researchers, scientists, and drug development professionals, offering an in-depth exploration of the potential biological targets and mechanisms of action for this compound. We will delve into the key signaling pathways modulated by analogous compounds and provide detailed experimental protocols for validating these hypotheses.
Potential Biological Targets and Mechanisms of Action
The biological activity of indazole derivatives is heavily influenced by the nature and position of substituents on the indazole ring and at the 3-position. Based on extensive research into this chemical class, several key mechanisms of action have been identified for analogous compounds.
Kinase Inhibition: A Prominent Anti-Cancer Strategy
The indazole scaffold is a common feature in a multitude of kinase inhibitors, including several FDA-approved anti-cancer drugs.[1] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. Indazole derivatives have been shown to inhibit various kinases, including:
-
p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is linked to tumor progression, making it a key target for anti-cancer therapies.[6] 1H-indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[6] These inhibitors have demonstrated the ability to suppress tumor cell migration and invasion.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Indazolylpyrazol acetamide derivatives have been reported as potent VEGFR-2 inhibitors.[5]
Hypothesized Relevance for this compound:
The 7-fluoro substitution on the indazole ring of this compound could enhance its binding affinity to the ATP-binding pocket of certain kinases through favorable fluorine-protein interactions. The methyl ester at the 3-position could be a key pharmacophoric feature or a potential site for metabolic modification.
Illustrative Signaling Pathway: PAK1 in Cancer Cell Migration
Caption: The PAK1 signaling pathway, a potential target for indazole-3-carboxylate derivatives.
Modulation of Ion Channels: A Role in Inflammation and Beyond
Indazole derivatives have also been identified as modulators of ion channels, which are critical for a variety of physiological processes, including immune responses.
-
Calcium Release-Activated Calcium (CRAC) Channels: CRAC channels are essential for calcium signaling in immune cells. Their inhibition is a promising strategy for the treatment of inflammatory and autoimmune diseases.[7] Indazole-3-carboxamides have been discovered as potent CRAC channel blockers, with some analogs exhibiting sub-micromolar IC50 values.[7][8]
Hypothesized Relevance for this compound:
The physicochemical properties imparted by the 7-fluoro group and the methyl ester could influence the compound's ability to interact with the transmembrane domains of CRAC channels. Experimental validation is necessary to determine if this compound can effectively block calcium influx through these channels.
Receptor Antagonism: Targeting Pro-inflammatory Pathways
-
Prostanoid EP4 Receptor: The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2). It is implicated in inflammation and the progression of certain cancers, such as colorectal cancer.[9] 2H-indazole-3-carboxamide derivatives have been identified as potent and selective antagonists of the EP4 receptor, demonstrating potential for cancer immunotherapy.[9]
Hypothesized Relevance for this compound:
While the investigated EP4 antagonists are 2H-indazole derivatives, it is plausible that the 1H-indazole scaffold of this compound could also be accommodated within the EP4 receptor binding pocket. The specific substitution pattern would likely influence its binding affinity and selectivity.
Other Potential Activities
The versatility of the indazole scaffold suggests other potential mechanisms of action for this compound, including:
-
Anti-inflammatory activity: Beyond CRAC channel inhibition, indazole derivatives have shown broader anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokine production.[2][4]
-
Antimicrobial and antifungal activity: Some indazole-3-carboxamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties.[3]
-
Synthetic Cannabinoid Receptor Agonism: It is important to note that some indazole-3-carboxylate derivatives have been identified as synthetic cannabinoids, acting as agonists of the cannabinoid type 1 receptor.[10][11] This potential activity should be considered during the pharmacological profiling of this compound.
Summary of Potential Activities of Indazole Derivatives
| Biological Target/Activity | Compound Class | Reported Potency (IC50) | Reference |
| PAK1 Inhibition | 1H-Indazole-3-carboxamides | 9.8 nM | [6] |
| CRAC Channel Blockade | Indazole-3-carboxamides | 0.67 µM | [7] |
| Prostanoid EP4 Receptor Antagonism | 2H-Indazole-3-carboxamides | 1.1 nM | [9] |
| Anti-proliferative Activity | Indazole Derivatives | 0.23–1.15 μM | [12] |
Experimental Workflows for Target Validation
To investigate the hypothesized mechanisms of action for this compound, a series of well-established experimental protocols can be employed.
Workflow for Assessing Kinase Inhibitory Activity
Caption: A general workflow for evaluating the kinase inhibitory activity of a test compound.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for PAK1)
-
Reagents and Materials:
-
Recombinant human PAK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound (test compound)
-
Staurosporine (positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-substrate antibody and Alexa Fluor™ 647-streptavidin)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.
-
Add the test compound dilutions and controls to the microplate wells.
-
Add the PAK1 enzyme and peptide substrate to the wells and incubate for a short period.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate to allow for antibody binding.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Causality Behind Experimental Choices:
-
TR-FRET: This detection method is highly sensitive and robust, minimizing interference from compound fluorescence.
-
Staurosporine: A broad-spectrum kinase inhibitor used as a positive control to ensure the assay is performing correctly.
-
Serial Dilution: Necessary to determine the dose-dependent effect of the inhibitor and accurately calculate the IC50.
Protocol: Calcium Influx Assay for CRAC Channel Blockade
-
Reagents and Materials:
-
Procedure:
-
Plate RBL-2H3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM in a calcium-free buffer.
-
Add the test compound at various concentrations and incubate.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Add thapsigargin to the wells to activate CRAC channels.
-
Add a solution containing extracellular calcium to initiate calcium influx.
-
Monitor the change in fluorescence over time.
-
Calculate the inhibition of calcium influx by the test compound relative to controls and determine the IC50.
-
Causality Behind Experimental Choices:
-
RBL-2H3 cells: A well-validated cell line for studying CRAC channel function.[7]
-
Thapsigargin: A specific inhibitor of the SERCA pump, leading to the passive depletion of ER calcium stores and subsequent activation of CRAC channels.[7]
-
Fluo-4 AM: A widely used fluorescent indicator that exhibits a large increase in fluorescence upon binding to free calcium.
Conclusion and Future Directions
While the specific mechanism of action of this compound remains to be elucidated through direct experimental investigation, the rich pharmacology of the indazole-3-carboxylate scaffold provides a strong foundation for predicting its potential biological activities. The most promising avenues for investigation appear to be in the areas of kinase inhibition for anti-cancer applications and the modulation of ion channels and receptors for inflammatory conditions.
The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate these hypotheses. A comprehensive pharmacological profiling, including in vitro and in vivo studies, will be essential to fully characterize the therapeutic potential of this compound and determine its suitability for further drug development efforts. The insights gained from such studies will not only define the mechanism of action of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the versatile and therapeutically significant indazole class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
CAS number 932041-13-9 properties and uses
An In-Depth Technical Guide to Omipalisib (GSK2126458), a Potent Dual PI3K/mTOR Inhibitor
Executive Summary
Omipalisib, also identified by its development code GSK2126458 and CAS number 932041-13-9, is a highly potent, orally bioavailable small molecule that acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] Its ability to simultaneously target two critical nodes in a key signaling pathway frequently dysregulated in cancer has positioned it as a significant tool in oncological research and a candidate for clinical investigation in various malignancies.[2][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacological profile, and applications of Omipalisib for researchers, scientists, and professionals in drug development.
Chemical and Physicochemical Properties
Omipalisib is a pyridylsulfonamide derivative with the chemical formula C25H17F2N5O3S.[1] Its structure confers high potency and selectivity.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-Difluoro-N-{2-(methyloxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide | [3][5] |
| Synonyms | GSK2126458, GSK458 | [1][6] |
| CAS Number | 932041-13-9 (Note: Some sources may list 1086062-66-9, which is also associated with this compound) | [1] |
| Molecular Formula | C25H17F2N5O3S | [1] |
| Molecular Weight | 505.50 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | [1] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [1] |
Mechanism of Action: Dual Inhibition of the PI3K/mTOR Signaling Pathway
The primary mechanism of action of Omipalisib is the potent and competitive inhibition of the ATP-binding site of class I PI3K isoforms and mTOR kinase, a class IV PI3K protein kinase.[7] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers, often due to mutations in the PIK3CA gene or inactivation of the PTEN tumor suppressor.[5]
By dually targeting both PI3K and mTOR (in its two complexes, mTORC1 and mTORC2), Omipalisib provides a more comprehensive blockade of the pathway compared to inhibitors that target only one of these kinases.[4][8] This dual inhibition prevents the phosphorylation of downstream effectors such as Akt and S6 kinase, leading to cell cycle arrest at the G1 phase and induction of apoptosis.[5][6]
Below is a diagram illustrating the points of inhibition by Omipalisib within the PI3K/mTOR signaling pathway.
Caption: Inhibition of the PI3K/mTOR pathway by Omipalisib.
Pharmacology and Pharmacokinetics
Omipalisib is characterized by its exceptional potency against both PI3K and mTOR.
Pharmacodynamics: Potency and Selectivity
| Target | Ki (nM) | IC50 (nM) | Source(s) |
| p110α | 0.019 | - | [1][6] |
| p110β | 0.13 | - | [1][6] |
| p110δ | 0.024 | - | [1][6] |
| p110γ | 0.06 | - | [1][6] |
| mTORC1 | 0.18 | - | [1][6] |
| mTORC2 | 0.3 | - | [1][6] |
| pAkt-S473 (BT474 cells) | - | 0.18 | [6] |
| Cell Proliferation (BT474 cells) | - | 2.4 | [6] |
Omipalisib also potently inhibits common activating mutants of p110α found in human cancers.[6] It demonstrates good selectivity for the PI3K family of enzymes when screened against a large panel of other protein kinases.[9]
Pharmacokinetics
Preclinical studies in mice, rats, dogs, and monkeys have shown that Omipalisib has low blood clearance and good oral bioavailability.[1][6] In a first-in-human Phase I study, pharmacokinetic analyses in patients with advanced solid tumors demonstrated that twice-daily dosing could increase the duration of drug exposure above the target level.[10]
Applications in Research and Drug Development
Preclinical Research
Omipalisib is widely used as a research tool to investigate the role of the PI3K/mTOR pathway in various cellular processes and disease models. Its high potency allows for effective pathway inhibition at low nanomolar concentrations in vitro.[6] In vivo, Omipalisib has demonstrated dose-dependent tumor growth inhibition in xenograft models of various cancers, including breast cancer.[1][6][9]
Clinical Development
Omipalisib has been evaluated in human clinical trials for the treatment of solid tumors and lymphomas.[2] A Phase I study established a maximum tolerated dose (MTD) of 2.5 mg once daily, with dose-limiting toxicities including diarrhea, fatigue, and rash.[10] Durable objective responses were observed in patients with a range of tumor types, such as sarcoma, kidney, breast, endometrial, oropharyngeal, and bladder cancer.[10] Interestingly, these responses were not correlated with the presence of PIK3CA mutations, suggesting a broader potential patient population.[10] Early clinical studies have also explored its use in idiopathic pulmonary fibrosis.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of Omipalisib against a specific PI3K isoform using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Prepare Reagents :
-
Assay Buffer: Prepare a suitable kinase reaction buffer.
-
Enzyme: Dilute the PI3K enzyme to the desired concentration in assay buffer.
-
Substrate Mix: Prepare a solution containing the lipid substrate (e.g., PIP2) and ATP.
-
Omipalisib: Prepare a serial dilution of Omipalisib in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure :
-
Add the diluted Omipalisib or vehicle (DMSO) to the wells of a microplate.
-
Add the diluted enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate mix to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and add detection reagents according to the manufacturer's instructions for the TR-FRET assay.
-
Read the plate on a suitable plate reader to measure the FRET signal.
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of Omipalisib relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Analytical Method for Quantification in Biological Matrices
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Omipalisib in mouse plasma and tumor homogenates.[11]
-
Sample Preparation :
-
Protein precipitation of plasma or tumor homogenate samples using acetonitrile containing an internal standard (e.g., dabrafenib).
-
Dilution of the extract with water.
-
-
Chromatographic Separation :
-
Injection of the diluted extract into a reversed-phase liquid chromatographic system.
-
-
Mass Spectrometric Detection :
-
Eluate is transferred to an electrospray interface with positive ionization.
-
Detection is performed in the selected reaction monitoring (SRM) mode of a triple quadrupole mass spectrometer.
-
This method has been shown to be accurate and precise for a calibration range of 4-4000 ng/mL in plasma.[11]
Safety and Handling
In a Phase I clinical trial, the most common treatment-related adverse events of grade 3 or higher were diarrhea (8%) and skin rash (5%).[10] Dose-limiting toxicities included grade 3 diarrhea, fatigue, and rash.[10] For laboratory use, standard precautions for handling potent chemical compounds should be followed. This includes the use of personal protective equipment such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. A Safety Data Sheet (SDS) should be consulted for detailed handling and safety information.[1]
Conclusion
Omipalisib (GSK2126458) is a powerful and highly selective dual inhibitor of PI3K and mTOR. Its robust activity in preclinical models and demonstrated clinical responses in a variety of cancers underscore the therapeutic potential of comprehensively targeting the PI3K/mTOR pathway. As a research tool, its potency and selectivity make it invaluable for elucidating the complex roles of this signaling cascade in health and disease. Further clinical investigation is warranted to fully define its efficacy and patient populations most likely to benefit from this targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. First-in-Human Phase I Study of GSK2126458, an Oral Pan-Class I Phosphatidylinositol-3-Kinase Inhibitor, in Patients with Advanced Solid Tumor Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
Strategic Synthesis of Fluorinated Indazole Building Blocks for Accelerated Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that the efficiency and robustness of synthetic routes to key structural motifs are paramount in the fast-paced environment of drug discovery. The indazole core, a "privileged scaffold," is of immense pharmacological importance, forming the nucleus of numerous bioactive molecules and successful drugs, including the kinase inhibitors Pazopanib and Axitinib.[1] Its structural versatility and ability to engage in critical hydrogen bonding interactions make it a focal point for medicinal chemists.[1][2]
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly modulate a molecule's physicochemical and pharmacokinetic profiles.[4][5] Introducing fluorine can enhance metabolic stability by blocking sites of oxidation, improve membrane permeability by altering lipophilicity, and increase binding affinity by modifying the pKa of nearby functional groups.[4][6][7] Consequently, fluorinated indazoles have emerged as exceptionally valuable building blocks, featured in potent inhibitors targeting a range of diseases from cancer to neurological disorders.[8][9][10]
This guide provides a technical overview of field-proven synthetic strategies for preparing fluorinated indazoles, moving beyond simple procedural lists to explain the underlying causality behind methodological choices. We will explore two primary strategic approaches: the construction of the indazole ring from readily available fluorinated precursors and the late-stage direct fluorination of an existing indazole core.
Core Synthetic Strategies: A Dichotomy of Approach
The preparation of fluorinated indazoles can be broadly categorized into two divergent strategies, each with distinct advantages depending on the project stage and desired substitution pattern.
-
Synthesis from Fluorinated Precursors: This "bottom-up" approach involves constructing the indazole ring using starting materials that already possess the fluorine atom at the desired position. It is often the most reliable and cost-effective method for producing specific isomers on a large scale.
-
Late-Stage Fluorination (LSF): This "top-down" strategy introduces the fluorine atom directly onto a pre-formed indazole scaffold. LSF is invaluable for rapidly generating analogues of a lead compound during structure-activity relationship (SAR) studies, as it circumvents the need for lengthy de novo synthesis for each new derivative.[11][12][13]
Caption: High-level workflow comparing precursor-based and late-stage fluorination strategies.
Approach A: Synthesis from Fluorinated Precursors
This strategy provides robust and often high-yielding routes to specific fluoroindazole isomers. The choice of starting material dictates the final substitution pattern, making it a highly predictable approach.
Strategy 1: Diazotization and Cyclization of Fluorinated o-Methylanilines
This classical and reliable method is one of the most effective for producing specific fluoroindazole isomers, particularly when the requisite aniline is commercially available. The process involves the diazotization of the aniline's amino group, followed by an intramolecular cyclization.
A prime example is the synthesis of 7-fluoro-1H-indazole from 2-fluoro-6-methylaniline.[14] The reaction proceeds by converting the aniline to an acetamide to direct the subsequent reaction. The key step involves diazotization with isoamyl nitrite, which generates an in-situ diazonium salt that immediately cyclizes to form the indazole ring. A final deacetylation step yields the target compound. This method offers mild conditions and generally high yields.[14] Similarly, 5-bromo-4-fluoro-1H-indazole can be synthesized in three steps from 3-fluoro-2-methylaniline, demonstrating the versatility of this approach for accessing multi-substituted scaffolds.[15]
Caption: Workflow for the synthesis of 7-fluoro-1H-indazole via the diazotization route.
Strategy 2: Cyclization from Other Fluorinated Precursors
Alternative fluorinated starting materials can also be employed. For instance, 7-fluoro-1H-indazole can be synthesized directly from 2,3-difluorobenzaldehyde by heating it with hydrazine monohydrate.[16] In this reaction, one fluorine atom acts as a leaving group in a nucleophilic aromatic substitution by the hydrazine, which is followed by cyclization. Another example is the preparation of 6-fluoro-3-methyl-1H-indazole from 2',4'-difluoroacetophenone and hydrazine, which provides a straightforward route to C-3 substituted fluoroindazoles.[17]
Approach B: Late-Stage Fluorination of the Indazole Core
The ability to introduce fluorine onto a complex, pre-existing molecular scaffold is a powerful tool in medicinal chemistry. This approach is particularly suited for SAR exploration where rapid diversification is key.
Strategy 1: Electrophilic Fluorination
Direct C-H fluorination using electrophilic fluorinating agents is the most common LSF strategy for electron-rich heterocycles like indazoles. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used.[18]
A notable, field-proven protocol is the regioselective C-3 fluorination of 2H-indazoles using NFSI in water.[19][20] This method is metal-free, environmentally friendly, and proceeds under mild conditions with high functional group tolerance.[19] Mechanistic studies suggest the reaction proceeds via a radical pathway initiated by the generation of a fluorine radical from NFSI.[19]
However, electrophilic fluorination is not without its challenges. Regioselectivity can be difficult to control, and the oxidizing nature of the reagents can lead to unwanted side reactions, especially on complex molecules with sensitive functional groups.[21] For example, attempts at late-stage fluorination of a tricyclic indazole intermediate for the drug AZD9833 were unsuccessful due to competitive oxidation of a piperidine ring.[21] This underscores the necessity of carefully evaluating the substrate's compatibility with the chosen fluorinating agent.
Caption: Reaction scheme for the C-3 electrophilic fluorination of a 2H-indazole.
Strategy 2: Nucleophilic Fluorination
Introducing fluorine via a nucleophilic pathway onto an aromatic ring typically requires activation, either through an electron-withdrawing group or by generating a diazonium salt. The Balz-Schiemann reaction is the classic example of the latter, involving the conversion of an amino group to a diazonium tetrafluoroborate, which then thermally decomposes to install the fluorine atom. This strategy was successfully employed to create a 6-fluorinated indazole intermediate during the development of AZD9833.[21] While effective, the often harsh conditions required can limit its applicability to complex substrates.
Quantitative Data Summary
The selection of a synthetic route is often guided by factors such as yield, regioselectivity, and the availability of starting materials. The table below summarizes various validated routes to key fluoroindazole isomers.
| Target Compound | Starting Material | Key Reagents/Method | Yield (%) | Reference |
| 4-Fluoro-1H-indazole | 3-Fluoro-2-methylaniline | 1. Bromination (NBS)2. Diazotization/Cyclization3. Deprotection | ~70 (overall) | [15] |
| 5-Fluoro-1H-indazole | 4-Fluoro-2-nitrotoluene | Leimgruber-Batcho Synthesis | Not specified | [22] |
| 6-Fluoro-1H-indazole | 5-Fluoro-2-methylaniline | Diazotization/Cyclization | Not specified | N/A |
| 6-Fluoro-3-methyl-1H-indazole | 2',4'-Difluoroacetophenone | Hydrazine hydrate | Not specified | [17] |
| 7-Fluoro-1H-indazole | 2-Fluoro-6-methylaniline | Diazotization/Cyclization | 72 | [14] |
| 7-Fluoro-1H-indazole | 2,3-Difluorobenzaldehyde | Hydrazine monohydrate | 45 | [16] |
| 3-Fluoro-2H-indazole | 2H-Indazole | NFSI / Water | up to 87 | [19] |
Experimental Protocols
Adherence to well-defined, reproducible protocols is critical for success. The following are representative, field-tested procedures for the synthesis of key fluorinated indazole building blocks.
Protocol 1: Synthesis of 7-Fluoro-1H-indazole from 2-Fluoro-6-methylaniline[14]
This protocol exemplifies the construction of the indazole ring from a fluorinated precursor.
-
Materials: 2-Fluoro-6-methylaniline, acetic anhydride, acetic acid, toluene, isoamyl nitrite, ammonia solution, anhydrous methanol.
-
Step 1: Acetylation. To a solution of 2-fluoro-6-methylaniline (1.0 eq) in ethyl acetate, cool to 0°C. Slowly add acetic anhydride (1.0 eq). Stir at a temperature not exceeding 5°C for 30 minutes. Remove the solvent under reduced pressure to obtain 2-fluoro-6-methylphenylacetamide.
-
Step 2: Diazotization and Cyclization. In a three-necked flask, combine 2-fluoro-6-methylphenylacetamide (1.0 eq), acetic acid (0.2 vol), acetic anhydride (0.2 vol), and toluene (10 vol). Heat the stirred mixture. Slowly add isoamyl nitrite (2.0 eq) dropwise. After the addition, continue heating for 30 minutes. Remove the solvent under reduced pressure to obtain crude 7-fluoro-1H-acetylindazole.
-
Step 3: Deacetylation. Combine the crude 7-fluoro-1H-acetylindazole (1.0 eq), anhydrous methanol (10 vol), and ammonia solution (0.4 vol). Heat the mixture to 40°C and maintain for 2 hours. After completion, the product can be isolated via standard workup and purification procedures.
Protocol 2: Regioselective C-3 Fluorination of 2-Aryl-2H-indazole[19]
This protocol is an example of a modern, late-stage electrophilic fluorination.
-
Materials: Substituted 2-aryl-2H-indazole, N-fluorobenzenesulfonimide (NFSI), deionized water.
-
Procedure: In a round-bottom flask, add the 2-aryl-2H-indazole (1.0 eq, 0.2 mmol) and deionized water (2.0 mL). To this suspension, add NFSI (1.2 eq, 0.24 mmol). Seal the flask and stir the reaction mixture vigorously at room temperature (25-30°C) for the time required as monitored by TLC (typically 4-12 hours).
-
Workup and Purification: Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure 3-fluoro-2-aryl-2H-indazole.
Safety and Handling of Fluorinating Agents
Fluorine chemistry demands rigorous adherence to safety protocols. Many fluorinating agents and the byproduct hydrogen fluoride (HF) are highly corrosive and toxic.[23]
-
Engineering Controls: All manipulations involving volatile fluorinating agents (e.g., DAST) or reactions that may generate HF must be conducted in a properly functioning chemical fume hood.[24] For highly hazardous reagents, a glove box may be necessary.[24]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and a face shield.[24][25] Select gloves specifically rated for the chemicals in use; double-gloving is recommended when handling corrosive agents.[24][25]
-
Emergency Procedures: In case of skin contact with HF or a substance that can generate it, flush the area with copious amounts of water for at least 5 minutes, then immediately apply 2.5% calcium gluconate gel and seek urgent medical attention.[23][26] Ensure calcium gluconate gel is readily accessible before beginning any work.[23] Waste containing fluorinated compounds must be collected and disposed of as hazardous waste according to institutional guidelines.[24]
Conclusion and Future Perspectives
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 10. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Late-Stage Fluorination [kofo.mpg.de]
- 14. Page loading... [guidechem.com]
- 15. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 16. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 17. 1H-Indazole,6-fluoro-3-methyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 18. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 19. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. diva-portal.org [diva-portal.org]
- 23. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 24. benchchem.com [benchchem.com]
- 25. ehs.wisc.edu [ehs.wisc.edu]
- 26. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility and Stability of Methyl 7-fluoro-1H-indazole-3-carboxylate
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the journey of a candidate molecule from a promising hit to a viable therapeutic is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the characterization of its solubility and stability. These intrinsic properties are not mere data points; they are critical determinants of a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities. Methyl 7-fluoro-1H-indazole-3-carboxylate, a member of the pharmacologically significant indazole class, represents a scaffold of high interest. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical characteristics, often enhancing metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides a comprehensive framework for elucidating the solubility and stability profile of this compound, grounded in established scientific principles and regulatory expectations.
Part 1: Understanding the Physicochemical Landscape of Fluorinated Indazoles
The indazole nucleus is a key pharmacophore found in numerous approved drugs.[3][4] Its unique electronic structure and hydrogen bonding capabilities contribute to its versatile biological activities.[5] The introduction of a fluorine atom at the 7-position, as in our target molecule, is a deliberate design element. Fluorine's high electronegativity and small size can alter the electronic distribution within the aromatic system, impacting pKa, lipophilicity, and metabolic stability.[6][7]
The powerful electron-withdrawing nature of fluorine can modulate the acidity or basicity of nearby functional groups, which in turn dictates the molecule's ionization state at different physiological pH levels.[2] This is a critical consideration for solubility, as the ionized form of a compound is generally more water-soluble than its neutral counterpart. Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation, thereby enhancing its stability and bioavailability.[1][6]
Predicted Physicochemical Properties
While experimental data is paramount, in-silico predictions can offer initial guidance. For a molecule like this compound, we would anticipate a moderate lipophilicity (logP) due to the presence of both the aromatic indazole core and the polar ester group. The fluorine atom is expected to slightly increase lipophilicity compared to its non-fluorinated analog. The ester functionality is susceptible to hydrolysis, which will be a key consideration in our stability assessment.
Part 2: A Practical Guide to Determining Aqueous and Solvent Solubility
Solubility is a cornerstone of a drug candidate's profile, directly impacting its oral bioavailability and the feasibility of developing parenteral formulations. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (typically in DMSO), begins to precipitate in an aqueous medium.[8] This high-throughput screening method provides an early indication of a compound's solubility limitations.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a clear-bottomed 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO as the Stock Solvent: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds at high concentrations.[9]
-
Nephelometry for Detection: This method is highly sensitive to the formation of fine precipitates, making it ideal for detecting the onset of insolubility.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[10] The shake-flask method is the gold standard for this determination.[11][12]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and organic solvents (e.g., ethanol, propylene glycol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.[12]
-
Phase Separation: After equilibration, allow the samples to stand, or centrifuge them to separate the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant and dilute it with an appropriate mobile phase for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Self-Validating System:
-
The continued presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
-
Analyzing samples at multiple time points (e.g., 24 and 48 hours) can verify that equilibrium has been reached; the concentration should not significantly change between these points.
Analytical Method for Quantification
A robust and validated analytical method is crucial for accurate solubility determination.
-
Chromatographic Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid) is a common starting point for indazole derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength of maximum absorbance for this compound.
-
Quantification: Generate a calibration curve using standard solutions of known concentrations to determine the concentration in the experimental samples.[13]
Data Presentation: Solubility Profile of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Simulated Gastric Fluid | 1.2 | 37 | [Insert Experimental Data] |
| Acetate Buffer | 4.5 | 37 | [Insert Experimental Data] |
| Phosphate Buffer | 6.8 | 37 | [Insert Experimental Data] |
| Phosphate-Buffered Saline | 7.4 | 37 | [Insert Experimental Data] |
| Water | ~7.0 | 25 | [Insert Experimental Data] |
| Ethanol | N/A | 25 | [Insert Experimental Data] |
| Propylene Glycol | N/A | 25 | [Insert Experimental Data] |
Part 3: Comprehensive Stability Profiling
Assessing the chemical stability of this compound is essential to determine its shelf-life and identify potential degradation products. This involves both long-term stability studies under intended storage conditions and forced degradation studies to understand its degradation pathways.
Long-Term Stability Studies (ICH Guidelines)
The International Council for Harmonisation (ICH) provides a framework for stability testing.[14][15][16]
-
Batch Selection: Use at least three primary batches of this compound for the study.[17]
-
Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:
-
Testing Frequency:
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using a stability-indicating HPLC method.
Diagram: ICH Stability Study Workflow
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. benchchem.com [benchchem.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. Ich guideline for stability testing | PPTX [slideshare.net]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 18. database.ich.org [database.ich.org]
Methodological & Application
Application Notes & Protocols: Utilizing Methyl 7-fluoro-1H-indazole-3-carboxylate in Kinase Inhibition Assays
An Application Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for utilizing Methyl 7-fluoro-1H-indazole-3-carboxylate in biochemical and cell-based kinase inhibition assays. While direct biological data for this specific compound is emerging, its core 1H-indazole-3-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to produce potent inhibitors of various protein kinases.[1][2][3] This document outlines detailed protocols for luminescence and fluorescence-based biochemical assays, as well as cell-based phosphorylation assays, to characterize the compound's inhibitory profile. We delve into the causality behind experimental choices, data analysis for IC50 determination, and troubleshooting, providing researchers with the necessary tools to effectively evaluate this and similar compounds.
Introduction: The Pursuit of Kinase Inhibitors
Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to substrate proteins. This phosphorylation event acts as a molecular switch, controlling a vast array of processes from cell growth and proliferation to metabolism and apoptosis.[4] Given their central role, the dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[4][5]
The 1H-indazole-3-carboxamide scaffold has proven to be a highly versatile and successful core structure for the development of potent and selective kinase inhibitors.[1][6] Analogs built upon this scaffold have demonstrated significant inhibitory activity against key oncogenic kinases such as p21-activated kinase 1 (PAK1)[3][6][7] and Glycogen Synthase Kinase 3 (GSK-3)[2]. This compound belongs to this promising class of compounds. The introduction of a fluorine atom at the 7-position can modulate physicochemical properties like lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.
This guide provides robust methodologies to assess the inhibitory potential of this compound, enabling researchers to determine its potency (IC50), elucidate its mechanism of action, and evaluate its efficacy in a cellular context.
Principles of Kinase Inhibition Assays
The core principle of a kinase assay is to measure the enzymatic activity of a kinase. Inhibition is then quantified by the degree to which a test compound reduces this activity.[8] Assays can be broadly categorized into two types:
-
Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes, substrates (often peptides), and the co-factor ATP. They are essential for determining direct enzyme inhibition and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[5][8]
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within living cells.[9] This provides a more physiologically relevant context, accounting for factors like cell permeability, target engagement, and off-target effects within the natural signaling cascade.[9][10]
A variety of detection methods exist, with luminescence and fluorescence-based assays being the most common in drug discovery due to their high sensitivity, scalability, and amenability to high-throughput screening (HTS).[5][11][12]
Biochemical Assays: Quantifying Direct Enzyme Inhibition
Biochemical assays are the first step in characterizing a potential kinase inhibitor.[5] They provide clean, reproducible data on the direct interaction between the inhibitor and its target kinase.
Luminescence-Based Kinase Assay (ADP-Glo™ Principle)
This format is a gold standard for its robustness and high sensitivity. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity.[13]
Caption: Workflow for a luminescence-based kinase inhibition assay.
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM, diluted in 10-point, 3-fold steps.
-
Assay Plate Setup: In a 384-well white plate, add 1 µL of the compound dilutions. For controls, add 1 µL of DMSO (100% activity control) and 1 µL of a known inhibitor for the target kinase (positive control).
-
Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution prepared in the appropriate kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Incubation: Incubate the plate for 60 minutes at 30°C. This time should be within the linear range of the reaction, which should be determined during assay development.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][14]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Fluorescence Polarization (FP) Based Kinase Assay
FP assays are homogeneous "mix-and-read" assays well-suited for HTS.[15] A competitive FP assay works on the principle of detecting the displacement of a fluorescently labeled tracer from a phospho-specific antibody. In the absence of inhibition, the kinase phosphorylates an unlabeled substrate. This phosphorylated product competes with a fluorescently labeled phosphopeptide (the tracer) for binding to a phospho-specific antibody. High kinase activity leads to high displacement of the tracer, resulting in a low polarization signal. An inhibitor prevents substrate phosphorylation, so the tracer remains bound to the large antibody, resulting in a high polarization signal.[16]
-
Compound Plating: As described in the previous protocol, plate serial dilutions of this compound and controls in a suitable low-volume black assay plate (e.g., 384-well).
-
Kinase Reaction: Add the purified kinase, unlabeled peptide substrate, and ATP to the wells. Incubate for the desired reaction time (e.g., 60-90 minutes at 30°C).
-
Detection Mixture Addition: Prepare a detection mixture containing the phospho-specific antibody and the fluorescent tracer. Add this mixture to all wells. This step terminates the reaction (often the buffer contains EDTA) and initiates the competitive binding.
-
Incubation: Incubate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters and polarizers.[15] The reader measures the intensity of light emitted parallel and perpendicular to the plane of excitation light.[17]
Data Analysis and IC50 Determination
The primary output of a biochemical inhibition assay is the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[5][14]
-
Calculate Percent Inhibition:
-
Use the signals from the control wells to normalize the data.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Max is the 100% activity control (DMSO only).
-
Signal_Min is the background/0% activity control (no enzyme or potent inhibitor).
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data using a four-parameter logistic (sigmoidal) dose-response model to determine the IC50 value.[14][18] This can be done using software like GraphPad Prism or other statistical packages.
| Parameter | Recommended Value/Range | Rationale |
| Compound Concentration | 1 nM - 100 µM (10-point) | Covers a wide range to accurately define the top and bottom of the dose-response curve. |
| DMSO Concentration | < 1% final | High concentrations of DMSO can inhibit kinase activity and interfere with the assay signal.[11] |
| ATP Concentration | At or near Km of the kinase | Mimics physiological competition and provides an accurate IC50 for ATP-competitive inhibitors.[12] |
| Enzyme Concentration | Within linear reaction range | Ensures the measured activity is proportional to the enzyme amount and not limited by substrate. |
Cell-Based Assays: Assessing Inhibition in a Physiological Context
After confirming direct enzyme inhibition, the next critical step is to determine if the compound is active in a cellular environment.[5] Cell-based assays measure the inhibition of a specific phosphorylation event within a relevant signaling pathway.
Cellular Phosphorylation Assay (In-Cell Western)
The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format. It allows for the simultaneous measurement of a phosphorylated target protein and the total amount of that protein in the same well, providing a normalized and highly accurate readout of kinase inhibition.[19]
Caption: Workflow for an In-Cell Western phosphorylation assay.
-
Cell Seeding: Seed a relevant cell line into a 96-well plate at a density that will result in an 80-90% confluent monolayer at the time of the experiment. Incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours). Include DMSO vehicle controls.
-
Kinase Activation (Optional): If the target kinase is not constitutively active, stimulate the cells with an appropriate agonist (e.g., growth factor, cytokine) for a short period (e.g., 15-30 minutes) to induce phosphorylation of its downstream substrate.
-
Fixation and Permeabilization: Aspirate the media and immediately fix the cells with 4% paraformaldehyde in PBS for 20 minutes. Wash the cells, then permeabilize them with a buffer containing a mild detergent like Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., BSA or non-fat milk in PBS) for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a cocktail of two primary antibodies: a rabbit anti-phospho-substrate antibody and a mouse anti-total-substrate antibody.
-
Secondary Antibody Incubation: Wash the cells thoroughly. Incubate for 60 minutes in the dark with a cocktail of two fluorescently-labeled secondary antibodies: an anti-rabbit antibody conjugated to a near-infrared fluorophore (e.g., AzureSpectra 800) and an anti-mouse antibody conjugated to a different fluorophore (e.g., AzureSpectra 700).[19]
-
Image Acquisition: Wash the cells and acquire images using a two-channel infrared imaging system.[19]
-
Data Analysis: Quantify the fluorescence intensity for each channel in each well. Calculate the normalized response by dividing the phospho-protein signal by the total-protein signal. Use this normalized data to generate a dose-response curve and calculate the cellular IC50 value.[19]
Visualizing the Biological Context
Understanding the signaling pathway is crucial for interpreting inhibition data. If this compound targets PAK1, as hypothesized from its scaffold, it would intervene in a critical oncogenic pathway.[6]
Caption: Potential point of intervention in the PAK1 signaling pathway.
Conclusion
This compound is a promising compound for kinase inhibitor discovery, belonging to a class of molecules with demonstrated activity against key therapeutic targets. The protocols and principles outlined in this guide provide a robust framework for its comprehensive evaluation. By systematically applying biochemical and cell-based assays, researchers can accurately determine its potency, selectivity, and cellular efficacy, paving the way for further preclinical development. The combination of rigorous experimental execution and careful data analysis is paramount to successfully characterizing the next generation of targeted kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. benchchem.com [benchchem.com]
- 10. inits.at [inits.at]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assayquant.com [assayquant.com]
- 19. azurebiosystems.com [azurebiosystems.com]
experimental protocol for N-alkylation of Methyl 7-fluoro-1H-indazole-3-carboxylate
An Application Guide for the Regioselective N-alkylation of Methyl 7-fluoro-1H-indazole-3-carboxylate
Introduction: The Significance of N-Alkylated Indazoles in Drug Discovery
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1] Its derivatives are integral to drugs developed for oncology, inflammation, and antiemetic therapies.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the indazole nucleus, particularly the position of N-alkylation. The indazole ring possesses two reactive nitrogen atoms, N1 and N2, and the selective functionalization of one over the other is a persistent challenge in synthetic chemistry, often resulting in difficult-to-separate regioisomeric mixtures.[2][3]
This compound is a versatile intermediate for creating novel therapeutics. The fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the C3-carboxylate provides a synthetic handle for further diversification. Achieving high regioselectivity in the N-alkylation of this specific substrate is therefore critical for the efficient and scalable synthesis of drug candidates.[4]
This application note provides a comprehensive technical guide to the N-alkylation of this compound. It delves into the mechanistic principles governing regioselectivity and presents detailed, field-proven protocols to selectively synthesize the desired N-alkylated products.
Mechanistic Rationale: Controlling Regioselectivity (N1 vs. N2)
The outcome of the N-alkylation reaction is a delicate balance of electronic, steric, and reaction-condition-dependent factors.[3] The indazole core exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[1] Upon deprotonation with a base, an ambidentate indazolide anion is formed, which can be alkylated at either nitrogen.
Several key factors dictate the N1:N2 product ratio:
-
Substituent Effects: This is arguably the most critical factor for the target substrate. Strong electron-withdrawing groups at the C7 position, such as the fluoro group in our substrate (and similarly reported NO₂ or CO₂Me groups), have been shown to confer excellent N2 regioselectivity.[1][2][5] This is attributed to steric hindrance at the adjacent N1 position and electronic modulation of the indazole ring, making the N2 atom the more kinetically favored site for attack.
-
Base and Solvent System: The choice of base and solvent is paramount. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are known to favor N1-alkylation for many indazoles, potentially through chelation of the cation with the C3-ester.[2][6] However, for 7-substituted indazoles, the substituent's directing effect can override this trend.[1][2] In contrast, weaker carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures or can be tuned for specific outcomes.[7][8] For instance, Cs₂CO₃ in dioxane has been used to achieve high N1 selectivity for other indazole esters.[9]
-
Thermodynamic vs. Kinetic Control: Reaction conditions that allow for equilibration between the two products will favor the more thermodynamically stable N1 isomer.[10] Conversely, conditions that favor a rapid, irreversible reaction will yield the kinetically preferred product, which for this substrate, is predicted to be the N2 isomer.
Given the strong directing effect of the C7-fluoro substituent, we anticipate that most standard alkylation conditions will preferentially yield the N2-alkylated product.
Experimental Protocols
Safety is paramount. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Reagents and Materials
| Reagent/Material | Purpose | Recommended Grade | Key Safety Precautions |
| This compound | Starting Material | >98% Purity | Handle with standard lab precautions. |
| Sodium Hydride (NaH) | Base (Protocol 1) | 60% dispersion in mineral oil | Pyrophoric and water-reactive. Handle under inert gas. Reacts violently with water to produce flammable H₂ gas. |
| Cesium Carbonate (Cs₂CO₃) | Base (Protocol 2) | Anhydrous, >99% | Hygroscopic and irritant. Keep container tightly closed. |
| Alkyl Halide (e.g., R-Br, R-I) or Tosylate (R-OTs) | Alkylating Agent | Anhydrous, >98% | Often lachrymatory and toxic. Handle with care. |
| Tetrahydrofuran (THF) | Solvent (Protocol 1) | Anhydrous, <50 ppm H₂O | Flammable. Can form explosive peroxides. Use from a freshly opened bottle or distilled from a suitable drying agent. |
| 1,4-Dioxane | Solvent (Protocol 2) | Anhydrous, <50 ppm H₂O | Flammable, suspected carcinogen. Can form explosive peroxides. |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade | Flammable liquid and vapor. |
| Saturated aq. NH₄Cl | Quenching Agent | N/A | Standard lab reagent. |
| Brine (Saturated aq. NaCl) | Washing Agent | N/A | Standard lab reagent. |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Reagent Grade | Standard lab reagent. |
| Silica Gel | Stationary Phase | 230-400 mesh | Inhalation hazard. Handle in a ventilated area. |
Protocol 1: Predicted High-Selectivity N2-Alkylation using NaH/THF
This protocol leverages conditions that are expected to favor the kinetically controlled product, which for this specific substrate is the N2-isomer due to the C7-fluoro directing group.[1][2]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the resulting solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution will occur.
-
Anion Formation: Allow the slurry to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise via syringe to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkylating agents.
-
Quenching: Once complete, cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 1g scale reaction).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure N2-alkylated product.
Protocol 2: Alternative Conditions for N1-Selectivity (Cs₂CO₃/Dioxane)
While N2-alkylation is the predicted major outcome, this protocol uses conditions reported to favor N1-alkylation for other indazole esters and serves as a valuable comparative method.[7][9]
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv) and anhydrous cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (to ~0.1 M) followed by the alkylating agent (1.5 equiv).
-
Reaction: Heat the resulting mixture to 90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Washing and Drying: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude material by flash column chromatography to separate the N1 and N2 isomers.
Visualization of Experimental Workflow
Caption: General workflow for the N-alkylation of this compound.
Characterization and Regioisomer Assignment
Distinguishing between the N1 and N2 isomers is non-trivial and requires careful spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR): This is the definitive technique for structural assignment.[11]
-
¹H NMR: The chemical shifts of the aromatic protons and the N-CH₂ protons will differ between isomers.
-
¹³C NMR: The chemical shifts of the indazole ring carbons, especially C3 and C7a, will be distinct for the N1 and N2 products.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for unambiguous assignment.[10]
-
For the N1-isomer , a correlation is expected between the protons of the alkyl group's alpha-methylene (N-CH₂) and the indazole ring's C7a carbon.
-
For the N2-isomer , a correlation should be observed between the N-CH₂ protons and the C3 carbon of the indazole ring.[2]
-
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product, verifying the addition of the alkyl group.
-
Chromatography: The two regioisomers will typically have different polarity and thus different retention factors (Rf) on TLC and distinct retention times in LC-MS, allowing for monitoring and separation.
Troubleshooting Common Issues
Caption: A troubleshooting guide for common issues in indazole N-alkylation reactions.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Fluorinated Indazoles in Neurological Disorder Drug Discovery
Introduction: Targeting the Complexity of the CNS with Precision Chemistry
Neurological disorders, a collection of diseases affecting the brain, spine, and the nerves that connect them, represent one of the most significant challenges in modern medicine. The complexity of the central nervous system (CNS), protected by the formidable blood-brain barrier (BBB), demands a sophisticated approach to drug design. In this context, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple, diverse biological targets. The indazole ring system is one such scaffold, recognized for its wide range of pharmacological activities, particularly in targeting proteins implicated in neurological diseases.[1][2][3]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4] This is not merely an atomic substitution but a profound alteration of the molecule's physicochemical properties. Fluorination can enhance metabolic stability, increase lipophilicity to facilitate BBB penetration, and modulate electronic characteristics to improve binding affinity and selectivity for the target protein.[4][5][6][7]
This guide provides an in-depth exploration of the synergistic combination of the indazole scaffold and fluorine chemistry. We will delve into the rationale behind using fluorinated indazoles, survey their key neurological targets, and provide detailed, field-tested protocols for their synthesis, in vitro evaluation, and in vivo testing. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this potent chemical class in the quest for novel treatments for disorders like Alzheimer's disease, Parkinson's disease, and neuroinflammation.
The Rationale: A Synergy of a Privileged Scaffold and a Unique Element
The decision to focus on fluorinated indazoles is rooted in a compelling synergy between the biological versatility of the indazole core and the unique physicochemical advantages conferred by fluorine.
The Indazole Core: A Versatile Pharmacophore
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a mainstay in drug discovery.[1] Its structural rigidity and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal anchor for binding to the active sites of diverse CNS proteins. Indazole derivatives have shown potent activity against a host of targets relevant to neurodegeneration and other neurological conditions, including:
-
Kinases: Such as Glycogen Synthase Kinase 3 (GSK-3), Leucine-Rich Repeat Kinase 2 (LRRK2), and Rho kinase (ROCK1), which are implicated in Alzheimer's and Parkinson's disease pathology.[2][8]
-
Enzymes: Including Monoamine Oxidase (MAO-B), a key target in Parkinson's disease, and Nitric Oxide Synthase (NOS), involved in neuroinflammatory pathways.[1][2][9][10]
-
Receptors: Acting as modulators of crucial signaling pathways, such as positive allosteric modulators (PAMs) of muscarinic M1 receptors for cognitive enhancement.[5]
The Fluorine Advantage in Neurotherapeutics
Introducing fluorine into the indazole scaffold is a strategic decision to overcome the specific challenges of CNS drug development.[6] The small size and high electronegativity of fluorine impart several benefits:
-
Enhanced Metabolic Stability: Fluorine atoms can shield adjacent C-H bonds from metabolic attack by cytochrome P450 enzymes, prolonging the drug's half-life and bioavailability.[4][5]
-
Improved Blood-Brain Barrier (BBB) Permeability: Fluorine's lipophilic nature can increase a molecule's overall lipophilicity, a critical factor for passive diffusion across the BBB.[6][7]
-
Increased Binding Affinity: The strong carbon-fluorine bond can lead to favorable electrostatic interactions with amino acid residues in the target protein's binding pocket, sometimes dramatically increasing potency.[6]
-
Modulation of pKa: Fluorine's electron-withdrawing properties can alter the acidity or basicity of nearby functional groups, optimizing the ionization state for better cell permeability and target engagement.
The following diagram illustrates the conceptual synergy that makes fluorinated indazoles a powerful tool for CNS drug discovery.
Caption: Synergy between the indazole scaffold and fluorine chemistry.
Key Neurological Targets and Fluorinated Indazole Modulators
Fluorinated indazoles have been successfully developed to modulate a range of targets implicated in the pathophysiology of neurological disorders. Below are key examples with supporting data.
Nitric Oxide Synthase (NOS) Inhibitors for Neuroprotection
Overproduction of nitric oxide by neuronal NOS (nNOS) and inducible NOS (iNOS) is a key event in excitotoxicity and neuroinflammation. Selective inhibition of these isoforms is a promising strategy for neuroprotection. Fluorination of the indazole ring has been shown to increase inhibitory potency and selectivity for iNOS.[9][10]
| Compound ID | Structure | Target(s) | Activity | Reference |
| Compound 13 | 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | nNOS (NOS-I) | 63% Inhibition | [9] |
| iNOS (NOS-II) | 83% Inhibition | [9] | ||
| Compound 16 | 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | nNOS (NOS-I) | No effect | [9] |
| iNOS (NOS-II) | 80% Inhibition | [9] | ||
| Compound 102f | (Structure not detailed) | iNOS | 98.7% Inhibition | [5] |
Note: Inhibition percentages are from initial screens and represent a starting point for more detailed IC50 determination.
The data clearly indicates that fluorination of the indazole core is a viable strategy for developing potent and selective NOS inhibitors.[9][10] Compound 16, for instance, demonstrates remarkable selectivity for iNOS over nNOS, a highly desirable profile for mitigating neuroinflammation without disrupting basal neuronal signaling.[9]
Kinase Inhibitors for Neurodegenerative Diseases
Dysregulated kinase activity is a central theme in many neurodegenerative diseases. Fluorinated indazoles have emerged as potent inhibitors of several key kinases.
-
Rho Kinase (ROCK1): Inhibition of ROCK1 is a therapeutic strategy for improving neuronal function and has shown potential in models of spinal cord injury and other neurodegenerative conditions. The position of fluorine on the indazole ring can dramatically impact potency.
-
p38 Kinase: A key mediator of the inflammatory response, its inhibition is pursued for treating neuroinflammation.[11]
| Compound ID | Target | IC50 | Key Feature | Reference |
| Compound 51 | ROCK1 | 2500 nM | Fluorine at C4 | [5][11] |
| Compound 52 | ROCK1 | 14 nM | Fluorine at C6 | [5][11] |
| Compound 53a | ROCK1 | 7 nM | 6-Fluoroindazole | [5] |
| Compound 53b | ROCK1 | 6 nM | 6-Fluoroindazole | [5] |
| Compounds 49/50 | p38 Kinase | <10 µM | 5-Indazole derivatives | [11] |
As shown in the table, moving the fluorine atom from the C4 to the C6 position (Compound 51 vs. 52) resulted in a greater than 175-fold increase in ROCK1 inhibitory potency, highlighting the critical role of fluorine placement in optimizing target engagement.[5][11]
The following diagram depicts the role of GSK-3, another critical kinase target in Alzheimer's disease, and indicates the intervention point for indazole-based inhibitors.
Caption: GSK-3β signaling in Alzheimer's and inhibitor action.
Modulators of Receptors and Other CNS Targets
Fluorinated indazoles also serve as modulators for various receptors and enzymes, demonstrating their wide applicability.
-
Muscarinic M1 Receptor PAMs: For the treatment of cognitive deficits in Alzheimer's disease.[5]
-
TRPA1 Antagonists: For treating neuroinflammation and pain.[5][11]
-
Monoamine Oxidase B (MAO-B) Inhibitors: To preserve dopamine levels in Parkinson's disease.[1]
Application Protocols: A Workflow for Discovery and Development
This section provides a series of streamlined, step-by-step protocols that form a logical workflow for the discovery and preclinical evaluation of novel fluorinated indazole drug candidates.
The overall workflow is visualized below:
Caption: Drug discovery workflow for fluorinated indazoles.
Protocol 1: Representative Synthesis of a 6-Fluoroindazole Scaffold
Rationale: This protocol describes a common method for synthesizing a 6-fluoroindazole core, a scaffold that has shown high potency against targets like ROCK1.[5][11] The synthesis starts from a commercially available fluorinated benzonitrile and proceeds via reaction with hydrazine.[12] The choice of hydrazine hydrate and a high-boiling solvent like butanol facilitates the cyclization reaction.
Materials:
-
2,4-difluorobenzonitrile
-
Hydrazine hydrate (80% solution in water)
-
n-Butanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification supplies (rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,4-difluorobenzonitrile (1.0 eq), n-butanol (20 mL/g of nitrile), and a magnetic stir bar.
-
Reagent Addition: Slowly add hydrazine hydrate (3.0 eq) to the stirring solution at room temperature. Causality Note: Using an excess of hydrazine drives the reaction to completion and compensates for its volatility.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 118°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product. Self-Validation: The washing steps remove excess hydrazine and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-fluoro-1H-indazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and LC-MS analysis.
Protocol 2: In Vitro Target Engagement - TRPA1 Antagonist Assay
Rationale: This protocol details a common method for assessing the antagonist activity of a test compound against the TRPA1 ion channel, a target for neuroinflammation.[5][11] It utilizes a cell-based calcium imaging assay with a Fluorometric Imaging Plate Reader (FLIPR), which provides high-throughput screening capability.
Materials:
-
HEK293 cells stably expressing human TRPA1 (hTRPA1)
-
1536-well microplates, black-walled, clear bottom
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
TRPA1 agonist (e.g., AITC - allyl isothiocyanate)
-
Fluorinated indazole test compounds
-
FLIPR Tetra® or similar instrument
Procedure:
-
Cell Plating: Seed the hTRPA1-expressing HEK293 cells into 1536-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in a suitable assay buffer (e.g., HBSS). Causality Note: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye.
-
Compound Addition: Remove the cell culture medium and add the Fluo-4 loading buffer. Incubate for 1 hour at 37°C. Following incubation, add serial dilutions of the fluorinated indazole test compounds to the wells. Include wells with vehicle (DMSO) as a negative control and a known TRPA1 antagonist as a positive control.
-
FLIPR Measurement: Place the plate into the FLIPR instrument. Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Challenge: The instrument then automatically adds a pre-determined EC80 concentration of the TRPA1 agonist (AITC) to all wells to stimulate calcium influx.
-
Data Acquisition: Continue to record the fluorescence intensity for an additional 2-3 minutes. An increase in fluorescence corresponds to calcium influx through the activated TRPA1 channel.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the inhibition data against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value. Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay run.
Protocol 3: In Vitro ADMET - BBB Permeability (PAMPA-BBB)
Rationale: Assessing a compound's ability to cross the BBB is a critical step in developing CNS drugs. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput, non-cell-based assay that models passive diffusion across the BBB. It measures permeability through a lipid-infused artificial membrane.
Materials:
-
PAMPA sandwich plate (e.g., 96-well format with a donor plate and an acceptor plate with a PVDF membrane)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and known standards (high and low permeability)
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the membrane of each well in the acceptor plate with a solution of porcine brain lipid in dodecane. Causality Note: The porcine brain lipid mixture mimics the composition of the BBB endothelium, providing a relevant physiological barrier.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with PBS (pH 7.4).
-
Donor Plate Preparation: Prepare solutions of the fluorinated indazole test compounds and standards in PBS (pH 7.4). Add these solutions to the donor plate wells.
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the coated membranes are in contact with the solutions in both plates.
-
Incubation: Incubate the PAMPA sandwich plate at room temperature for 4-18 hours without shaking.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability (Pe) for each compound using the following equation: Pe = [ -ln(1 - C_A / C_equilibrium) ] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_A is the concentration in the acceptor well, and C_equilibrium is the theoretical equilibrium concentration.
-
Data Interpretation: Classify compounds based on their Pe values, typically by comparing them to known standards:
-
High Permeability (CNS+): Pe > 4.0 x 10⁻⁶ cm/s
-
Low Permeability (CNS-): Pe < 2.0 x 10⁻⁶ cm/s
-
Protocol 4: In Vivo Efficacy - Carrageenan-Induced Paw Edema Model
Rationale: This protocol describes a classic and robust model for evaluating the in vivo anti-inflammatory activity of a test compound.[13] Carrageenan injection induces a localized inflammatory response characterized by edema (swelling), providing a quantifiable measure of a drug's efficacy. This model is relevant for assessing compounds targeting neuroinflammatory pathways.[13]
Materials:
-
Male Wistar rats (150-200g)
-
1% w/v Carrageenan solution in sterile saline
-
Fluorinated indazole test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Diclofenac)
-
Plebthysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (Diclofenac), and Test Groups (different doses of the fluorinated indazole).
-
Baseline Measurement: Measure the initial volume/diameter of the right hind paw of each rat using a plethysmometer or calipers. This is the 0-hour reading.
-
Compound Administration: Administer the test compounds and controls to the respective groups via oral gavage (p.o.). The vehicle control group receives only the vehicle. Causality Note: Oral administration is a common and clinically relevant route for drug delivery.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume/diameter at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100 Where ΔV is the mean increase in paw volume.
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test) to determine statistical significance. Self-Validation: The positive control group (Diclofenac) must show a statistically significant reduction in edema for the experiment to be considered valid.
-
Conclusion and Future Perspectives
The strategic application of fluorine to the privileged indazole scaffold has yielded a powerful class of molecules for targeting complex neurological disorders. This guide has demonstrated that fluorinated indazoles can be rationally designed to potently and selectively modulate key proteins in neurodegenerative and neuroinflammatory pathways. The enhanced physicochemical properties imparted by fluorine, particularly improved metabolic stability and BBB penetration, address critical hurdles in CNS drug discovery.
The protocols provided herein offer a validated workflow, from chemical synthesis to in vivo proof-of-concept, enabling researchers to systematically advance their discovery programs. The causality behind experimental choices and the inclusion of self-validating steps are designed to ensure robust and reproducible results.
Looking ahead, the field continues to evolve. Future directions will likely focus on:
-
Enhanced Selectivity: Developing compounds with exquisite selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects.
-
Polypharmacology: Intentionally designing single molecules that can modulate multiple disease-relevant targets (e.g., a dual GSK-3β and MAO-B inhibitor).
-
PET Imaging Agents: The use of the fluorine-18 isotope (¹⁸F) to synthesize radiolabeled indazoles for use as Positron Emission Tomography (PET) tracers.[4][6] This would allow for non-invasive imaging of target engagement in the brain, bridging the gap between preclinical models and human clinical trials.
By integrating innovative chemistry with rigorous biological evaluation, the development of fluorinated indazoles will continue to be a highly promising avenue for delivering the next generation of treatments for patients with neurological disorders.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Suzuki-Miyaura Coupling of 7-Halo-Indazole-3-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2][3] Functionalization at the C7 position is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating C(sp²)–C(sp²) bonds, offering a robust and versatile method for introducing aryl and heteroaryl moieties.[2][4][5] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 7-halo-indazole-3-carboxylates. We delve into the mechanistic nuances, critical parameter optimization, and troubleshooting strategies to empower researchers to successfully synthesize these valuable compounds.
Mechanistic Insights and Key Considerations
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for specific substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the 7-halo-indazole to a Pd(0) complex. The reactivity order for the halide is typically I > Br >> Cl.[5][7] For 7-bromo-indazole substrates, this step is generally feasible but may require an electron-rich phosphine ligand to enhance the electron density on the palladium center, thereby facilitating the addition.[5][7]
-
Transmetalation: This is often the rate-determining step.[8] An activated boronate species, formed by the reaction of the boronic acid with a base, transfers its organic group to the palladium(II) complex.[5][9] The choice of base is critical; it must be strong enough to form the "ate" complex without degrading the substrates.
-
Reductive Elimination: The final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky, electron-rich ligands can accelerate this step by promoting the formation of a coordinatively unsaturated intermediate.[5][10]
Specific Challenges with Indazole Substrates:
The Suzuki coupling of nitrogen-containing heterocycles like indazoles presents unique challenges.
-
Catalyst Inhibition: The free N-H group on the indazole ring is acidic and can coordinate to the palladium center, forming off-cycle, inactive Pd-azolyl complexes that inhibit catalysis.[8][11] While many couplings on NH-free indazoles are successful, this potential side reaction must be considered.
-
N-Protection Strategy: To circumvent catalyst inhibition and improve solubility, the indazole nitrogen can be protected, for instance with a Boc group.[12][13] This is a robust strategy, although it adds steps to the overall synthesis. Note that under certain conditions (e.g., high temperatures), the Boc group may be cleaved in situ.[13]
-
Electronic Effects: The indazole-3-carboxylate system is relatively electron-deficient, which can influence the kinetics of the catalytic cycle. While this generally favors the oxidative addition step, it can make the reductive elimination more challenging.[14][15]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of a generic methyl 7-bromo-1H-indazole-3-carboxylate with an arylboronic acid.
Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.
Reagents & Materials
-
Methyl 7-bromo-1H-indazole-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Nitrogen or Argon gas supply
Equipment
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Schlenk line or balloon setup for inert atmosphere
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a stir bar, add the methyl 7-bromo-1H-indazole-3-carboxylate (1.0 equiv), arylboronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent system (e.g., 4:1 Dioxane/Water, to achieve a substrate concentration of ~0.1 M).
-
Reaction: Place the flask in a preheated oil bath at 90–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to afford the pure 7-aryl-indazole-3-carboxylate product.
Parameter Optimization & Data
The success of a Suzuki coupling, especially with challenging substrates, often hinges on the careful selection of reaction components. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | For low reactivity, switch to a more active catalyst system. PdCl₂(dppf) is excellent for many heteroaryl couplings.[3] For sterically hindered partners, consider Buchwald-type precatalysts with ligands like XPhos or SPhos .[7][10] |
| Base | K₂CO₃ (2 equiv) | If the reaction is sluggish, a stronger base may be required to facilitate transmetalation.[10] K₃PO₄ or Cs₂CO₃ are effective alternatives, particularly for less reactive boronic acids.[4][16] Ensure the base is finely powdered. |
| Solvent | Dioxane/H₂O (4:1) | The solvent must solubilize the reactants. Other common systems include DME/H₂O or Toluene/EtOH/H₂O .[3][4][16] The water ratio can be adjusted to improve the solubility of the inorganic base. |
| Temperature | 90–100 °C | Aryl bromides typically require elevated temperatures.[16] If the reaction stalls, cautiously increase the temperature to 110-120 °C. Microwave heating can significantly accelerate the reaction and is a powerful tool for screening conditions.[4][17] |
| Boronic Acid | 1.2–1.5 equiv | An excess is used to drive the reaction to completion. Heteroarylboronic acids can be unstable and prone to protodeboronation; using a pinacol ester derivative can improve stability and handling.[7][18] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently strong base.3. Low reaction temperature. | 1. Use a fresh bottle of catalyst or switch to a more stable pre-catalyst.[16] 2. Switch to K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.[10][16] 3. Increase temperature in 10 °C increments. Consider microwave irradiation.[4] |
| Dehalogenation of Starting Material | 1. Source of hydride in the reaction.2. Catalyst/ligand choice. | 1. Ensure solvents are of high purity.[16]2. This side reaction can sometimes be ligand-dependent. Screen alternative phosphine ligands. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst decomposition to Pd black. | 1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[10]2. Increase ligand-to-palladium ratio or switch to a more robust ligand system (e.g., Buchwald ligands, N-heterocyclic carbenes).[5][10] |
| Protodeboronation of Boronic Acid | 1. Instability of the boronic acid.2. Protic solvent/water presence. | 1. Use a higher excess of the boronic acid (2-3 equiv).2. Use the corresponding boronic acid pinacol ester, which is more stable.[7] Consider anhydrous conditions if feasible.[19] |
Conclusion
The Suzuki-Miyaura coupling of 7-halo-indazole-3-carboxylates is a highly effective method for accessing diverse chemical matter crucial for drug discovery. By understanding the underlying mechanism and the specific challenges posed by the indazole core, researchers can rationally select catalysts, bases, and solvents to achieve high yields. This protocol provides a robust and validated starting point, while the accompanying optimization and troubleshooting guides offer a clear path to success for even the most challenging substrate combinations.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Evaluation of Methyl 7-fluoro-1H-indazole-3-carboxylate Derivatives
Abstract
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, with a notable prevalence in oncology.[3][4][5] This guide provides a comprehensive framework for the initial in vitro evaluation of a promising subclass: Methyl 7-fluoro-1H-indazole-3-carboxylate derivatives. The strategic incorporation of a fluorine atom can significantly modulate physicochemical and pharmacokinetic properties, such as metabolic stability and target binding affinity, making this a compelling scaffold for novel drug discovery.[6] We present a tiered, rationale-driven approach, moving from broad phenotypic screening to specific target engagement and safety profiling. This document furnishes detailed, field-tested protocols for essential assays, data interpretation guidelines, and the scientific causality behind experimental choices, empowering researchers to make robust, data-driven decisions in their drug development programs.
The Strategic Rationale for a Tiered Evaluation
A successful in vitro evaluation campaign does not rely on a single assay but rather on a logical sequence of experiments designed to answer specific questions at each stage of early-phase drug discovery. This tiered approach is both resource-efficient and scientifically rigorous. It allows for the rapid deselection of compounds with undesirable properties (e.g., low potency, cytotoxicity, off-target liabilities) while building a comprehensive data package for promising candidates. Our evaluation cascade is designed to first confirm biological activity in a cellular context, then identify the molecular target and mechanism of action, and finally, assess selectivity and potential safety liabilities.
Caption: Tiered workflow for in vitro evaluation.
Tier 1: Antiproliferative Activity Screening
Scientific Rationale: The foundational step for any putative anticancer agent is to determine its ability to inhibit the growth of cancer cells. This phenotypic screen provides a broad measure of a compound's biological activity without initial assumptions about its mechanism. We recommend the XTT assay over the traditional MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling errors and improving throughput.[7][8]
Protocol 2.1: XTT Cell Viability Assay
This protocol is optimized for assessing the dose-dependent effect of test compounds on the proliferation of an adherent cancer cell line (e.g., MCF-7, A549) in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Test Compounds (10 mM stock in DMSO)
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
96-well flat-bottom cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. A typical 8-point, 3-fold dilution series might range from 100 µM to 0.045 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle controls) is ≤ 0.5% to avoid solvent toxicity.
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions or vehicle control medium to the respective wells. Include "cells only" and "medium only" (blank) controls.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
XTT Reagent Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO₂, protected from light, until the color in the control wells has changed to orange.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the colored product.
-
Measure the absorbance at 450-500 nm using a microplate reader. Use a reference wavelength of 630-690 nm to reduce background noise.
-
Data Analysis & Presentation:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability versus the logarithm of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).
| Compound ID | Structure | Cell Line | IC50 (µM) |
| Example-01 | [Generic Structure] | MCF-7 | 1.15 |
| Example-02 | [Generic Structure] | A549 | 0.89 |
| Doxorubicin | Reference Drug | MCF-7 | 0.12 |
Tier 2: Target Identification & Biochemical Potency
Scientific Rationale: After confirming cellular activity, the next critical step is to identify the molecular target. The indazole scaffold is a known "hinge-binder" for many protein kinases.[1] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Matrix Metalloproteinase-13 (MMP-13) are two high-value oncology targets known to be modulated by indazole derivatives and represent excellent starting points for investigation.[1][9] Biochemical assays using purified recombinant enzymes provide a clean, direct measure of a compound's inhibitory potency against its putative target.
Protocol 3.1: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the luminescence generated by the detection reagents. It is a highly sensitive and robust method for determining kinase inhibition.[10][11][12]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer
-
Test Compounds (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Solid white 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compounds in kinase buffer.
-
Add 1 µL of the diluted compounds, vehicle control (DMSO in buffer), or buffer only ("no enzyme" blank) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing VEGFR-2 enzyme and substrate in kinase buffer.
-
Add 2 µL of this mix to each well. Incubate for 10 minutes at room temperature.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km for the enzyme.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 value as described in Protocol 2.1, where low luminescence corresponds to high kinase activity (and low inhibition).
Caption: VEGFR-2 signaling and point of inhibition.
Protocol 3.2: MMP-13 Inhibition Assay (Fluorogenic)
This assay utilizes a fluorogenic substrate that is cleaved by active MMP-13, releasing a fluorescent group. The rate of increase in fluorescence is proportional to enzyme activity.[13][14]
Materials:
-
Recombinant human MMP-13 (pre-activated with APMA)
-
Fluorogenic MMP-13 substrate
-
Assay Buffer
-
Test Compounds (10 mM stock in DMSO)
-
Black, opaque 96-well assay plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of diluted test compound or vehicle control.
-
Add 10 µL of diluted active MMP-13 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation & Measurement:
-
Prepare the fluorogenic substrate in Assay Buffer.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately begin measuring fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes in kinetic mode.
-
Data Analysis:
-
Determine the reaction rate (slope) from the linear portion of the fluorescence vs. time curve for each well.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition vs. log[inhibitor] to determine the IC50 value.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Example-01 | VEGFR-2 | Luminescence | 85 |
| Example-02 | VEGFR-2 | Luminescence | 45 |
| Example-01 | MMP-13 | Fluorescence | >10,000 |
| Example-02 | MMP-13 | Fluorescence | 150 |
Tier 3 & 4: Cellular Target Engagement, Selectivity, and Safety
Scientific Rationale: A potent biochemical inhibitor is only a viable drug candidate if it can reach and bind its target within the complex environment of a living cell. Furthermore, it must be selective for its intended target to minimize off-target effects and potential toxicity.
Cellular Target Engagement
Confirming that a compound engages its target in cells provides a crucial link between biochemical potency and cellular activity.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful method that measures the change in thermal stability of a protein when a ligand is bound, allowing for the direct assessment of target engagement in cell lysates or even intact cells.[16][17] While a detailed protocol is beyond the scope of this note, the principle involves treating cells with the compound, heating cell lysates to various temperatures, and then quantifying the amount of soluble target protein remaining via Western blot or other means. An increase in protein stability at higher temperatures in the presence of the compound indicates direct target engagement.
Kinome Selectivity Profiling
Rationale: For kinase inhibitors, assessing selectivity is paramount. A "promiscuous" inhibitor that hits dozens of kinases is likely to cause unacceptable toxicity. Kinome profiling involves screening a lead compound against a large panel of kinases (often >400) at a fixed concentration (e.g., 1 µM).[18][19][20][21]
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The data are returned as percent inhibition for each kinase in the panel, often visualized as a dendrogram (kinome map) or a table. This provides a clear snapshot of the compound's selectivity profile and identifies potential off-target interactions that require further investigation.
hERG Safety Profiling
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[22] Regulatory agencies require hERG liability to be assessed for all new chemical entities. Early screening is essential to de-risk a chemical series.[23]
Methodology: The gold-standard assay is automated patch-clamp electrophysiology.[23][24][25] This technique directly measures the flow of ions through the hERG channel in cells stably expressing it (e.g., HEK293 cells). The effect of the compound on the hERG current is measured at multiple concentrations to generate an IC50 value. Compounds with a hERG IC50 > 10 µM and a >30-fold window between the hERG IC50 and the primary target IC50 are generally considered to have a lower risk profile.
Conclusion
This application note outlines a systematic, multi-tiered strategy for the comprehensive in vitro evaluation of novel this compound derivatives. By progressing from broad phenotypic assays to specific biochemical and cellular target engagement studies, and culminating in essential selectivity and safety profiling, researchers can efficiently identify and characterize promising lead candidates. This rationale-driven approach ensures that resources are focused on compounds with the highest potential for success, building a robust data package to support further preclinical development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biotium.com [biotium.com]
- 9. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis | MDPI [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. chondrex.com [chondrex.com]
- 14. benchchem.com [benchchem.com]
- 15. selvita.com [selvita.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. assayquant.com [assayquant.com]
- 21. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 22. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 25. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
common side reactions in the synthesis of fluorinated indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluorine into the indazole scaffold. The unique properties of the indazole nucleus, combined with the profound electronic effects of fluorine, present specific and often predictable challenges.[1][2]
This document provides troubleshooting solutions for common side reactions, answers frequently asked questions with in-depth mechanistic explanations, and offers a detailed experimental protocol to help you mitigate common pitfalls in your synthetic workflow.
Part 1: Troubleshooting Guide for Common Side Reactions
This section is designed for rapid problem diagnosis. Identify your primary experimental issue in the table below to find probable causes and scientifically-grounded solutions.
| Problem / Symptom | Probable Cause(s) | Recommended Solutions & Rationale |
| 1. Mixture of N-1 and N-2 Alkylated/Acylated Isomers | The indazole anion is ambident, with negative charge delocalized across both N-1 and N-2, allowing for competitive alkylation.[3] The N-1 product is often the thermodynamic favorite, while the N-2 can be the kinetic product.[3][4] | For N-1 Selectivity (Thermodynamic Control): - Use NaH in THF: This combination is highly effective for directing alkylation to the N-1 position. The sodium cation is believed to chelate between the N-2 atom and an electron-rich C-3 substituent, sterically blocking the N-2 position.[4][5][6]- Steric Hindrance: Utilize substrates with bulky substituents at the C-7 position, which will sterically favor attack at the more accessible N-1 position.[7][8]For N-2 Selectivity (Kinetic Control): - Mitsunobu Conditions: This reaction (using PPh₃, DIAD/DEAD) often shows a strong preference for the N-2 isomer.[5][7]- Acid Catalysis: Mildly acidic conditions for introducing protecting groups (e.g., THP) can favor kinetic N-2 protection.[3]- Substituent Effects: Electron-withdrawing groups at the C-7 position (e.g., -NO₂, -CO₂Me) can electronically favor N-2 alkylation.[5][9] |
| 2. Low or No Yield During Direct Fluorination | - The indazole ring may be deactivated towards the chosen electrophilic fluorinating agent.- The fluorinating agent may be incompatible with the solvent or other reagents (e.g., hydrolysis).[10][11]- The reaction may follow a radical pathway requiring specific initiation conditions that are not being met.[12] | - Select the Right Reagent: For C-3 fluorination of 2H-indazoles, N-fluorobenzenesulfonimide (NFSI) in water has proven effective.[12][13][14]- Ensure Anhydrous Conditions: When using moisture-sensitive electrophilic reagents like Selectfluor, ensure all glassware is flame-dried and solvents are anhydrous to prevent hydrolysis of the reagent.[15]- Consider a Radical Pathway: If using a reagent like NFSI, the reaction may proceed via a radical mechanism. Ensure no unintended radical scavengers are present.[12][14] |
| 3. Over-fluorination or Poly-halogenation | The desired mono-fluorinated product is still sufficiently activated to react with excess fluorinating/halogenating agent. This is common with powerful electrophilic reagents. | - Control Stoichiometry: Use the fluorinating agent as the limiting reagent (e.g., 0.95-1.0 equivalents).[16]- Slow Addition: Add the fluorinating agent slowly via a syringe pump over an extended period. This keeps the instantaneous concentration of the reagent low, favoring mono-substitution.[16]- Lower Temperature: Run the reaction at a reduced temperature (e.g., 0 °C or -78 °C) to decrease the reaction rate and improve selectivity.[16] |
| 4. Unintended Defluorination of Product or Starting Material | The C-F bond has become labile due to electronic effects. This can be caused by neighboring group participation (e.g., an adjacent deprotonated acid) or the formation of an unstable intermediate where a lone pair is beta to the fluorine atom, facilitating HF elimination.[17][18] | - Avoid Strongly Basic Conditions: If your molecule contains a fluorine atom beta to an acidic proton (e.g., α-fluoro carbonyls), strong bases can induce elimination of HF.[18]- Protect Neighboring Groups: If a nucleophilic group (like a carboxylic acid) is positioned to displace the fluoride intramolecularly, protect it before subsequent reaction steps.[18]- Analyze Stability: Assess the electronic structure of your target. Fluoromethyl or difluoromethyl groups attached to certain positions on electron-rich heterocycles can be inherently unstable.[17] |
| 5. Decarboxylation of Indazole-3-carboxylic Acid Substrate | Indazole-3-carboxylic acid is susceptible to losing CO₂ under harsh reaction conditions, particularly elevated temperatures or strong acid/base catalysis, leading to an unsubstituted indazole byproduct.[19] | - Use Milder Conditions: Employ coupling agents for amide bond formation that operate at or below room temperature (e.g., HATU, HOBt/EDC).- Avoid High Temperatures: If possible, maintain reaction temperatures below 80 °C when working with this substrate.- Optimize pH: Avoid strongly acidic or basic conditions that can promote decarboxylation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N-1 and N-2 regioisomers during alkylation, and how can I control the selectivity?
This is the most common challenge in indazole chemistry. The indazole ring possesses two non-equivalent nitrogen atoms, and upon deprotonation with a base, it forms an ambident anion where the negative charge is delocalized. This allows an incoming electrophile (like an alkyl halide) to attack either nitrogen.[3]
-
Thermodynamic vs. Kinetic Control: The outcome is a battle between the kinetic and thermodynamic pathways.[3]
-
The 1H-indazole tautomer is generally more thermodynamically stable.[4][5] Reactions that allow for equilibration, often under conditions like NaH in THF, will favor the N-1 substituted product.
-
The N-2 nitrogen's lone pair is often considered more sterically accessible, making it the kinetically favored site of attack under certain conditions.[3] Mitsunobu reactions, for instance, frequently yield the N-2 product as the major isomer.[5][7]
-
-
Mechanism of Control:
-
Chelation Control: The choice of base and cation is critical. With NaH, the Na⁺ cation can coordinate between the N-2 nitrogen and a Lewis basic group at the C-3 position (like an ester or amide). This six-membered ring chelation effectively blocks the N-2 position, forcing the alkylating agent to react at N-1.[4][6]
-
Steric Control: A bulky substituent at the C-7 position will physically block access to the N-1 position, thereby directing alkylation to N-2. Conversely, bulky groups at C-3 can hinder attack at N-2, favoring N-1.[5][19]
-
Electronic Control: Electron-withdrawing groups (EWGs) on the benzene ring, particularly at C-7, decrease the electron density at N-1, making the N-2 position relatively more nucleophilic and favoring N-2 alkylation.[5][9]
-
Q2: I'm observing over-fluorination of my indazole. How can I prevent this?
Over-fluorination, or poly-fluorination, occurs when the mono-fluorinated indazole product is as reactive, or more reactive, than the starting material towards the electrophilic fluorinating agent. This leads to the formation of di- and tri-fluorinated byproducts, reducing the yield of the desired compound.
Mitigation Strategies:
-
Stoichiometric Control: Carefully control the amount of the fluorinating agent. Using a slight excess of the indazole substrate relative to the fluorinating agent can help ensure the agent is consumed before it can react a second time.[16]
-
Rate of Addition: A slow, controlled addition of the fluorinating agent (e.g., via syringe pump) maintains a very low concentration of the active reagent in the reaction flask. This significantly increases the probability of the agent reacting with the more abundant starting material rather than the less concentrated mono-fluorinated product.[16]
-
Temperature Management: Electrophilic aromatic substitution is typically exothermic. Lowering the reaction temperature slows down the rate of both the first and subsequent fluorinations, which can significantly enhance selectivity.[16]
Q3: My reaction is showing evidence of defluorination. What conditions lead to the loss of the fluorine substituent?
While the C-F bond is the strongest single bond to carbon, it is not inert. Defluorination can occur through several mechanisms, particularly when the fluorine is in an electronically activated position.[18]
-
β-Elimination: If a fluorine atom is located at a position beta to an acidic proton (e.g., in an α-fluoro-ketone), a base can deprotonate the alpha-carbon. The resulting carbanion can then readily eliminate a fluoride ion to form an alkene.[18]
-
Neighboring Group Participation: A nearby internal nucleophile can displace the fluoride. A classic example is a carboxylic acid that, upon deprotonation to a carboxylate, can attack the carbon bearing the fluorine, leading to a lactone and releasing a fluoride ion.[18]
-
Instability of Fluoroalkyl Heterocycles: Certain substitution patterns are inherently unstable. For example, a fluoromethyl (-CH₂F) or difluoromethyl (-CHF₂) group on an electron-rich nitrogen heterocycle can be susceptible to heterolytic cleavage of the C-F bond, facilitated by lone pair donation from a ring nitrogen.[17]
To avoid this, carefully analyze your substrate for any potentially acidic protons or neighboring nucleophilic groups. If present, consider using protecting groups or choosing reaction conditions (e.g., non-basic, anhydrous) that will not trigger these side reactions.
Part 3: Experimental Protocol
Example Protocol: Regioselective N-1 Alkylation of 5-Fluoro-1H-indazole
This protocol details a method designed to maximize the yield of the N-1 alkylated product, a common challenge where regioselectivity is paramount.
Materials:
-
5-Fluoro-1H-indazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Bromide (e.g., 1-bromobutane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 5-fluoro-1H-indazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Add anhydrous THF to the flask to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Deprotonation (Critical Step): Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.1 eq, 60% dispersion) portion-wise over 10-15 minutes. Rationale: Adding the base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution. The NaH/THF system is key to achieving N-1 selectivity.[4][5]
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation. The solution should become a clear or slightly hazy suspension of the sodium indazolide salt.
-
Alkylation: Cool the solution back down to 0 °C. Add the alkyl bromide (1.05 eq) dropwise via the dropping funnel over 20 minutes. Rationale: Slow addition of the electrophile prevents localized heating and potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours). Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.
-
Quenching (Critical Step): Once complete, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Caution: Unreacted NaH will react violently with water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (typically using a hexane/ethyl acetate gradient) to separate the desired N-1 isomer from any minor N-2 isomer and other impurities. The N-1 and N-2 isomers can often be distinguished by NMR spectroscopy.[7]
Part 4: Visualization of Troubleshooting Workflow
Troubleshooting Regioselectivity in Indazole Alkylation
The following diagram outlines the decision-making process for optimizing the N-1 vs. N-2 regioselectivity during the alkylation of an indazole.
Caption: Workflow for troubleshooting N-1/N-2 regioselectivity.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
- 10. researchgate.net [researchgate.net]
- 11. americanfluoridationsociety.org [americanfluoridationsociety.org]
- 12. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 13. 2H-Indazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 7-fluoro-1H-indazole-3-carboxylate by Column Chromatography
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the chromatographic purification of Methyl 7-fluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar indazole derivatives. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification by column chromatography?
A1: Understanding the molecule's structure is paramount. This compound is a moderately polar heterocyclic compound. Its key features influencing chromatographic behavior are:
-
Indazole Ring System: The two nitrogen atoms in the indazole ring can act as hydrogen bond acceptors and have lone pairs of electrons that can interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, potentially causing peak tailing or streaking.[1]
-
Ester Group (-COOCH₃): This group adds polarity and is a hydrogen bond acceptor.
-
Fluoro Group (-F): The fluorine atom is electron-withdrawing and adds to the molecule's overall polarity.
Due to these features, the compound will adhere to a polar stationary phase like silica gel and require a mobile phase of intermediate polarity for effective elution.
Q2: What is the recommended stationary phase for purifying this compound?
A2: Silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography) is the most common and cost-effective choice. [2] However, due to the basic nature of the indazole nitrogens, interactions with acidic silica can be problematic.[1] If you observe significant streaking or low recovery, consider these alternatives:
-
Base-Deactivated Silica Gel: You can pre-treat standard silica gel by slurrying it in an eluent containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites and dramatically improves the chromatography of nitrogen-containing compounds.[1]
-
Alumina: Neutral or basic alumina can be an effective alternative stationary phase, particularly if your compound shows instability on silica gel.[3]
Q3: How do I select the optimal mobile phase (eluent) for my separation?
A3: The selection of the mobile phase is the most critical step for a successful separation and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[2] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 , as this range typically translates well from TLC to column chromatography.[3]
Start with a binary solvent system of a non-polar solvent and a polar solvent. Common choices include:
-
Hexane / Ethyl Acetate: A workhorse system. Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase its proportion.
-
Petroleum Ether / Ethyl Acetate: Similar to the above and often used interchangeably.
-
Dichloromethane (DCM) / Methanol (MeOH): A more polar system. Use this if your compound shows low Rf even in high concentrations of ethyl acetate. Start with 1-2% MeOH in DCM.
For complex mixtures, a gradient elution , where the polarity of the mobile phase is gradually increased during the run, is highly effective.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Poor separation between my product and an impurity.
-
Possible Cause: The polarity of your chosen eluent is not optimal for resolving the components.
-
Solution:
-
Re-optimize with TLC: Your primary tool is TLC.[2] Test a variety of solvent systems with different polarities and compositions. The key is to find a system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.
-
Employ Gradient Elution: Start the column with a low-polarity eluent that allows the less polar impurity to travel down the column first. Then, gradually increase the eluent's polarity to elute your desired, more polar product. This technique often provides superior resolution compared to isocratic (constant solvent composition) elution.[3]
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Problem 2: The compound is streaking or tailing on the TLC plate and column.
-
Possible Cause: This is a classic sign of strong, undesirable interactions between the basic nitrogen atoms of your indazole compound and the acidic silanol groups on the silica gel surface.[1]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or a few drops of ammonium hydroxide into your mobile phase. This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute in a sharp, symmetrical band.
-
Use a Different Stationary Phase: As mentioned in the FAQs, switching to neutral alumina or a commercially available deactivated silica gel can resolve this issue.[3]
-
Problem 3: My compound will not elute from the column.
-
Possible Cause 1: The mobile phase is too non-polar. Your compound is too strongly adsorbed to the silica gel.[4]
-
Solution 1: Systematically increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system, such as DCM containing a small amount of methanol (e.g., 2-5% MeOH).[3]
-
Possible Cause 2: The compound may have decomposed on the silica gel.[4]
-
Solution 2: Test for stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or smearing that wasn't present initially, your compound is likely unstable on silica. In this case, you must switch to a less harsh stationary phase like Florisil or alumina, or attempt purification by recrystallization.[4]
Problem 4: I have very low recovery of my product after the column.
-
Possible Cause 1: Irreversible adsorption or decomposition on the column (see Problem 3).
-
Solution 1: Follow the solutions for compound instability. Work quickly and, if possible, keep the column cool.
-
Possible Cause 2: The fractions collected are too dilute to detect the compound by TLC.[4]
-
Solution 2: Combine the fractions where you expected to find your product and concentrate them on a rotary evaporator. Re-analyze the concentrated sample by TLC.
-
Possible Cause 3: Improper sample loading. If the initial sample band is too wide, it leads to broad, dilute fractions and poor separation.[5]
-
Solution 3:
-
Wet Loading: Dissolve the crude sample in the minimum amount of the initial eluent or a slightly more polar solvent (like DCM).[5] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM, acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent to get a free-flowing powder.[5] Carefully add this powder to the top of the column bed. This technique often results in sharper bands and better separation.[5]
-
Data Summary & Recommended Starting Points
The following table provides recommended solvent systems for initial TLC screening, ordered by increasing polarity.
| Solvent System Components | Ratio (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate | 90 : 10 | Low | Eluting non-polar byproducts. |
| Hexane : Ethyl Acetate | 70 : 30 | Medium | Good starting point for the target compound. |
| Hexane : Ethyl Acetate | 50 : 50 | Medium-High | If target Rf is too low in 70:30. |
| Dichloromethane (DCM) | 100% | High | To elute slightly more polar compounds. |
| DCM : Methanol (MeOH) | 98 : 2 | Very High | Eluting highly polar impurities or the target compound if it has very low Rf in other systems. |
Experimental Protocol: Standard Flash Chromatography
This protocol provides a step-by-step guide for a typical purification.
-
TLC Analysis:
-
Develop a solvent system that gives your target compound an Rf of 0.2-0.4.[3]
-
-
Column Packing (Slurry Method):
-
Choose an appropriate size glass column.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent. The consistency should be like a thin milkshake.[3]
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the settled silica bed to prevent disturbance during solvent addition.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 10-20x the mass of your crude material) to the solution.[5]
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[5]
-
Carefully layer this powder on top of the sand in your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Apply pressure (flash chromatography) or allow gravity to start the flow.
-
Collect the eluent in sequentially labeled test tubes or flasks.
-
If using a gradient, systematically increase the proportion of the more polar solvent according to your pre-determined plan.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.[2]
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield your purified this compound.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.
Caption: A logical approach to diagnosing and resolving common chromatography issues.
References
Technical Support Center: Indazole Synthesis & Mass Spectrometry Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the specific challenges you may encounter when identifying byproducts in indazole synthesis using mass spectrometry. The indazole scaffold is a cornerstone in medicinal chemistry, making the precise characterization of its synthesis crucial for advancing drug discovery.[1][2] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding byproduct formation and analysis in indazole synthesis.
Q1: What are the most common classes of byproducts I should anticipate in a typical indazole synthesis, such as the Jacobson or Sundberg methods?
A: In classical indazole syntheses, which often involve diazotization of o-alkylanilines or related precursors, byproduct formation is common.[3][4] You should primarily look for:
-
Isomeric Products: Formation of different indazole tautomers (1H, 2H, and 3H) is a significant possibility.[2] While 1H-indazole is often the most stable and desired product, reaction conditions can favor the formation of the 2H-isomer.[5]
-
Oxidation Products: The presence of oxidizing agents or atmospheric oxygen can lead to the formation of N-oxides or hydroxylated species on the benzene ring. These will appear as peaks at [M+16] relative to your expected product.
-
Unreacted Starting Materials or Intermediates: Incomplete reactions can leave residual starting materials or stable intermediates, such as N-nitroso compounds in the Jacobson synthesis.[4][6]
-
Products from Side Reactions: Depending on the specific reagents, side reactions like dimerization or reaction with solvents can occur. For example, if acetic anhydride is used, you might observe acetylation byproducts.[7]
Q2: Why is High-Resolution Mass Spectrometry (HRMS) preferred over nominal mass for this type of analysis?
A: HRMS is critical for two primary reasons:
-
Unambiguous Elemental Composition: HRMS provides highly accurate mass measurements (typically to within 5 ppm). This allows you to determine the elemental formula of an unknown peak.[8][9] For instance, a nominal mass of 134 could correspond to multiple formulas, but an accurate mass of 134.0527 helps confirm a specific composition, like C8H6N2O, distinguishing it from other possibilities.
-
Differentiating Isobaric Species: Many potential byproducts may have the same nominal mass but different elemental compositions. For example, an oxidation byproduct (addition of O) and a byproduct from the addition of a methyl group (CH2) can be close in mass. HRMS can easily resolve these, which is impossible with a standard quadrupole instrument.
Q3: My reaction is complete, but my mass spectrum is very complex with multiple adducts. Why does this happen and how can I simplify it?
A: The formation of multiple adducts is a common artifact of Electrospray Ionization (ESI), the most frequently used ionization technique for this analysis.[10][11] Your analyte molecule (M) can form ions with protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), or even solvent molecules.[12][13][14] This can complicate spectra and reduce the intensity of your primary ion of interest.[11]
To simplify the spectrum:
-
Optimize Mobile Phase: Adding a small amount of an acid like formic acid (0.1%) to your mobile phase will promote protonation and favor the formation of the [M+H]⁺ ion, suppressing alkali metal adducts.
-
Improve Sample Cleanup: Use high-purity, LC-MS grade solvents and meticulously clean all glassware to minimize sodium and potassium contamination.[14][15] Plasticware can sometimes be a better choice to avoid leaching of metal ions from glass.[14]
-
Data Analysis: Modern mass spectrometry software can often automatically identify and group common adducts, simplifying the visual interpretation of the data.
Section 2: Troubleshooting Guide: Interpreting Your Mass Spectrum
This section provides a problem-oriented approach to deciphering unexpected results in your mass spectrometry data.
Q4: My spectrum shows a prominent peak at [M+16]. What is the likely identity of this byproduct?
A: An [M+16] peak almost always indicates an oxidation event. The most common possibilities are:
-
N-Oxide Formation: One of the nitrogen atoms in the indazole ring has been oxidized.
-
Hydroxylation: A hydroxyl group (-OH) has been added to the aromatic ring.
Troubleshooting Steps:
-
Confirm with HRMS: Obtain the accurate mass to confirm the addition of one oxygen atom.
-
Perform MS/MS: Fragment the [M+16] ion. A neutral loss of 16 Da (loss of an oxygen atom) is a strong indicator of an N-oxide. Hydroxylated compounds will show different fragmentation patterns, often involving the loss of water (18 Da) or CO (28 Da).
-
Review Reaction Conditions: Check for any potential sources of oxidation, such as exposure to air for prolonged periods at high temperatures or the use of oxidizing reagents.
Q5: I see a peak with the exact same mass as my expected product, but it elutes at a different retention time in my LC-MS run. What could this be?
A: This is a classic sign of an isomer. In indazole synthesis, the most likely candidate is a different tautomer or a positional isomer.[2][4] For example, you may have synthesized both the 1H- and 2H-indazole isomers.
Troubleshooting Steps:
-
Tandem Mass Spectrometry (MS/MS): Isomers often produce different fragmentation patterns upon collision-induced dissociation (CID).[16][17] Acquiring MS/MS spectra for both the expected peak and the isomeric peak can reveal structural differences.
-
Chromatographic Separation: Optimize your HPLC method to achieve better separation. Trying a different column chemistry (e.g., a PFP column instead of a C18) or modifying the mobile phase can often resolve isomers.
-
NMR Spectroscopy: If the byproduct can be isolated, 1H and 13C NMR spectroscopy are the definitive methods for confirming the exact isomeric structure.
Q6: I have an unexpected peak that doesn't correspond to a simple modification. How do I begin to identify this unknown byproduct?
A: A systematic approach is key. The workflow below outlines a logical process for identifying completely unknown peaks.
Workflow for Unknown Byproduct Identification
Caption: A systematic workflow for identifying unknown byproducts using LC-HRMS and MS/MS.
Section 3: Standard Operating Procedures (SOPs)
Here are detailed protocols for sample preparation and analysis. Adhering to these steps will enhance the quality and reproducibility of your data.
SOP 1: Sample Preparation for LC-MS Analysis of Crude Indazole Reaction Mixtures
Objective: To prepare a sample from a crude reaction mixture suitable for LC-MS analysis, minimizing contamination and ensuring accurate representation.
Materials:
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Micropipettes and sterile tips
-
1.5 mL polypropylene autosampler vials
-
Vortex mixer
-
0.22 µm syringe filter (PTFE or other chemically compatible material)
Procedure:
-
Quench the Reaction: If the reaction is ongoing, quench a small aliquot (e.g., 10 µL) by diluting it into 990 µL of ACN in a clean microfuge tube. This effectively stops the reaction and precipitates many salts.
-
Initial Dilution: Vortex the quenched sample thoroughly for 30 seconds.
-
Centrifugation (Optional but Recommended): Centrifuge the sample at >10,000 x g for 5 minutes to pellet any precipitated salts or catalysts.
-
Serial Dilution: Prepare a dilution solvent of 50:50 ACN:Water with 0.1% FA. Perform a serial dilution of the supernatant from the previous step. A typical starting point is a 1:100 dilution followed by another 1:100 dilution (total dilution factor of 1:10,000). The goal is to avoid saturating the detector while ensuring minor byproducts are still visible.
-
Filtration: Draw the final diluted sample into a syringe and filter it through a 0.22 µm syringe filter directly into a clean autosampler vial. This prevents particulates from clogging the LC system.[18]
-
Blank Preparation: Prepare a blank sample containing only the dilution solvent (50:50 ACN:Water with 0.1% FA) in an autosampler vial. This is crucial for identifying system peaks and carryover.[15]
SOP 2: General Purpose LC-HRMS Method for Byproduct Profiling
Objective: To provide a robust starting method for the chromatographic separation and mass analysis of an indazole synthesis mixture.
Instrumentation:
-
HPLC or UPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Method Parameters:
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2-5 µL | Minimizes solvent effects and prevents column overload. |
| Gradient | 5% B to 95% B over 10 min, hold at 95% B for 2 min, return to 5% B | A general-purpose gradient to elute compounds with a wide range of polarities. |
| Ionization Mode | ESI Positive | Indazoles contain basic nitrogen atoms and ionize well in positive mode. |
| Scan Range (m/z) | 100 - 1000 | Covers the mass range of expected products, byproducts, and common contaminants. |
| Resolution | > 60,000 FWHM | Necessary for accurate mass measurements and elemental composition determination.[8] |
| Data Acquisition | Full Scan MS followed by data-dependent MS/MS (Top 3 most intense ions) | Allows for both untargeted screening of all components and provides initial fragmentation data for identification. |
Section 4: Advanced Analysis: Differentiating Isomers
Q7: Standard LC-MS/MS is not resolving my isomers. What are my next steps?
A: Differentiating isomers that are chromatographically inseparable and have similar fragmentation patterns is a significant challenge.[19][20] Here are advanced strategies:
-
Specialized Chromatography: Employing chiral chromatography is essential if you suspect enantiomeric byproducts.[20] For diastereomers or positional isomers, exploring different column chemistries like phenyl-hexyl or pentafluorophenyl (PFP) phases can provide alternative selectivity.
-
Ion Mobility Spectrometry (IMS): If available, IMS coupled with mass spectrometry separates ions based on their size, shape, and charge. Isomers often have different collisional cross-sections (CCS) and can be separated by IMS even if they are inseparable by LC and MS alone.
-
Advanced MS Techniques: Techniques like Ultraviolet Photodissociation (UVPD) can sometimes yield unique fragments for structurally similar isomers where traditional CID fails.[16]
-
Chemical Derivatization: Derivatizing the mixture with a reagent that reacts differently with the isomers can produce products that are separable by LC or distinguishable by MS/MS.[19][21]
Troubleshooting Decision Tree for Common MS Issues
Caption: A decision tree for troubleshooting common unexpected peaks in ESI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. fiveable.me [fiveable.me]
- 9. Applications in Organic Chemistry - Mass Spectrometry Lab - NV - NTNU [ntnu.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. madbarn.com [madbarn.com]
- 12. support.waters.com [support.waters.com]
- 13. scribd.com [scribd.com]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Increase the Yield of Methyl 7-fluoro-1H-indazole-3-carboxylate
Introduction
Welcome to the Technical Support Center for the synthesis of Methyl 7-fluoro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated indazole derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The indazole core is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom at the 7-position can significantly enhance the pharmacological properties of a molecule.[1][2] However, this substitution also introduces specific challenges in its synthesis. This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to help you achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The primary synthetic strategies for this compound and related fluorinated indazoles include:
-
Diazotization and Cyclization of an Amino Acid Derivative: This is a widely used method, often starting from a substituted o-aminophenylacetic acid amide or ester. The process involves the formation of a diazonium salt followed by intramolecular cyclization.[3][4]
-
The Japp-Klingemann Reaction: This classic reaction is used to synthesize arylhydrazones from β-keto-esters and aryl diazonium salts.[5][6] The resulting hydrazone can then be cyclized to form the indazole ring, often under acidic conditions in a manner similar to the Fischer Indole Synthesis.[5]
-
Synthesis from Substituted Fluorinated Aromatics: A multi-step synthesis starting from commercially available 2,3-difluorobenzoic acid has been reported for a similar compound, involving steps like bromination, amidation, Grignard reaction, and cyclization.[7] Another approach starts from 2-fluoro-6-methylaniline.[8]
Q2: Why is the yield of my reaction consistently low?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature and pH.[9]
-
Side Reactions: The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of the cyclization and may promote side reactions.[10]
-
Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction. For instance, the presence of water can be detrimental in reactions involving organometallic reagents or strong bases.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base or acid catalyst are crucial and need to be carefully optimized.[9]
Q3: I am observing the formation of multiple products. What are the likely side products and how can I minimize them?
A3: The formation of multiple products is a common issue. Potential side products include:
-
Regioisomers: If the cyclization is not completely regioselective, you may form other indazole isomers.
-
Unreacted Intermediates: Incomplete reaction can lead to the presence of the starting hydrazone or other intermediates.
-
Byproducts from the Japp-Klingemann Reaction: In the Japp-Klingemann reaction, side products can arise from the decomposition of the diazonium salt or alternative reaction pathways of the enolate.[11][12]
-
Dimeric Byproducts: Under certain conditions, especially with highly reactive intermediates, dimerization can occur.[10]
To minimize these, ensure precise control over reaction temperature, use high-purity reagents, and carefully select the solvent and catalyst system.[10]
Q4: How does the 7-fluoro substituent affect the synthesis?
A4: The fluorine atom at the 7-position has a significant electronic effect. Being a strongly electron-withdrawing group, it can:
-
Influence the Acidity of N-H Protons: This can affect the ease of deprotonation in reactions involving bases.
-
Affect the Regioselectivity of Electrophilic Aromatic Substitution: The directing effect of the fluorine atom can influence the position of further substitutions on the benzene ring.
-
Impact the Nucleophilicity of the Ring: The overall electron density of the aromatic ring is reduced, which can affect the rate of cyclization reactions.
Q5: What are the best purification methods for this compound?
A5: The most common and effective purification methods are:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities and side products.[13][14] A gradient of ethyl acetate in hexanes is often a good starting point for the eluent system.
-
Recrystallization: If the crude product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining a high-purity product.[14] Screening for an appropriate solvent or solvent mixture is crucial.
Troubleshooting Guide
This troubleshooting guide is designed to help you diagnose and solve common problems encountered during the synthesis of this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient Diazotization: Incorrect temperature, pH, or stoichiometry of reagents (e.g., sodium nitrite, acid).[9] 2. Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable at higher temperatures. 3. Poor Quality of Starting Materials: Presence of impurities or moisture. 4. Suboptimal Cyclization Conditions: Incorrect acid or base catalyst, solvent, or temperature for the ring-closing step. | 1. Optimize Diazotization: Maintain the reaction temperature strictly between 0-5 °C.[13] Use a slight excess of sodium nitrite and ensure the dropwise addition of acid. Monitor pH carefully. 2. Control Temperature: Keep the reaction mixture cold until the cyclization step. 3. Use High-Purity Reagents: Ensure starting materials are pure and solvents are anhydrous, especially for moisture-sensitive steps. 4. Screen Cyclization Conditions: Experiment with different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) for Fischer-type cyclizations.[5] For base-mediated cyclizations, screen different bases (e.g., NaH, K₂CO₃) and solvents. |
| Formation of a Dark Tar or Polymeric Material | 1. Reaction Temperature Too High: Leads to decomposition of intermediates or the final product. 2. Strongly Acidic or Basic Conditions: Can cause polymerization or degradation of sensitive functional groups.[10] 3. Oxidation: Air sensitivity of some intermediates. | 1. Lower the Reaction Temperature: Conduct the reaction at the lowest effective temperature. 2. Use Milder Conditions: Employ weaker acids or bases, or use a buffer system to control the pH.[10] 3. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. 2. Poor Solubility of Starting Materials: The reactants are not fully dissolved in the solvent. 3. Deactivated Catalyst: The catalyst has lost its activity. | 1. Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and extend the reaction time or slightly increase the temperature if necessary. 2. Choose a Better Solvent: Select a solvent in which all reactants are fully soluble at the reaction temperature. 3. Use Fresh Catalyst: Ensure the catalyst is fresh and active. |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Aqueous Phase: This can lead to loss of product during aqueous workup. 2. Emulsion Formation during Extraction: Makes phase separation difficult. 3. Co-elution of Impurities during Chromatography: Impurities have similar polarity to the product. | 1. Adjust pH and Use Salting Out: Adjust the pH of the aqueous layer to minimize the solubility of the product. Add brine to the aqueous layer to decrease the solubility of the organic product ("salting out"). Perform multiple extractions with a suitable organic solvent.[13] 2. Break Emulsions: Add a small amount of brine or filter the mixture through a pad of Celite. 3. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Consider recrystallization as an alternative or additional purification step.[14] |
Experimental Protocols
Protocol 1: Synthesis via Diazotization and Cyclization of Methyl 2-(2-amino-3-fluorophenyl)acetate
This protocol is a generalized procedure based on the synthesis of similar indazole-3-carboxylic acid derivatives and should be optimized for the specific substrate.[3][4]
Step 1: Diazotization and Cyclization
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-(2-amino-3-fluorophenyl)acetate (1.0 eq.) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a concentrated acid (e.g., HCl, 2.5-3.0 eq.) to the stirred solution, maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1-1.2 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the formation of the diazonium salt by testing for the presence of nitrous acid with starch-iodide paper.
-
Once the diazotization is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C to facilitate cyclization. The progress of the cyclization can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Synthesis via Japp-Klingemann Reaction and Fischer-Type Cyclization
This protocol outlines a general approach. The specific conditions for the Japp-Klingemann reaction and the subsequent cyclization will need to be optimized.[5][11]
Step 1: Formation of the Hydrazone (Japp-Klingemann Reaction)
-
Prepare a solution of 2-fluoroaniline (1.0 eq.) in aqueous HCl and cool to 0-5 °C.
-
Add a solution of sodium nitrite (1.0 eq.) in water dropwise to form the diazonium salt.
-
In a separate flask, dissolve dimethyl 2-oxosuccinate (1.0 eq.) and a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water).
-
Slowly add the cold diazonium salt solution to the solution of the β-keto-ester, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).
-
Isolate the crude hydrazone product by filtration or extraction.
Step 2: Cyclization to the Indazole
-
Dissolve the crude hydrazone in a suitable solvent (e.g., acetic acid, ethanol, or toluene).
-
Add a Brønsted or Lewis acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂).[5]
-
Heat the reaction mixture to reflux and monitor the progress of the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize the acid.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical approach to diagnosing and resolving low yield issues.
General Synthetic Pathway via Diazotization
Caption: Overview of the synthesis via diazotization and cyclization.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
troubleshooting poor regioselectivity in indazole functionalization
Welcome to the Technical Support Center for Indazole Functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indazole chemistry. Poor regioselectivity is a frequent and frustrating challenge in the functionalization of the indazole scaffold. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve your desired regiochemical outcomes.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you may be encountering in the lab. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions and experimental protocols.
Issue 1: I'm getting a mixture of N1 and N2 alkylated products. How can I improve selectivity?
This is arguably the most common issue in indazole functionalization. The indazole anion is an ambident nucleophile, meaning that alkylation can occur at either nitrogen. The ratio of N1 to N2 products is highly sensitive to a number of factors, including the substrate's electronic and steric properties, the choice of base and solvent, and the nature of the electrophile.[1][2][3]
Underlying Principles:
-
Tautomeric Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4] This intrinsic property can be exploited to favor the N1 product under conditions that allow for thermodynamic equilibration.[1][2]
-
Hard and Soft Acids and Bases (HSAB) Theory: While not a perfect predictor, HSAB theory can offer some guidance. The N1 position is often considered "softer" and the N2 position "harder."
-
Ion-Pairing Effects: The nature of the counter-ion (from the base) and its interaction with the indazole anion can significantly influence the site of alkylation. Tightly-coordinated ion pairs, often found in non-polar solvents, can sterically hinder one nitrogen over the other.[1]
Troubleshooting Strategies & Protocols:
The choice of base and solvent is critical and often the first place to start troubleshooting.[1][2]
-
For N1-Selectivity (Thermodynamic Control):
-
Conditions: A combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) often provides excellent N1 selectivity.[1][2] This is thought to proceed through a mechanism where the sodium cation coordinates in a way that favors alkylation at the N1 position.
-
Observation: Researchers have noted that NaH in THF can provide >99:1 N1:N2 selectivity for a range of 3-substituted indazoles.[1]
-
-
For N2-Selectivity (Kinetic Control):
-
Conditions: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with carbonate bases (e.g., Cs₂CO₃, K₂CO₃) often favor the N2 isomer, although mixtures are common.[2] Mitsunobu conditions have also been shown to strongly favor N2 alkylation.[5]
-
Recent Advances: A highly selective method for N2 alkylation uses alkyl 2,2,2-trichloroacetimidates under acidic conditions. Quantum mechanical analysis suggests this high selectivity is due to a lower energy transition state for the N2 attack.[6]
-
-
Setup: In parallel reaction vials, add your indazole starting material (1.0 equiv).
-
Base/Solvent Addition:
-
Vial 1: Add THF, cool to 0 °C, then add NaH (1.1 equiv). Stir for 30 min.
-
Vial 2: Add DMF, then add Cs₂CO₃ (1.5 equiv).
-
Vial 3: Add Acetonitrile (MeCN), then add K₂CO₃ (1.5 equiv).
-
Vial 4: Add Dioxane, then add KHMDS (1.1 equiv).
-
-
Electrophile Addition: Add your alkylating agent (1.2 equiv) to each vial.
-
Reaction: Stir at room temperature for 12-24 hours. If no reaction, gently heat to 50-60 °C.
-
Analysis: Quench each reaction carefully with water, extract with an organic solvent (e.g., EtOAc), and analyze the crude mixture by ¹H NMR or LC-MS to determine the N1:N2 ratio.
Data Summary: Effect of Conditions on N1/N2 Selectivity
| Base | Solvent | Typical Major Isomer | Rationale |
| NaH | THF | N1 (>95%) | Favors thermodynamic product; potential chelation effects.[1][7] |
| Cs₂CO₃ | DMF | Mixture (often N2-favored) | Polar solvent stabilizes both transition states, leading to mixtures. |
| K₂CO₃ | DMF/MeCN | Mixture | Similar to Cs₂CO₃, often less selective. |
| DEAD/PPh₃ | THF | N2 (>70%) | Mitsunobu conditions often favor the N2 position.[5] |
Issue 2: My C-H functionalization is not selective. How can I direct the reaction to a specific carbon?
Direct C-H functionalization is a powerful tool, but controlling regioselectivity on the indazole ring can be challenging. The most common positions for functionalization are C3, C5, and C7. Selectivity is typically achieved through the use of directing groups or by exploiting the intrinsic reactivity of the indazole core.[8][9][10]
Underlying Principles:
-
Intrinsic Reactivity: The C3 position of the indazole is the most electron-deficient and often the most susceptible to nucleophilic or radical attack.[8][9] Halogenations (iodination, bromination) frequently occur with high selectivity at C3 under basic or radical conditions.[8]
-
Directing Groups: For functionalization at other positions (C4, C5, C7, or on an N-aryl substituent), a directing group (DG) is almost always necessary. The DG coordinates to a metal catalyst (e.g., Pd, Rh, Ru), bringing it into close proximity to a specific C-H bond and enabling its activation.[9][11]
Troubleshooting Strategies & Protocols:
If your goal is C3-functionalization and you are getting mixtures, consider the reaction type.
-
For Halogenation: Use conditions like I₂/KOH in DMF or NBS in MeCN for reliable C3-halogenation.[8]
-
For Arylation/Alkylation:
-
N-Protecting Groups: An N1-Boc or N2-SEM protecting group can facilitate C3-metalation (e.g., with TMP₂Zn or n-BuLi) followed by cross-coupling.[8]
-
Radical Reactions: Many C3-functionalizations, such as nitration or acylation on 2H-indazoles, proceed through a radical mechanism, which inherently favors the C3 position.[8][9]
-
If you need to functionalize a different position, you must choose an appropriate directing group.
-
N1-Directing Groups: A pivaloyl or acetyl group at N1 can direct ortho-lithiation to the C7 position.
-
N2-Aryl Directing Groups: An aryl group at the N2 position (e.g., 2-phenyl-2H-indazole) is a highly effective directing group for functionalizing the ortho-position of that aryl ring using rhodium or palladium catalysis.[9][12]
-
Substrate: Start with your 2-aryl-2H-indazole (1.0 equiv).
-
Catalyst Systems:
-
Vial 1 (Rh-catalyzed): Add [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and your arylating agent (e.g., an aldehyde, 1.5 equiv).[12]
-
Vial 2 (Pd-catalyzed): Add Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., P(o-tol)₃, 10 mol%), and your aryl halide (1.5 equiv) with a base like K₂CO₃ (2.0 equiv).
-
-
Solvent: Use a solvent like 1,2-dichloroethane (DCE) or dioxane.
-
Reaction: Heat the reactions at 80-120 °C for 12-24 hours under an inert atmosphere (N₂ or Ar).
-
Analysis: Monitor by TLC or LC-MS. Upon completion, perform a standard aqueous workup and analyze the crude product to assess conversion and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for preparing a pure N1-alkyl indazole?
While direct alkylation with NaH/THF is highly effective, a two-step method offers near-perfect N1 selectivity and is robust for scale-up.[3][13] This involves an initial reaction of the indazole with an aldehyde or ketone to form an enamine intermediate, which exclusively forms at the N1 position. This is followed by a reduction (e.g., catalytic hydrogenation) to yield the N1-alkyl indazole with no detectable N2 isomer.[3]
Q2: Can I switch the regioselectivity from N1 to N2 after the fact?
In some cases, yes. Isomerization is possible under certain conditions. For instance, N2-acyl indazoles can sometimes be isomerized to the more thermodynamically stable N1-acyl isomer.[1] For alkyl groups, this is less common, but if an alkylating agent can be cleaved and re-attached (e.g., a benzyl group via hydrogenolysis), it may be possible to re-alkylate under different, more selective conditions. Protection-deprotection strategies are generally more reliable. For example, one can protect the indazole at N2 under acidic conditions, perform functionalization elsewhere, and then deprotect.[14]
Q3: Why does my C7-substituted indazole give me N2-alkylation products?
Substituents at the C7 position can exert a strong steric effect, blocking access to the N1 position.[2][5] Electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, have been shown to confer excellent N2-selectivity (≥96%), even under conditions that would normally favor N1 (like NaH in THF).[1][2] This is a critical consideration when planning your synthetic route.
Q4: Are there any "protecting group-free" methods for selective C-H functionalization?
Yes, particularly for the C3 position. As mentioned, the intrinsic electronics of the indazole ring often direct reactions to C3 without the need for a protecting group.[8] For other positions, it is more challenging. However, some transition-metal catalyzed reactions can proceed on an NH-free indazole, where the catalyst may coordinate to both N1 and N2 in a bridging fashion to direct functionalization, though mixtures can still be an issue.
Q5: Can computational chemistry help predict the outcome of my reaction?
Absolutely. Density Functional Theory (DFT) calculations are increasingly used to predict regioselectivity. By calculating the energy of the transition states for different reaction pathways (e.g., N1 vs. N2 attack), chemists can predict the major product.[6][7] These calculations have successfully explained the high N2 selectivity of certain reactions by revealing a significantly lower energy barrier for that pathway.[6] If you have access to computational resources, this can save significant experimental time.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Enhancement for Indazole-Based Compounds
Introduction: Understanding the Solubility Challenge with Indazoles
Welcome to the technical support guide for improving the aqueous solubility of indazole-based compounds for biological assays. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors and therapeutic agents.[1][2][3][4][5][6][7] However, the planar, aromatic, and often lipophilic nature of this heterocyclic system frequently leads to poor aqueous solubility.[8] This presents a significant challenge for researchers, as low solubility can cause compound precipitation, leading to inaccurate and unreliable data in in vitro and cell-based assays.[9][10]
This guide provides a structured approach to troubleshooting and resolving these solubility issues, combining foundational knowledge with actionable protocols and advanced strategies.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common solubility problems encountered in the lab in a direct question-and-answer format.
Q1: My compound was fully dissolved in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why did this happen and what should I do?
Answer: This phenomenon is known as solvent-shifting precipitation . Your compound is highly soluble in an organic solvent like DMSO but has very low solubility in the aqueous buffer used for your assay.[11][12] When the concentrated DMSO stock is introduced into the buffer, the solvent environment rapidly shifts from organic to aqueous, causing the compound's solubility to plummet and leading to precipitation.[11][12]
Application Scientist's Note: This is the most frequent issue we encounter. The key is to understand that you are often working with a kinetically trapped soluble state, not a thermodynamically stable one. The goal is to keep the compound in solution long enough to get a reliable reading.
Immediate Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward first step is to lower the final assay concentration of your compound. It is likely exceeding its kinetic solubility limit in your specific buffer.[11]
-
Optimize the Dilution Method: Never add the buffer to your DMSO stock. Always add the small volume of DMSO stock to the larger volume of vigorously stirring or vortexing aqueous buffer.[11] This promotes rapid dispersion and prevents localized high concentrations that trigger precipitation.[11]
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient, typically between 0.1% and 0.5%. While higher levels can aid solubility, most cell lines experience toxicity above 0.5%.[12] Always include a vehicle control with the identical final DMSO concentration in your experiments.[11][13]
Q2: My solution looked clear initially, but after a short incubation (e.g., 30-60 minutes), I see cloudiness or visible precipitate. What's happening?
Answer: This indicates that your compound concentration is above its thermodynamic solubility but below its initial kinetic solubility . The initially clear solution is a supersaturated state. Over time, the compound begins to nucleate and crystallize, eventually falling out of solution as it moves toward its more stable, lower-energy thermodynamic equilibrium.[14][15]
Application Scientist's Note: Time-dependent precipitation is a notorious source of assay artifacts. It can lead to a perceived loss of potency in enzymatic assays or give false positives in cell viability assays due to particulate effects.
Strategies to Address Time-Dependent Precipitation:
-
Perform a Kinetic Solubility Assay: Before running your main experiment, determine the kinetic solubility limit of your compound in your specific assay buffer and timeframe. This will define the maximum concentration you can reliably test. (See Protocol 1 below).
-
Incorporate Co-solvents or Excipients: If lowering the concentration is not an option, you must modify the formulation to increase the thermodynamic solubility. This is where co-solvents and other excipients become critical.[10][16]
Q3: Can I use pH to improve the solubility of my indazole compound?
Answer: Yes, pH modification can be a very powerful tool, provided your compound is ionizable.[17][18][19] The indazole ring is amphoteric, meaning it can be protonated to form a cation in acidic conditions or deprotonated to form an anion in basic conditions.[3][20] The pKa for the indazolium cation formation is ~1.04, while the pKa for the indazolate anion formation is ~13.86.[3][20]
-
For Basic Indazoles: If your indazole has a basic functional group (e.g., an amine), decreasing the pH to below its pKa will protonate it, increasing its polarity and aqueous solubility.[17]
-
For Acidic Indazoles: If your indazole has an acidic functional group (e.g., a carboxylic acid), increasing the pH to above its pKa will deprotonate it, forming a more soluble salt.[17][18]
Application Scientist's Note: This strategy is most effective when the pKa of your compound is within a few units of the desired assay pH. However, you must ensure the pH change does not affect your biological target or assay performance. For example, drastically lowering the pH could alter enzyme activity or harm cells.
Caption: pH effect on a basic indazole's solubility.
Q4: What are co-solvents and cyclodextrins, and when should I consider using them?
Answer: These are formulation excipients used to increase the solubility of poorly soluble drugs.[21]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for lipophilic compounds.[16][17] Common examples for in vitro use include Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), and ethanol.[17] They are typically used after pH adjustment has failed or is not feasible.
-
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23][24] They act as molecular containers, encapsulating the poorly soluble indazole compound ("guest") inside their cavity to form a "host-guest" inclusion complex.[22][24][25][26] This complex as a whole is water-soluble.[22][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity in cell-based assays.[17][22]
Application Scientist's Note: Cyclodextrins are often a superior choice for cell-based assays compared to co-solvents because they tend to have lower cellular toxicity.[17] However, they are more expensive and can, in some cases, interact with cell membranes or other assay components. A formulation screening study is always recommended.
Caption: A workflow for troubleshooting solubility issues.
Part 2: Data & Formulation Strategies
When simple dilution fails, a systematic approach to formulation is required. The table below summarizes common strategies.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Concentration | Pros | Cons & Considerations |
| DMSO | Organic Co-solvent | < 0.5% in final assay | Excellent for high-concentration stocks; widely used. | High concentrations are cytotoxic; can cause solvent-shifting precipitation.[12][13] |
| pH Adjustment | Ionizes the compound, increasing polarity and water solubility.[17][19] | N/A (Buffer pH) | Highly effective for ionizable compounds; cost-effective. | Requires knowledge of compound pKa; not suitable for pH-sensitive assays; can alter compound activity.[17] |
| Co-solvents (e.g., PEG400) | Reduces the polarity of the aqueous solvent system.[16][17] | 1-10% | Effective for many lipophilic compounds; relatively inexpensive. | Can be toxic to cells at higher concentrations; may interfere with assay components; requires vehicle controls. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic compound.[17][22][23] | 1-10 mM (0.1-1.5% w/v) | Generally low cellular toxicity; can improve compound stability.[17][22] | More expensive; may have its own biological effects or extract lipids from cell membranes at high concentrations. |
| Surfactants (e.g., Tween-80) | Forms micelles that encapsulate the hydrophobic compound. | < 0.1% | Can significantly increase solubility. | Often cytotoxic; can denature proteins and interfere with many biological assays. Generally not recommended for cell-based assays. |
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for assessing and improving the solubility of your indazole compounds.
Protocol 1: High-Throughput Kinetic Solubility Assay
This assay determines the concentration at which a compound precipitates when a DMSO stock solution is added to an aqueous buffer.[9][27] It is essential for defining the upper concentration limit for your biological assays.[28][29]
Materials:
-
Test compound in 10 mM, 100% DMSO stock.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Clear, flat-bottom 96-well microplate.
-
Microplate reader capable of measuring absorbance or nephelometry.
Methodology:
-
Plate Setup:
-
Add 198 µL of the aqueous assay buffer to wells in columns 2 through 12.
-
Add 200 µL of the aqueous buffer to a well in column 1 to serve as a blank.
-
-
Prepare Top Concentration:
-
Add 4 µL of the 10 mM DMSO stock solution to the 198 µL of buffer in a well in column 12.
-
Mix thoroughly by pipetting up and down. This creates the top concentration (e.g., 200 µM) with 2% DMSO.
-
-
Serial Dilution:
-
Perform a 1:2 serial dilution by transferring 100 µL from column 12 to column 11, mixing, then 100 µL from column 11 to column 10, and so on, down to column 2. Discard 100 µL from the final dilution well (column 2). This creates a concentration range (e.g., 200 µM down to ~0.2 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for a period relevant to your main assay (e.g., 1-2 hours). Shake gently during incubation.
-
-
Measurement:
-
Measure the turbidity of each well using a plate reader. This can be done by measuring light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Data Analysis:
-
The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
-
Protocol 2: Preparation of a Working Solution Using HP-β-Cyclodextrin
This protocol describes how to formulate a poorly soluble compound using HP-β-CD.
Materials:
-
Test compound (solid powder).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Vortexer, sonicator, and magnetic stirrer.
Methodology:
-
Prepare Cyclodextrin Solution:
-
Prepare a 10% (w/v) stock solution of HP-β-CD in your desired aqueous buffer. This is approximately 66 mM. Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is fully dissolved. Let it cool to room temperature.
-
-
Add Compound:
-
Weigh the required amount of your solid indazole compound to achieve a final concentration that is slightly above your target concentration (e.g., aim for 1.2 mM if you need 1 mM).
-
Add the solid powder directly to the HP-β-CD solution.
-
-
Facilitate Complexation:
-
Vortex the mixture vigorously for 2-3 minutes.
-
Sonicate the mixture in a bath sonicator for 15-30 minutes. Be careful to avoid overheating.
-
Place the mixture on a magnetic stirrer and let it stir overnight at room temperature, protected from light.
-
-
Clarify Solution:
-
After overnight stirring, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
-
Final Filtration and Quantification:
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
It is critical to accurately determine the final concentration of the solubilized compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS). The final concentration will likely be lower than your target due to reaching the solubility limit.
-
-
Storage:
-
Store the final, quantified stock solution in aliquots at -20°C or -80°C.
-
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | Semantic Scholar [semanticscholar.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
- 8. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. ajdhs.com [ajdhs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Indazole - Wikipedia [en.wikipedia.org]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 25. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijpsr.com [ijpsr.com]
- 27. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. inventivapharma.com [inventivapharma.com]
- 29. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
preventing decomposition of fluorinated heterocycles during synthesis
Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and decomposition of these valuable compounds during synthesis. The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make these molecules crucial in modern chemistry.[1] However, the very nature of the carbon-fluorine (C-F) bond also presents distinct synthetic hurdles.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in the lab. Our goal is to equip you with the knowledge to not only solve problems but also to proactively design more robust synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of fluorinated heterocycles.
Q1: Why are my fluorinated heterocycles decomposing?
A1: Decomposition often stems from the high bond energy and polarity of the C-F bond, which can be susceptible to cleavage under various conditions.[4] Common causes include:
-
Nucleophilic Attack: Strong nucleophiles can displace fluoride, especially when the fluorine is on an electron-deficient ring.
-
Acid/Base Instability: Both acidic and basic conditions can promote decomposition, depending on the specific heterocycle.[2][5] For example, difluoromethyl groups on an imidazole ring are known to be unstable in the presence of base.[2]
-
Metal-Catalyzed C-F Activation: Transition metals, often used in cross-coupling reactions, can inadvertently activate and cleave C-F bonds.[4][6][7]
-
Thermal Stress: High reaction temperatures can lead to thermal decomposition, particularly for polyfluorinated compounds.[8][9][10]
-
Photochemical Instability: Some fluorinated compounds are sensitive to light and can undergo photochemical degradation.[11][12]
Q2: How can I choose the right fluorinating reagent to avoid decomposition?
A2: The choice of fluorinating reagent is critical. For electrophilic fluorination, reagents like Selectfluor are versatile, but their reactivity is highly dependent on the solvent system.[13] For instance, a co-solvent system of water and chloroform can be effective for fluorinating 2-aminopyridines.[13] For nucleophilic aromatic substitution (SNAr), less hygroscopic reagents like Bu₄NF·(t-BuOH)₄ can be a better choice than anhydrous Bu₄NF to minimize side reactions.[13]
Q3: What are the best general practices for handling and purifying fluorinated heterocycles?
A3: Due to their unique properties, fluorinated compounds require special consideration during workup and purification.
-
Purification: For polar fluorinated compounds, reversed-phase HPLC is a good starting point.[14] Using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a common initial strategy.[14] For compounds with poor solubility, dry loading onto silica gel for flash chromatography is recommended.[14]
-
Volatility: Be aware that smaller fluorinated compounds can be volatile. It is advisable to handle them in a well-ventilated area and use sealed vials for analysis and storage.[14]
-
Moisture Sensitivity: Many reagents used in fluorination chemistry are sensitive to moisture.[13] Always use anhydrous solvents and inert atmosphere techniques when necessary.[15]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific decomposition problems.
Problem 1: C-F Bond Cleavage During Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
Low yield of the desired fluorinated product.
-
Formation of hydrodefluorinated or other substituted byproducts.
-
Detection of fluoride ions in the reaction mixture.
Diagnostic Workflow:
Caption: Troubleshooting C-F bond cleavage in SNAr reactions.
Detailed Causality and Solutions:
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for unwanted C-F bond cleavage.[13] Running reactions at lower temperatures can often suppress this side reaction.
-
Harsh Nucleophiles: Highly reactive nucleophiles can readily attack the C-F bond. Using a milder nucleophile or controlling its concentration can mitigate this issue.
-
Solvent Effects: Solvents like DMF and DMSO can react with some fluorinating agents or promote side reactions.[13] Acetonitrile is a good polar, aprotic alternative.[13]
-
Metal Catalysis: Transition metals like palladium and nickel are known to catalyze C-F activation.[4][7] If your reaction involves a metal catalyst, consider if a metal-free alternative exists or if ligand choice can be optimized to disfavor C-F insertion.
Problem 2: Ring Decomposition of Fluorinated Imidazoles under Basic Conditions
Symptoms:
-
Rapid disappearance of starting material.
-
Formation of a complex mixture of unidentifiable products.
-
Significant color change in the reaction mixture.
Decomposition Mechanism:
Fluorinated imidazoles, particularly those with a difluoromethyl group, can be highly unstable in the presence of a base. The mechanism often involves the deprotonation of the imidazole N-H, followed by the elimination of HF to form an intermediate azafulvene, which then reacts with available nucleophiles (like water) to decompose.[2]
Caption: Base-mediated decomposition of a fluorinated imidazole.
Preventative Strategies:
-
pH Control: Maintain the reaction pH in the neutral to acidic range. If a base is required, use a weak, non-nucleophilic base and add it slowly at low temperatures.
-
Protecting Groups: Protect the imidazole N-H with a suitable protecting group (e.g., SEM, Trityl) before subjecting the molecule to basic conditions.[5]
-
Alternative Synthetic Routes: Redesign the synthesis to avoid strongly basic conditions in the final steps after the fluorinated imidazole core has been formed.
Part 3: Best Practices and Experimental Protocols
This section outlines preventative measures and provides a sample protocol for a common synthetic transformation.
Best Practices for Minimizing Decomposition
| Strategy | Rationale | Applicable Scenarios |
| Low Temperature Reactions | Reduces the rate of decomposition side reactions, which often have higher activation energies than the desired transformation.[13] | SNAr, metal-catalyzed cross-couplings, reactions with strong bases or acids. |
| Anhydrous Conditions | Prevents hydrolysis of sensitive reagents and intermediates. Many fluorinating agents are hygroscopic.[13] | Reactions involving AgF₂, anhydrous Bu₄NF, and other moisture-sensitive reagents. |
| Inert Atmosphere | Protects air-sensitive reagents and catalysts from degradation. | Organometallic reactions, reactions involving low-valent metal catalysts. |
| Careful Solvent Selection | Avoids unwanted reactions between the solvent and reagents. Some solvents can act as nucleophiles.[13] | Electrophilic fluorinations (avoid DMF, DMSO with Selectfluor), SNAr reactions. |
| Reaction Monitoring | Allows for quenching the reaction as soon as the starting material is consumed, preventing product degradation over time.[15] | All reactions, especially those with known product instability. |
Sample Protocol: Electrophilic Fluorination of a Substituted Pyridine
This protocol is a general guideline and should be optimized for the specific substrate.
Objective: To introduce a fluorine atom onto a pyridine ring using an electrophilic fluorinating agent.
Materials:
-
Substituted pyridine (1.0 mmol)
-
Selectfluor (1.1 mmol)
-
Acetonitrile (anhydrous, 10 mL)
-
Celite
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the substituted pyridine and anhydrous acetonitrile.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
In a separate flask, dissolve Selectfluor in anhydrous acetonitrile.
-
Add the Selectfluor solution dropwise to the pyridine solution over 10-15 minutes.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.[13]
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.[13]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
Troubleshooting this Protocol:
-
Low Conversion: If the reaction stalls, ensure the Selectfluor is active and has been stored properly. Gentle heating (e.g., to 40-50 °C) may be necessary for less activated substrates, but monitor for decomposition.
-
Multiple Products: If multiple isomers are formed, consider the directing effects of the existing functional groups on the pyridine ring.[13] The regioselectivity can sometimes be influenced by the choice of solvent or the addition of an acid or base.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbon–fluorine bond cleavage mediated by metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 10. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: C-H Activation of Fluorinated Indazole Rings
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the C-H activation of fluorinated indazole rings. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during your experimental work. We understand the nuances and complexities that fluorine substitution introduces to C-H functionalization and aim to equip you with the knowledge to navigate these hurdles effectively.
Introduction: The Fluorine Conundrum in Indazole C-H Activation
The strategic incorporation of fluorine into pharmacologically active scaffolds like indazole is a cornerstone of modern medicinal chemistry. However, the unique electronic properties of fluorine—high electronegativity and strong C-F bonds—present a distinct set of challenges for C-H activation methodologies. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles and supported by relevant literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Poor or No Conversion
Question 1: I am attempting a palladium-catalyzed C-H arylation of 5-fluoroindazole, but I am observing no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common issue when working with fluorinated heterocyles. The presence of a fluorine atom can significantly alter the electronic properties of the indazole ring, which can impact several stages of the catalytic cycle. Here’s a breakdown of potential causes and solutions:
-
Insufficient C-H Acidity: The fluorine atom, being strongly electron-withdrawing, can decrease the electron density of the indazole ring. However, its effect on the acidity of a specific C-H bond is position-dependent. For a palladium-catalyzed reaction that proceeds via a concerted metalation-deprotonation (CMD) pathway, the acidity of the targeted C-H bond is crucial[1]. If the C-H bond is not sufficiently acidic, the CMD step can be prohibitively slow.
-
Troubleshooting:
-
Stronger Base: Switch to a stronger base to facilitate the deprotonation step. Common bases like K₂CO₃ or Cs₂CO₃ might be insufficient. Consider stronger bases like KOAc in combination with pivalic acid, or non-coordinating organic bases.
-
Solvent Effects: The choice of solvent can be critical. Polar aprotic solvents like DMF or DMA are often used, but fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) have been shown to promote C-H activation by stabilizing cationic intermediates and enhancing the acidity of the C-H bond[2].
-
-
-
Catalyst Inhibition: The nitrogen atoms in the indazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition, especially at high temperatures[3]. The fluorine atom can exacerbate this by modifying the electron density at the nitrogen atoms.
-
Troubleshooting:
-
Ligand Choice: The use of appropriate ligands is crucial to stabilize the active catalytic species and prevent off-cycle pathways. For direct arylations, phosphine ligands like PPh₃ or bulky electron-rich phosphines can be effective. Experiment with a range of phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Catalyst Precursor: The choice of palladium precursor can influence the reaction outcome. Pd(OAc)₂ is common, but other sources like Pd(hfac)₂ have shown better performance in some cases for fluorinated substrates[4].
-
-
-
Reaction Temperature: While C-H activation reactions often require high temperatures, excessive heat can lead to catalyst decomposition or undesired side reactions.
-
Troubleshooting:
-
Temperature Screening: Perform a systematic temperature screen to find the optimal balance between reaction rate and catalyst stability. Sometimes, a lower temperature for a longer duration can provide better results.
-
-
Question 2: My rhodium-catalyzed C-H olefination of a 6-fluoro-N-aryl-2H-indazole is sluggish. How can I improve the reaction rate?
Answer:
Rhodium-catalyzed C-H activations are also sensitive to the electronic effects of fluorine. A sluggish reaction suggests a high activation barrier for the C-H cleavage step.
-
Co-catalyst/Additive Effects: Rh(III)-catalyzed C-H activations often benefit from additives.
-
Troubleshooting:
-
Acidic Additives: The addition of an acidic additive like acetic acid or pivalic acid can promote the C-H activation step.
-
Silver Salts: Silver salts like AgSbF₆ or AgOAc are often used to generate a more electrophilic, cationic rhodium species, which can be more active in C-H activation[5].
-
-
-
Oxidant Choice: For oxidative C-H functionalizations, the choice of oxidant is critical.
-
Troubleshooting:
-
Copper Oxidants: Cu(OAc)₂ is a common and effective oxidant in many Rh(III)-catalyzed reactions. Ensure it is anhydrous and used in the correct stoichiometry[5].
-
-
-
Directing Group Efficacy: The N-aryl group in your 2H-indazole acts as a directing group. Its electronic properties can influence the efficiency of the C-H activation.
Section 2: Poor Regioselectivity
Question 3: I am observing a mixture of regioisomers in the C-H functionalization of my fluorinated indazole. How can I control the regioselectivity?
Answer:
Controlling regioselectivity is a major challenge, as fluorine's electronic and steric effects can lead to activation at multiple sites.
-
Understanding Fluorine's Directing Effects: Fluorine substituents often direct C-H activation to the ortho position. This is due to a combination of inductive effects that increase the acidity of the ortho C-H bond and potential coordination of the fluorine to the metal center in the transition state[7].
-
Troubleshooting:
-
Leverage the Directing Effect: If the desired position is ortho to the fluorine, you can optimize conditions to favor this outcome. This might involve using a less sterically hindered catalyst that can approach the ortho position.
-
Blocking Groups: If the ortho position is not the desired site of functionalization, consider temporarily installing a blocking group at that position to direct the reaction elsewhere.
-
Computational Studies: If resources allow, computational studies can provide valuable insights into the relative activation barriers for C-H activation at different positions, helping you to understand the inherent selectivity of your substrate and guide your experimental design[3][8].
-
-
-
Influence of the Directing Group: In N-substituted indazoles, the substituent on the nitrogen atom can act as a powerful directing group, often overriding the directing effects of the fluorine atom.
-
Troubleshooting:
-
Choice of Directing Group: The choice of the N-substituent is critical for controlling regioselectivity. For example, in 2-aryl-2H-indazoles, the C-H activation is typically directed to the ortho position of the N-aryl ring. To functionalize the indazole core itself, a different directing group strategy might be needed.
-
-
-
Catalyst and Ligand Control: The steric and electronic properties of the catalyst and ligands can play a decisive role in determining which C-H bond is activated.
-
Troubleshooting:
-
Sterically Hindered Ligands: Employing bulky ligands can block access to more sterically accessible C-H bonds and favor activation at less hindered positions.
-
Ligand Screening: A thorough screening of ligands with varying electronic and steric properties is often necessary to achieve the desired regioselectivity.
-
-
Section 3: Undesired Side Reactions
Question 4: I am concerned about potential C-F bond activation competing with the desired C-H activation. How can I minimize this side reaction?
Answer:
Competition between C-H and C-F activation is a well-documented challenge in the functionalization of fluoroarenes and related heterocycles[7][9]. The outcome is highly dependent on the metal catalyst and the substrate.
-
Thermodynamic vs. Kinetic Control: C-F bond activation is often thermodynamically favored, while C-H activation can be kinetically preferred. Running the reaction under kinetic control (lower temperatures, shorter reaction times) can sometimes favor the desired C-H activation product.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and time. Monitor the reaction progress closely to stop it once the desired product is formed, before significant C-F activation occurs.
-
-
-
Metal Catalyst Choice: Different transition metals have different propensities for C-F vs. C-H activation.
-
Troubleshooting:
-
Palladium and Rhodium: Palladium and rhodium catalysts are generally less prone to C-F activation than more electron-rich, late transition metals like nickel, especially under typical C-H activation conditions. However, C-F activation can still occur, particularly with highly fluorinated substrates.
-
Avoid Highly Electron-Rich Catalysts: Avoid using highly electron-rich, low-valent metal complexes with strongly donating ligands, as these are more likely to undergo oxidative addition into C-F bonds.
-
-
-
Substrate Fluorination Pattern: The position and number of fluorine substituents influence the likelihood of C-F activation. C-F bonds ortho to other fluorine atoms are often weaker and more susceptible to cleavage[7].
-
Troubleshooting:
-
Substrate Design: If possible, design your synthetic route to avoid highly activated C-F bonds on your indazole substrate.
-
-
Experimental Protocols & Data
Table 1: General Starting Conditions for C-H Arylation of N-Arylindazoles
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | A common and effective starting point. |
| Ligand | PPh₃ (10-20 mol%) | Start with a simple phosphine ligand. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Carbonate bases are often effective. |
| Solvent | DMF or Toluene | Polar aprotic or non-polar aromatic solvents. |
| Arylating Agent | Aryl iodide or bromide (1.5-2 equiv.) | Iodides are generally more reactive. |
| Temperature | 100-140 °C | Requires heating, optimize for your substrate. |
| Atmosphere | Inert (N₂ or Ar) | To prevent catalyst oxidation. |
This table provides a general starting point. Optimization will be necessary for specific fluorinated indazole substrates.
Protocol 1: General Procedure for Palladium-Catalyzed Direct C-H Arylation
-
To a flame-dried reaction vessel, add the fluorinated indazole (1.0 equiv.), aryl halide (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), and base (e.g., K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Diagram 1: Troubleshooting Low Conversion in C-H Activation
Caption: A decision-making workflow for troubleshooting low conversion.
Diagram 2: Competing C-H vs. C-F Activation Pathways
Caption: Illustration of competing C-H and C-F activation pathways.
References
- 1. Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 9. baranlab.org [baranlab.org]
Validation & Comparative
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Indazole Analogs
Introduction: The Indazole Scaffold and the Rise of Fluorine in Drug Discovery
The indazole core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. In the relentless pursuit of more effective and safer therapeutics, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1][2][3] This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated indazole analogs, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear perspective on the "fluorine advantage."
Fluorine, the most electronegative element, imparts unique properties to organic molecules when it replaces a hydrogen atom.[2] Its small size allows it to mimic hydrogen in certain contexts, while its powerful electron-withdrawing nature can profoundly alter a molecule's physicochemical properties. These alterations often translate to significant improvements in biological activity, including enhanced binding affinity, increased metabolic stability, and improved cell permeability.[1][4][5]
This guide will explore these effects within the context of the indazole scaffold, examining how the strategic placement of fluorine atoms can transform a promising lead compound into a potent and drug-like candidate.
Comparative Analysis of Biological Activities
The introduction of fluorine into the indazole ring system can dramatically influence its interaction with biological targets and its overall pharmacokinetic profile. Below, we compare the biological activities of fluorinated and non-fluorinated indazole analogs across several key therapeutic areas.
Kinase Inhibition: A Tale of Enhanced Potency
Indazole derivatives have shown significant promise as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in diseases like cancer. Fluorination has proven to be a particularly effective strategy for enhancing the potency and selectivity of indazole-based kinase inhibitors.
A notable example is seen in the development of Rho kinase (ROCK) inhibitors. A study demonstrated that the placement of a fluorine atom at the C6 position of the indazole ring (compound 52 ) resulted in a significant enhancement of ROCK1 inhibitory potency, with an IC50 value of 14 nM, compared to the C4-fluorinated analog (compound 51 ), which displayed low potency with an IC50 of 2500 nM.[6][7] This highlights the critical role of the fluorine position in optimizing drug-target interactions. Furthermore, 6-fluoroindazole 52 also exhibited a dramatic increase in oral bioavailability (61%).[6][7]
| Compound | Target | IC50 (nM) | Key Feature | Reference |
| 51 | ROCK1 | 2500 | Fluorine at C4 | [6][7] |
| 52 | ROCK1 | 14 | Fluorine at C6 | [6][7] |
The enhanced potency of fluorinated analogs can be attributed to several factors. The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, leading to more favorable electrostatic interactions with the target protein. Additionally, fluorine can participate in hydrogen bonding and other non-covalent interactions within the binding pocket, further stabilizing the drug-target complex.
Antiviral Activity: Boosting Potency Against HIV
The fight against viral diseases has also benefited from the application of fluorinated indazoles. In the context of anti-HIV research, 5-fluoroindazole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6] A direct comparison with a non-fluorinated parent compound revealed a dramatic increase in potency upon fluorination. The 5-fluoroindazole derivatives 17a and 17b showed 7-fold and 13-fold greater activity, respectively, against the wild-type reverse transcriptase enzyme compared to their non-fluorinated counterpart 16 .[6]
| Compound | Target | IC50 (nM) | Fold Improvement | Reference |
| 16 | HIV Reverse Transcriptase | 332 | - | [6] |
| 17a | HIV Reverse Transcriptase | 50 | ~7x | [6] |
| 17b | HIV Reverse Transcriptase | 25 | ~13x | [6] |
This significant enhancement in antiviral activity underscores the profound impact that a single fluorine atom can have on the biological efficacy of a molecule.
Metabolic Stability: Blocking Undesired Transformations
A major hurdle in drug development is ensuring that a compound remains intact in the body long enough to exert its therapeutic effect. The cytochrome P450 (CYP450) family of enzymes in the liver are notorious for metabolizing drugs, often leading to their rapid clearance. Fluorination is a well-established strategy to block these metabolic "soft spots."[5][8]
By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the C-F bond, being much stronger than a C-H bond, resists enzymatic oxidation. This leads to a longer half-life and improved bioavailability.[5] For instance, the introduction of a trifluoromethyl (CF3) group onto an indazole core in compound 32c dramatically increased its metabolic stability (t½ = 53.71 min) compared to the non-fluorinated parent indole UT-155 (t½ = 12.35 min).[9]
| Compound | Description | t½ (min) | Species | Reference |
| UT-155 | Non-fluorinated indole | 12.35 | Mouse | [9] |
| 32a | 4-Fluoro-indazole analog | 13.29 | Mouse | [9] |
| 32c | CF3-substituted indazole analog | 53.71 | Mouse | [9] |
This data clearly demonstrates the power of fluorination to enhance metabolic stability, a critical parameter for a successful drug candidate.
Visualizing the Impact of Fluorination
To better understand the concepts discussed, the following diagrams illustrate the effect of fluorination on drug-target interactions and metabolic stability.
Caption: Impact of Fluorination on Drug-Target Interactions.
Caption: Fluorine Blocks Metabolic Oxidation.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of the data presented, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used to compare the biological activity of fluorinated and non-fluorinated indazole analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[10]
Objective: To quantify the inhibitory potency of test compounds on kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Kinase Inhibition Assay Workflow.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Objective: To determine the effect of test compounds on the viability of a cell line.
Materials:
-
Cells of interest
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion: The Strategic Imperative of Fluorination
The evidence presented in this guide strongly supports the strategic incorporation of fluorine as a powerful tool for enhancing the biological activity of indazole analogs. From boosting kinase inhibitory potency and antiviral efficacy to improving metabolic stability, the "fluorine advantage" is clear. While the effects of fluorination are position-dependent and must be empirically determined for each new scaffold, the general principles outlined here provide a rational basis for the design of more effective and drug-like indazole-based therapeutics. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, so too will our ability to harness its unique properties to address unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to the Synthesis of Indazole-3-Carboxylates: A Comparative Analysis
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents.[1] Specifically, the indazole-3-carboxylate and its derivatives serve as critical building blocks for complex drug molecules, including nicotinic α-7 receptor partial agonists used in neuroscience research.[2] The strategic placement of the carboxylate group at the C-3 position provides a versatile handle for further functionalization, typically through amide coupling.[3][4] This guide provides a comparative analysis of the principal synthetic methodologies for accessing this vital heterocyclic motif. We will dissect each method's underlying mechanism, evaluate its practical advantages and limitations with supporting data, and provide detailed protocols for the most robust procedures. This analysis is designed to equip researchers, chemists, and drug development professionals with the knowledge to select the optimal synthetic route based on criteria such as scale, substrate scope, and available starting materials.
Introduction: The Strategic Importance of the Indazole-3-Carboxylate Core
The indazole ring system is a bioisostere of indole, featuring two adjacent nitrogen atoms that can engage in potent hydrogen bond donor-acceptor interactions within protein active sites.[1] This property has led to the discovery of numerous indazole-based drugs, such as the kinase inhibitors axitinib and pazopanib. The 3-carboxylate functionality is particularly valuable as it provides a direct and reliable point for chemical elaboration, most commonly to form indazole-3-carboxamides, a class of compounds with broad pharmacological relevance.[3][5] Given their importance, the development of efficient and scalable syntheses for indazole-3-carboxylates is a persistent goal in process chemistry and discovery labs.
Comparative Analysis of Synthetic Methodologies
We will explore four primary strategies for constructing or functionalizing the indazole ring to yield the target 3-carboxylate structure:
-
Method A: [3+2] Cycloaddition of Arynes and Diazo Compounds
-
Method B: Classical Ring Formation from Phenyl Hydrazines (Isatin Route)
-
Method C: Ring Transformation via Nitrosation of Indoles
-
Method D: Direct C-3 Carboxylation of the Indazole Core
Method A: [3+2] Cycloaddition of Arynes and Diazo Compounds
This method represents a modern and highly efficient approach to the indazole core. The reaction proceeds via the in situ generation of a highly reactive benzyne intermediate, which then undergoes a [3+2] cycloaddition with a diazo compound, such as ethyl diazoacetate.
Mechanism & Rationale: The most common benzyne precursor is 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. In the presence of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), a cascade of elimination reactions occurs to generate benzyne. This electrophilic intermediate is immediately trapped by the nucleophilic diazoacetate. The choice of fluoride source and reaction conditions is critical; TBAF is often used for its high reactivity at low temperatures, which helps control the exothermic nature of benzyne formation.[6]
Workflow: [3+2] Cycloaddition
Caption: Workflow for the synthesis of indazole-3-carboxylates via benzyne cycloaddition.
Advantages:
-
High Efficiency: This method provides excellent yields, often exceeding 80%.[6]
-
Mild Conditions: The reaction proceeds at low temperatures and warms to room temperature, avoiding harsh thermal conditions.[7]
-
Good Substrate Scope: A wide variety of substituted arynes and diazo compounds can be employed, allowing for diverse functionalization.[7]
Limitations:
-
Reagent Cost & Stability: Diazo compounds can be explosive and require careful handling. Benzyne precursors can be expensive.
-
Byproduct Formation: Excess benzyne can react with the product to form N-arylated byproducts, necessitating careful control of stoichiometry.[6]
Method B: Classical Ring Formation from Phenyl Hydrazines (Isatin Route)
This is a traditional, multi-step approach that builds the indazole ring from acyclic or alternative heterocyclic precursors. A prominent example starts from isatin.[2]
Mechanism & Rationale: The synthesis begins with the base-catalyzed hydrolytic ring-opening of isatin to form a 2-aminophenylglyoxylate salt. This intermediate is then diazotized with sodium nitrite under acidic conditions. The resulting diazonium salt is not isolated but is immediately reduced (e.g., with sodium sulfite) to an aryl hydrazine. Finally, intramolecular cyclization under acidic conditions affords the indazole-3-carboxylic acid.[2] This pathway is a variation of the well-known Japp-Klingemann reaction.
Workflow: Synthesis from Isatin
Caption: The classical multi-step synthesis of indazole-3-carboxylic acid starting from isatin.
Advantages:
-
Readily Available Starting Materials: Isatins are commercially available with a wide range of substitution patterns.
-
Established Chemistry: The reactions involved are well-understood and have been performed for decades.
Limitations:
-
Scalability Issues: The use of diazonium salt intermediates poses safety and control challenges on a large scale.[2]
-
Multiple Steps & Lower Overall Yield: As a multi-step synthesis, the overall yield is often moderate and requires several purification stages.
-
Waste Generation: The process involves multiple stoichiometric reagents and generates significant aqueous waste.
Method C: Ring Transformation via Nitrosation of Indoles
This method provides an indirect but effective route to indazole-3-carboxylates by first converting a readily available indole into a 1H-indazole-3-carboxaldehyde, which can be easily oxidized to the desired carboxylic acid.
Mechanism & Rationale: The reaction involves treating an indole with sodium nitrite in a slightly acidic medium. The indole ring undergoes electrophilic attack by a nitrosating agent (e.g., N₂O₃) at the C-3 position to form a 3-nitrosoindole. This intermediate rearranges, triggering the opening of the pyrrole ring. Subsequent ring-closure via attack of the exocyclic oxime nitrogen onto the iminium intermediate yields the 1H-indazole-3-carboxaldehyde.[1] The key to success is slow addition and controlled acidity to minimize side reactions.[1]
Workflow: Indole to Indazole-3-Carboxylate
References
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. diva-portal.org [diva-portal.org]
- 5. iris.unina.it [iris.unina.it]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Indazole synthesis [organic-chemistry.org]
Comparative Guide for Purity Validation of Methyl 7-fluoro-1H-indazole-3-carboxylate using HPLC-MS
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the purity validation of Methyl 7-fluoro-1H-indazole-3-carboxylate, a critical intermediate in pharmaceutical synthesis. The document outlines objective comparisons of performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical strategies. The methodologies discussed are grounded in scientific principles and adhere to regulatory expectations, ensuring trustworthiness and technical accuracy.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The safety and efficacy of pharmaceutical products are fundamentally dependent on the purity of the active pharmaceutical ingredient (API) and its intermediates.[1] this compound is a key building block in the synthesis of various therapeutic agents. Its purity profile can significantly impact the quality, safety, and efficacy of the final drug product.[1] Therefore, a robust and validated analytical method for purity determination is not merely a regulatory requirement but a cornerstone of quality control.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers a powerful analytical tool for this purpose. HPLC provides the necessary separation of the main compound from its potential impurities, while MS delivers high sensitivity and selectivity for detection and identification. This guide will delve into the nuances of validating an HPLC-MS method for this compound, comparing different approaches to ensure a comprehensive understanding of the process.
Chemical Profile of this compound
-
Molecular Formula: C₉H₇FN₂O₂
-
Molecular Weight: 194.16 g/mol [2]
-
CAS Number: 932041-13-9[3]
-
Structure:
HPLC-MS Methodologies: A Comparative Analysis
The choice of HPLC-MS methodology is critical for achieving the desired separation and sensitivity. This section compares two common approaches: Reversed-Phase HPLC with UV detection and a more advanced Reversed-Phase HPLC coupled with a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
Method A: Reversed-Phase HPLC with Photodiode Array (PDA) Detection
This is a widely accessible and cost-effective technique for routine purity assessments. [4]A Photodiode Array (PDA) detector is a common tool for evaluating peak purity by measuring ultraviolet (UV) absorbance across a peak to identify spectral variations that may indicate co-elution.
[5]
Method B: Reversed-Phase HPLC with High-Resolution Mass Spectrometry (HRMS) - Q-TOF
For definitive identification and sensitive detection of potential impurities, LC-MS provides superior structural information through mass-to-charge ratio (m/z) and fragmentation data. [4]A Q-TOF mass spectrometer offers high resolution and mass accuracy, enabling the confident identification of unknown impurities.
Comparative Data Summary
Parameter Method A: HPLC-PDA Method B: HPLC-Q-TOF Rationale for Comparison Specificity Moderate (based on retention time and UV spectrum) Very High (based on retention time and accurate m/z) Demonstrates the enhanced confidence in peak identity with HRMS. Sensitivity (LOD) ~1 µg/mL ~10 ng/mL Highlights the superior sensitivity of MS detection for trace impurities. Impurity Identification Limited to spectral comparison Definitive identification through fragmentation analysis Crucial for characterizing unknown degradation products or process impurities. Cost & Accessibility Lower cost, widely available Higher initial investment and operational complexity A practical consideration for laboratory resource allocation.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and regulatory requirements.
Sample Preparation
A stock solution of 1 mg/mL this compound is prepared in acetonitrile. Working standards of varying concentrations (e.g., 100 µg/mL for assay, and a dilution series for linearity and limit of detection) are prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
Method A: HPLC-PDA Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: PDA detector scanning from 200-400 nm, with extraction at the λmax of the analyte.
Method B: HPLC-Q-TOF Protocol
The liquid chromatography conditions are identical to Method A to ensure a direct comparison of the detection techniques.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 50-500
-
Source Temperature: 120 °C
-
Gas Flow: As per instrument recommendation
-
Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation data (MS/MS)
Method Validation: A Trustworthy System
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. [6][7][8][9]The validation should be conducted in accordance with ICH Q2(R2) guidelines.
[6][10]
Specificity and Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of validating stability-indicating methods. [11][12][13]These studies are designed to generate potential degradation products and demonstrate the method's ability to separate them from the main peak.
[11][12]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
A target degradation of 5-20% is generally considered appropriate for validating the method's specificity.
[14]
Peak Purity Analysis
Peak purity analysis is crucial to ensure that a chromatographic peak corresponds to a single component.
[15][16]
-
PDA-based Purity: Most chromatography data systems have algorithms to calculate a "peak purity index" by comparing spectra across a chromatographic peak. [15]The spectrum at the peak apex is often used as a reference.
[15]* MS-based Purity: LC-MS provides a more definitive assessment by detecting co-elution based on mass differences. [5]This is particularly useful for identifying impurities that may have similar UV spectra to the main compound.
Peak Purity Assessment Logic
Caption: Decision tree for peak purity assessment.
Other Validation Parameters
A comprehensive method validation will also include the evaluation of:
-
Linearity and Range: Demonstrating a proportional relationship between concentration and response.
[7]* Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.
[7]* Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
[7]* Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: Selecting the Appropriate Methodology
Both HPLC-PDA and HPLC-Q-TOF are valuable techniques for the purity validation of this compound.
-
HPLC-PDA (Method A) is a robust and cost-effective choice for routine quality control, particularly when potential impurities are known and well-characterized. Its simplicity and accessibility make it ideal for high-throughput environments.
[17]* HPLC-Q-TOF (Method B) is the superior choice for method development, impurity identification, and in-depth characterization. Its high sensitivity and specificity provide a greater level of confidence in the purity assessment, which is crucial during early-stage drug development and for addressing regulatory inquiries.
The selection of the most appropriate method will depend on the specific stage of drug development, the intended purpose of the analysis, and the available resources. For comprehensive and unambiguous purity validation, a combination of both techniques is often employed, leveraging the strengths of each.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. chemscene.com [chemscene.com]
- 3. This compound CAS#: 932041-13-9 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. biopharminternational.com [biopharminternational.com]
- 12. ajpsonline.com [ajpsonline.com]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. zht.igns.gov.ua [zht.igns.gov.ua]
- 17. pharmaguru.co [pharmaguru.co]
A Senior Application Scientist's Comparative Guide to the Bioisosteric Replacement of the Carboxylate Group in Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Bioisosteric Replacement in Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents, particularly in oncology.[1][2] The carboxylic acid group is a common feature in many biologically active indazole derivatives, often serving as a key pharmacophoric element for target engagement through ionic interactions and hydrogen bonding. However, the presence of a carboxylate can introduce challenges related to poor pharmacokinetic properties, such as low cell permeability, rapid metabolism, and potential for idiosyncratic toxicity.[3]
Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity while favorably modifying physicochemical properties, is a cornerstone of modern drug design.[3] This guide provides an in-depth technical comparison of common bioisosteric replacements for the carboxylate group within the indazole framework, focusing on tetrazoles, acylsulfonamides, and hydroxamic acids. We will delve into the design rationale, synthetic strategies, and comparative performance of these bioisosteres, supported by experimental data and detailed protocols to empower your drug discovery programs.
The Carboxylate Anchor: A Double-Edged Sword
The carboxylate group, with a pKa typically in the range of 4-5, is predominantly ionized at physiological pH. This anionic charge is often crucial for forming strong ionic bonds with positively charged residues like arginine or lysine in the target protein's active site. However, this same charge contributes to high polarity, which can hinder passive diffusion across biological membranes and lead to high plasma protein binding, ultimately reducing the free drug concentration.
Furthermore, carboxylic acids are susceptible to Phase II metabolism, particularly glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in drug toxicity.[3] These liabilities necessitate the exploration of bioisosteric replacements that can mimic the key interactions of the carboxylate while improving the overall drug-like properties of the indazole derivative.
Comparative Analysis of Key Carboxylate Bioisosteres
This section provides a comparative overview of the most common bioisosteres for the carboxylate group in the context of indazole derivatives.
The Tetrazole Moiety: A Classic Carboxylate Mimic
The 5-substituted-1H-tetrazole is arguably the most widely used bioisostere for a carboxylic acid.[4] Its pKa is very similar to that of a carboxylic acid (around 4.5-4.9), ensuring it is also negatively charged at physiological pH.[3] This allows it to effectively mimic the ionic interactions of the carboxylate.
Design Rationale: The tetrazole ring is planar and can participate in hydrogen bonding. Due to the delocalization of the negative charge over the five-membered ring, it has a different electrostatic potential and is more lipophilic than the corresponding carboxylate.[4] This increased lipophilicity can lead to improved cell permeability and oral bioavailability. Metabolically, tetrazoles can undergo N-glucuronidation, but these conjugates are generally considered less reactive and less prone to causing toxicity than acyl glucuronides.[4]
Data Presentation: Physicochemical Properties of Carboxylate and Bioisosteres
| Functional Group | Typical pKa | Lipophilicity (clogP) | Hydrogen Bonding | Metabolic Stability |
| Carboxylic Acid | 4-5 | Low | Acceptor/Donor | Susceptible to glucuronidation |
| Tetrazole | 4.5-4.9 | Moderate | Acceptor/Donor | Generally more stable |
| Acylsulfonamide | 4-6 | Moderate-High | Acceptor/Donor | Generally stable |
| Hydroxamic Acid | 8-9 | Moderate | Acceptor/Donor/Chelator | Can be susceptible to hydrolysis |
Acylsulfonamides: Modulating Acidity and Lipophilicity
N-acylsulfonamides are another important class of carboxylic acid bioisosteres. Their acidity can be tuned by modifying the substituent on the sulfonamide nitrogen, with pKa values typically ranging from 4 to 6. This allows for fine-tuning of the ionization state at physiological pH.
Design Rationale: Acylsulfonamides are generally more lipophilic than carboxylic acids, which can enhance membrane permeability. The sulfonamide group can also engage in additional hydrogen bonding interactions within the target's active site. The synthesis of acylsulfonamides is relatively straightforward, often involving the coupling of a sulfonamide with a carboxylic acid or its activated derivative.[5][6]
Hydroxamic Acids: Introducing Metal Chelation
Hydroxamic acids are less acidic than carboxylic acids, with a pKa in the range of 8-9.[7] While they can still act as hydrogen bond donors and acceptors, their key distinguishing feature is the ability to chelate metal ions, which is particularly relevant for inhibiting metalloenzymes like histone deacetylases (HDACs).
Design Rationale: The replacement of a carboxylic acid with a hydroxamic acid can lead to a significant change in the binding mode and biological activity, especially if a metal ion is present in the active site. While potentially beneficial for certain targets, hydroxamic acids can be metabolically less stable and may undergo hydrolysis back to the corresponding carboxylic acid.[7]
Experimental Protocols: Synthesis and Evaluation
To provide a practical framework for your research, we present detailed, step-by-step methodologies for the synthesis of a model indazole-3-carboxylic acid and its tetrazole bioisostere, along with a general protocol for an in vitro kinase inhibition assay, a common application for indazole derivatives.
Synthesis of 1H-Indazole-3-carboxylic Acid
This protocol describes a common method for the synthesis of the core indazole-3-carboxylic acid scaffold.[8]
Materials:
-
SEM-protected Indazole
-
n-Butyl lithium (n-BuLi)
-
Dry ice (solid CO2)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve SEM-protected indazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of n-BuLi in hexanes to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding crushed dry ice in one portion. Allow the reaction to slowly warm to room temperature.
-
Acidify the reaction mixture with 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in a mixture of DMF and THF. Add a solution of TBAF in THF and reflux the mixture for 4 hours.
-
After cooling, basify the mixture and wash with diethyl ether. Acidify the aqueous layer with citric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1H-indazole-3-carboxylic acid.
Synthesis of 3-(1H-Tetrazol-5-yl)-1H-indazole
This protocol outlines the conversion of a nitrile precursor to the tetrazole bioisostere. The precursor, 3-cyano-1H-indazole, can be synthesized from 1H-indazole-3-carboxamide.
Materials:
-
3-Cyano-1H-indazole
-
Sodium azide (NaN3)
-
Triethylamine hydrochloride or ammonium chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 3-cyano-1H-indazole in anhydrous DMF.
-
Add sodium azide and triethylamine hydrochloride to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 120-130 °C) for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain 3-(1H-tetrazol-5-yl)-1H-indazole.
In Vitro Kinase Inhibition Assay Protocol (General)
This protocol provides a general framework for evaluating the inhibitory activity of indazole derivatives against a target kinase.[9][10]
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (indazole derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of the assay plate, add the assay buffer, the test compound dilutions, and the recombinant kinase.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for bioisosteric replacement of a carboxylic acid in an indazole lead compound.
Caption: Structural and pKa comparison of a carboxylic acid and its common bioisosteres.
Conclusion and Future Perspectives
The bioisosteric replacement of the carboxylate group in indazole derivatives is a powerful strategy to overcome pharmacokinetic and toxicological liabilities while maintaining or even enhancing biological activity. Tetrazoles offer a reliable substitution with similar acidity and improved metabolic stability. Acylsulfonamides provide the advantage of tunable acidity and lipophilicity, allowing for a more nuanced optimization of properties. Hydroxamic acids introduce the unique capability of metal chelation, opening up possibilities for targeting metalloenzymes.
The choice of the optimal bioisostere is highly context-dependent and requires a thorough understanding of the target's active site and the desired physicochemical properties of the final compound. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the rational design and development of next-generation indazole-based therapeutics with improved drug-like properties. Future work in this area will likely involve the exploration of novel, less conventional bioisosteres and the use of computational modeling to more accurately predict the impact of these replacements on the overall pharmacological profile of indazole derivatives.
References
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, AD… [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. eurjchem.com [eurjchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the Target Selectivity of Novel Indazole-Based Compounds: A Comparative Guide Featuring Methyl 7-fluoro-1H-indazole-3-carboxylate
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on how to approach the critical task of assessing the target selectivity of a novel chemical entity. We will use Methyl 7-fluoro-1H-indazole-3-carboxylate , a representative indazole-based compound, as a case study to illustrate a robust, multi-pronged experimental strategy. The indazole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitors. Therefore, for the purpose of this guide, we will hypothesize that our primary biological target is a protein kinase.
The principles and methodologies detailed herein are designed to build a comprehensive selectivity profile, moving from initial biochemical potency to definitive cellular target engagement. This approach ensures that experimental choices are not just procedural but are driven by a clear scientific rationale, creating a self-validating data package essential for advancing a candidate molecule.
The Foundational Step: Primary Target Potency and Initial Selectivity
Before a broad selectivity assessment can be undertaken, the potency of the compound against its intended primary target must be firmly established. This initial IC50 (half-maximal inhibitory concentration) value serves as the benchmark against which all off-target activities will be compared.
Let us hypothesize that through initial screening, this compound (hereafter "MF-Indazole") has been identified as a potential inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a well-validated therapeutic target in inflammatory diseases.
Comparative Biochemical Potency
To contextualize the performance of MF-Indazole, we compare its hypothetical potency with well-characterized, commercially available p38α inhibitors.
| Compound | Type | Primary Target IC50 (p38α) | Key Selectivity Notes |
| MF-Indazole (Hypothetical) | Novel Indazole | 75 nM | To be determined |
| SB203580 | Pyridinylimidazole | 50-100 nM | Potent p38α/β inhibitor; known to inhibit RIPK2. |
| Doramapimod (BIRB 796) | Pyridinylimidazole | 38 nM | Binds to an allosteric (DFG-out) pocket, providing high selectivity. |
| Neflamapimod (VX-745) | Pyridinylimidazole | 10-20 nM | Orally bioavailable p38α inhibitor that has been tested in clinical trials. |
Experimental Protocol: In Vitro p38α Kinase Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.
Rationale: The LanthaScreen™ Eu-anti-phospho-peptide antibody/terbium-labeled substrate system provides a ratiometric output (emission at 520 nm / 495 nm) that corrects for well-to-well variations and compound interference, ensuring high data fidelity. The ATP concentration is set at the apparent Km value to ensure that inhibition is competitive and physiologically relevant.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of MF-Indazole in 100% DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Preparation: Transfer 50 nL of each compound dilution into a low-volume 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Mix: Prepare a 2X solution of p38α enzyme and a terbium-labeled substrate (e.g., Tb-ATF2) in the kinase reaction buffer.
-
Initiation: Add 5 µL of the 2X enzyme/substrate mix to each well.
-
ATP Addition: Add 5 µL of a 2X ATP solution (at the apparent Km concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a 2X Eu-labeled anti-phospho-peptide antibody solution (in TR-FRET dilution buffer) to stop the reaction.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm and 495 nm.
-
Analysis: Calculate the emission ratio and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
The Landscape of Selectivity: Broad Panel Kinome Screening
A potent IC50 against the primary target is only the first piece of the puzzle. A truly selective compound will exhibit a large potency window between its primary target and any potential off-targets. Large-scale panel screening is the industry standard for empirically determining this selectivity profile.
Rationale: Rather than testing against a handful of related kinases, a broad panel, such as the KINOMEscan™ (DiscoverX) or a similar service, provides an unbiased view of a compound's interaction with hundreds of human kinases. This is crucial for identifying unexpected off-targets that could lead to toxicity or confounding biological effects. The output is typically reported as "% Control" or "Kd", where a lower value indicates a stronger interaction.
Visualizing the Selectivity Assessment Workflow
Caption: A streamlined workflow for assessing compound selectivity.
Interpreting Hypothetical Kinome Scan Data
The table below illustrates how data from a kinome screen for MF-Indazole could be compared against the known profile of a less selective tool compound, SB203580. The data is presented as Kd (dissociation constant); a lower Kd indicates tighter binding.
| Kinase Target | MF-Indazole (Hypothetical Kd) | SB203580 (Known Kd) | Interpretation |
| MAPK14 (p38α) | 25 nM | 34 nM | Both compounds show high-affinity binding to the primary target. |
| MAPK11 (p38β) | 250 nM | 38 nM | MF-Indazole is 10-fold more selective for the p38α isoform over p38β. |
| RIPK2 | >10,000 nM | 21 nM | A major selectivity liability of SB203580 is completely avoided by MF-Indazole. |
| JNK2 | 1,500 nM | 2,800 nM | Both compounds show weak interaction with this related MAPK family member. |
| BRAF | >10,000 nM | >10,000 nM | Neither compound interacts with this unrelated kinase. |
This hypothetical data demonstrates how MF-Indazole could represent a significant improvement in selectivity over a first-generation inhibitor like SB203580, particularly by avoiding the well-documented off-target, RIPK2.
Confirmation in a Physiological Context: Cellular Target Engagement
Biochemical assays are performed in a clean, artificial system. It is imperative to confirm that the compound can still bind its intended target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method for verifying target engagement.
Rationale: CETSA operates on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced denaturation. By heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western Blot or other means, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.
Experimental Protocol: CETSA for p38α Engagement
-
Cell Culture: Grow a relevant cell line (e.g., THP-1 monocytes) to 80-90% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of MF-Indazole (e.g., 10 µM) for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation.
-
Thermal Challenge: Aliquot the lysate from each treatment group into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.
-
Sample Preparation for Readout: Collect the supernatant (containing the soluble, non-denatured proteins) and prepare it for Western Blot analysis.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against p38α.
-
Data Analysis: Quantify the band intensities at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate the CETSA melting curves. A rightward shift in the curve for the MF-Indazole-treated sample confirms target engagement.
Visualizing the p38α Signaling Pathway
Caption: The p38α MAPK signaling cascade and the point of inhibition.
Conclusion
Assessing the target selectivity of a novel compound like this compound is a systematic process that builds a layered, evidence-based argument. By starting with precise biochemical potency measurements against a primary target, contextualizing this with data from well-known alternatives, and then expanding the investigation to include an unbiased, large-scale kinome screen, one can build a robust map of the compound's interaction landscape. Finally, confirming this interaction in a cellular context using a method like CETSA provides the ultimate validation of on-target activity. This rigorous, multi-faceted approach is essential for de-risking a project and making informed decisions in the complex process of drug discovery.
A Head-to-Head Comparison of 7-Fluoro vs. 7-Chloro Indazole Derivatives In Vitro: A Guide for Drug Discovery Professionals
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its rigid bicyclic structure and versatile substitution patterns make it an ideal starting point for developing potent and selective inhibitors of various protein classes, most notably protein kinases.[1][3][4] Within the drug discovery workflow, the strategic modification of a lead scaffold is paramount. One of the most powerful tools in the medicinal chemist's arsenal is halogen substitution.
This guide provides a head-to-head comparison of two common halogen substitutions on the indazole ring: fluorine versus chlorine at the 7-position. We will explore how this seemingly minor change can profoundly impact physicochemical properties and in vitro biological activity, guiding rational design choices in your drug discovery programs. We will delve into the causality behind these effects and provide robust, field-proven protocols for their in vitro characterization.
The Tale of Two Halogens: Physicochemical Implications
The choice between fluorine and chlorine is not arbitrary; it is a deliberate decision based on their distinct electronic and steric properties.[5][6] While both are electronegative, their influence on a molecule's behavior differs significantly.
-
Electronegativity and Polarity: Fluorine is the most electronegative element, creating a highly polarized C-F bond.[7] This can influence the acidity of nearby protons and create strong local dipoles. Chlorine is less electronegative but more polarizable, allowing it to engage in a wider range of intermolecular interactions.[5]
-
Size and Steric Hindrance: Fluorine's van der Waals radius is only slightly larger than that of hydrogen, making it an excellent bioisostere that rarely introduces significant steric clashes.[7] Chlorine is considerably larger, which can be used to probe steric sensitivity in a binding pocket or to block a site of metabolism.
-
Lipophilicity: The effect on lipophilicity (logP) is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, chlorine substitution typically provides a larger lipophilic contribution.[8][9] This has direct consequences for solubility and cell permeability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[7][10] Substituting a metabolically labile C-H bond with C-F is a classic strategy to improve a compound's half-life. The C-Cl bond is also strong but more susceptible to metabolic oxidation than C-F.
-
Halogen Bonding: Chlorine's larger size and polarizability allow it to act as a halogen bond donor, a specific and directional non-covalent interaction with Lewis bases (e.g., backbone carbonyls in a protein). This can be a powerful tool for enhancing binding affinity.[11] Fluorine is generally considered a poor halogen bond donor.
Here is a summary of the key physicochemical differences:
| Property | 7-Fluoro Substitution | 7-Chloro Substitution | Implication for Drug Design |
| Atomic Radius (Å) | 1.47 | 1.75 | Minimal steric impact vs. potential for specific steric interactions or blocking metabolic sites. |
| Electronegativity (Pauling) | 3.98 | 3.16 | Strong inductive electron withdrawal; can alter pKa of the indazole core. |
| Lipophilicity Contribution (π) | +0.14 | +0.71 | Modest increase in lipophilicity vs. a more significant increase. Affects solubility and permeability. |
| Metabolic Stability | High (strong C-F bond) | Moderate to High | Fluorine is excellent for blocking metabolism. Chlorine is also effective but less so.[10] |
| Halogen Bonding Potential | Very Weak | Moderate | Chlorine can form stabilizing interactions with the target protein, potentially increasing potency.[11] |
| Hydrogen Bonding Potential | Can act as a weak H-bond acceptor | Can act as a weak H-bond acceptor | Both can participate in weak hydrogen bonding, though this is often a minor contribution.[5] |
In Vitro Biological Activity: A Kinase Inhibition Case Study
To illustrate the practical consequences of these differences, let's consider a hypothetical case study where we compare a matched pair of 7-fluoro- and 7-chloro-indazole derivatives against a target, "Kinase X." Indazole derivatives are well-known as potent inhibitors of various protein kinases.[1]
The choice of halogen can subtly alter the compound's presentation to the ATP-binding pocket of the kinase. A 7-chloro substituent might enhance potency through a halogen bond with the kinase's hinge region, while a 7-fluoro substituent might offer a better balance of potency and physicochemical properties, leading to improved cell permeability.
Below is a representative dataset comparing the two hypothetical compounds in key in vitro assays.
| Assay | Compound A (7-Fluoro Derivative) | Compound B (7-Chloro Derivative) | Rationale & Interpretation |
| Kinase X Biochemical IC50 | 25 nM | 10 nM | The chloro derivative shows higher potency, potentially due to a favorable halogen bonding interaction with the protein target that the fluoro analog cannot form.[5] |
| Cellular Target Engagement IC50 | 150 nM | 200 nM | Despite being more potent biochemically, the chloro derivative's higher lipophilicity may lead to slightly lower effective concentration in cells due to nonspecific binding or solubility issues. The fluoro analog shows better translation from biochemical to cellular potency. |
| Aqueous Solubility (pH 7.4) | 50 µM | 15 µM | The significantly higher lipophilicity of the chloro derivative leads to lower aqueous solubility, a common challenge in drug development.[5] |
| Liver Microsome Stability (% remaining @ 60 min) | 85% | 70% | The stronger C-F bond results in superior metabolic stability compared to the C-Cl bond in this particular chemical context.[7][10] |
This comparative data highlights a critical concept in drug discovery: a trade-off between competing properties. The 7-chloro derivative is more potent but suffers from lower solubility and metabolic stability. The 7-fluoro derivative, while less potent, presents a more balanced profile that may be more promising for further development.
Experimental Protocols: Generating Robust Comparative Data
To generate the kind of high-quality, comparative data shown above, standardized and well-validated in vitro assays are essential. Here, we provide a detailed protocol for a common fluorescence-based kinase assay used to determine biochemical IC50 values.
Workflow for Kinase Inhibitor IC50 Determination
Caption: Workflow for determining inhibitor IC50 values.
Protocol: In Vitro Kinase Assay for IC50 Determination (Fluorescence-Based)
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a protein kinase using a continuous fluorescence intensity assay format.[12]
I. Principle & Causality:
This assay measures the rate of phosphorylation of a specific peptide substrate by the kinase. The reaction consumes ATP and produces ADP. A detection system couples the amount of ADP produced to a fluorescent signal. An inhibitor will reduce the rate of this reaction, leading to a lower signal. By testing a range of inhibitor concentrations, we can determine the concentration that reduces kinase activity by 50% (the IC50). Using the ATP concentration at or near its Michaelis-Menten constant (Km) is crucial for obtaining comparable IC50 values, as this reflects a biologically relevant state and ensures sensitivity to competitive inhibitors.[13][14]
II. Materials & Reagents:
-
Kinase: Recombinant Kinase X (e.g., stored at -80°C).
-
Substrate: Specific peptide substrate for Kinase X.
-
Buffer: Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT). Rationale: Provides optimal pH and necessary cofactors (Mg²⁺) for kinase activity, while detergent prevents nonspecific binding.
-
ATP: 10 mM stock solution.
-
Inhibitors: 10 mM stocks of 7-fluoro and 7-chloro indazole derivatives in 100% DMSO.
-
Detection Reagent: Commercial kit (e.g., ADP-Glo™, PhosphoSens®).[12][15]
-
Plate: Low-volume, white, 384-well assay plate.
-
Equipment: Multichannel pipette, automated liquid handler (optional), fluorescence plate reader.
III. Step-by-Step Methodology:
-
Compound Plating (Dose-Response): a. Prepare a 12-point serial dilution of each inhibitor (7-fluoro and 7-chloro derivatives) in 100% DMSO, starting from a high concentration (e.g., 1 mM). Use a 3-fold dilution factor. b. Transfer a small volume (e.g., 100 nL) of each inhibitor concentration into the appropriate wells of the 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for 0% activity.
-
Enzyme/Substrate Mix Preparation: a. Thaw the kinase and substrate on ice. b. Prepare a 2X Kinase/Substrate Master Mix in kinase buffer. The final concentration in the well should be optimized for a robust signal (e.g., 1-5 nM kinase, 10 µM substrate). Rationale: Preparing a master mix ensures consistency across all wells. c. Add 10 µL of this mix to each well of the assay plate containing the pre-spotted compounds.
-
Reaction Initiation: a. Prepare a 2X ATP Master Mix in kinase buffer. The final ATP concentration in the well should be at the predetermined Km for the kinase. b. To start the reaction, add 10 µL of the 2X ATP mix to all wells. The final reaction volume is now 20 µL. c. Briefly centrifuge the plate to ensure all components are mixed.
-
Incubation: a. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) where the "no inhibitor" reaction remains in the linear range.[12]
-
Signal Detection: a. Stop the kinase reaction and develop the fluorescent signal by adding the detection reagent as per the manufacturer's instructions. This typically involves a 30-60 minute incubation at room temperature.
-
Data Acquisition: a. Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em wavelengths appropriate for the assay kit).
-
Data Analysis: a. Subtract the background fluorescence (from "no enzyme" wells) from all other readings. b. Normalize the data by setting the average of the "no inhibitor" controls to 100% activity and the average of the "no enzyme" or high concentration inhibitor controls to 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[14]
Chemical Rationale: F vs. Cl at the Active Site
Caption: How 7-F vs. 7-Cl may interact differently at a target site.
Conclusion and Forward Look
The choice between a 7-fluoro and a 7-chloro substitution on an indazole scaffold is a nuanced decision that exemplifies the multiparameter optimization inherent in modern drug discovery.
-
7-Chloro substitution can be a valuable strategy to enhance potency, often through specific interactions like halogen bonding, or to probe for steric constraints within a binding pocket. However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other pharmacokinetic properties.[5][9]
-
7-Fluoro substitution offers a more conservative approach. It is an excellent tool for blocking metabolic hot-spots and improving metabolic stability with minimal steric perturbation.[8][10] While it may not provide the same potency gains as chlorine, the resulting compounds often possess more balanced, drug-like properties.
Ultimately, the "better" substituent is context-dependent. It is dictated by the specific structure-activity relationships of the chemical series and the desired target product profile. The optimal path forward involves synthesizing and testing both analogs. The robust in vitro biochemical and cellular assays outlined in this guide provide the foundational data necessary to make an informed, evidence-based decision, propelling your project toward the identification of a successful clinical candidate.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assayquant.com [assayquant.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. courses.edx.org [courses.edx.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quality Control of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quality Control for Substituted Indazoles
Substituted indazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2] Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties, have made them a focal point in medicinal chemistry and drug development.[1] The precise chemical structure and purity of these active pharmaceutical ingredients (APIs) are paramount to ensure their safety, efficacy, and consistency.[3][4] Therefore, robust and reliable analytical methods for their quality control are not just a regulatory requirement but a scientific necessity.
This guide provides a comparative overview of the principal analytical techniques employed for the quality control of substituted indazoles. As a Senior Application Scientist, my aim is to offer not just a list of methods, but a deeper insight into the rationale behind their selection and application, supported by experimental considerations. We will explore the strengths and limitations of each technique, providing a framework for developing and validating analytical procedures that are fit for their intended purpose, in line with international guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7][8]
The Analytical Toolkit: A Comparative Overview
The quality control of substituted indazole APIs involves a multi-faceted approach to confirm identity, quantify potency, and detect impurities.[3][9] The most commonly employed analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
dot
Caption: General workflow for the quality control of substituted indazole APIs.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical quality control for its versatility, robustness, and wide applicability to a vast range of compounds, including substituted indazoles.[9][10] It is predominantly used for the determination of purity, the quantification of impurities, and the assay of the API.[3][11]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For substituted indazoles, reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Advantages:
-
High Resolution and Sensitivity: Capable of separating closely related impurities from the main compound.
-
Quantitative Accuracy and Precision: Provides reliable data for potency determination and impurity quantification.[11]
-
Method Versatility: A wide variety of columns and mobile phases can be used to optimize separations for different substituted indazoles.[12]
Limitations:
-
Not Suitable for Volatile Compounds: Less ideal for analyzing residual solvents, where GC is preferred.
-
Requires Reference Standards: Accurate quantification necessitates the availability of well-characterized reference standards for both the API and its impurities.
Experimental Considerations: A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[13][14][15] The detection wavelength is usually set at the UV maximum of the indazole chromophore. Method validation is crucial and should be performed according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[5][7][11]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. In the quality control of substituted indazoles, its primary application is the determination of residual solvents, which are organic volatile chemicals used in the manufacturing process.[3][9]
Principle: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Advantages:
-
Excellent for Volatile Analytes: The method of choice for residual solvent analysis.
-
High Sensitivity: Can detect residual solvents at trace levels.
Limitations:
-
Limited to Thermally Stable and Volatile Compounds: Not suitable for non-volatile or thermally labile substituted indazoles.
-
Potential for Derivatization: Some less volatile compounds may require derivatization to increase their volatility.
Experimental Considerations: A common approach for residual solvent analysis involves headspace GC, where the vapor above the sample is injected into the GC system. This minimizes contamination of the instrument with the non-volatile API. The choice of column and temperature program is critical for achieving good separation of all potential residual solvents.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for the structural elucidation and identification of impurities.[16][17] It is often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) to provide both chromatographic and mass information.
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a compound.[17]
Advantages:
-
High Specificity and Sensitivity: Provides definitive identification of compounds based on their mass.[18][19]
-
Structural Information: Fragmentation patterns can provide valuable information about the structure of an unknown impurity.[16]
Limitations:
-
Quantitative Challenges: While quantitative MS is possible, it often requires stable isotope-labeled internal standards for best accuracy.
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte of interest.
Experimental Considerations: For impurity identification, LC-MS/MS is a powerful combination. A typical workflow involves an initial HPLC run to separate the impurities, followed by MS and tandem MS (MS/MS) analysis to obtain the mass and fragmentation data for each impurity. This data, combined with knowledge of the synthetic process, can lead to the confident identification of process-related impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including substituted indazoles.[20][21] It is used to confirm the identity of the API and to characterize the structure of unknown impurities.[22]
Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the behavior of these nuclei in a magnetic field, detailed information about the molecular structure, including connectivity and stereochemistry, can be obtained.
Advantages:
-
Unambiguous Structure Determination: Provides detailed structural information that is often not obtainable by other techniques.[22][23]
-
Quantitative NMR (qNMR): Can be used for quantitative analysis without the need for a specific reference standard for the analyte, by using a certified internal standard.[24]
Limitations:
-
Lower Sensitivity: Compared to MS, NMR generally requires a larger amount of sample.
-
Complex Spectra: The spectra of complex molecules can be challenging to interpret.
Experimental Considerations: A standard set of NMR experiments for structural confirmation includes 1H NMR, 13C NMR, and 2D correlation experiments like COSY, HSQC, and HMBC.[22] These experiments provide a complete picture of the proton and carbon framework of the molecule and their connectivity.
Comparative Summary of Analytical Methods
| Analytical Method | Primary Application in Indazole QC | Key Advantages | Key Limitations |
| HPLC-UV | Purity, Impurity Quantification, Assay | High resolution, quantitative accuracy, robust | Requires reference standards, not for volatile compounds |
| GC-FID/MS | Residual Solvents, Volatile Impurities | Excellent for volatile compounds, high sensitivity | Limited to thermally stable and volatile analytes |
| LC-MS/MS | Impurity Identification, Structural Elucidation | High specificity and sensitivity, provides structural information | Quantitative analysis can be complex, matrix effects |
| NMR | Definitive Structure Elucidation, Identity Confirmation | Unambiguous structure determination, quantitative capability (qNMR) | Lower sensitivity, complex spectra for some molecules |
Detailed Experimental Protocols
Protocol 1: Validated RP-HPLC Method for Purity and Assay of a Substituted Indazole
Objective: To determine the purity and assay of a substituted indazole API using a validated reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Substituted Indazole Reference Standard
-
Known Impurity Reference Standards (if available)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.025 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.2 with orthophosphoric acid[14]
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 25°C
-
Detection Wavelength: UV at the λmax of the substituted indazole (e.g., 300 nm)[14]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the substituted indazole reference standard and any available impurity standards in a suitable diluent (e.g., methanol or a mixture of mobile phases) to prepare stock solutions. Prepare a series of working standards by diluting the stock solutions.
-
Sample Preparation: Accurately weigh and dissolve the API sample in the same diluent as the standards to achieve a similar concentration.
-
System Suitability: Inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to check include retention time repeatability, peak area repeatability, theoretical plates, and tailing factor.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: Compare the peak area of the main peak in the sample chromatogram to the peak area of the reference standard to determine the potency of the API.
-
Rationale for Choices:
-
The C18 column is a versatile and robust choice for the separation of moderately polar compounds like substituted indazoles.
-
A phosphate buffer is used to control the pH of the mobile phase, which is critical for achieving reproducible retention times, especially for ionizable compounds.
-
A gradient elution is often necessary to separate impurities with a wide range of polarities from the main peak in a reasonable run time.
dot
Caption: Simplified workflow for the HPLC analysis protocol.
Protocol 2: LC-MS/MS for Impurity Identification
Objective: To identify an unknown impurity in a substituted indazole API sample using LC-MS/MS.
Instrumentation:
-
LC-MS/MS system (e.g., HPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
HPLC Separation: Use an HPLC method similar to the one described in Protocol 1 to separate the impurity from the main peak and other components.
-
MS Analysis (Full Scan): Acquire a full scan mass spectrum of the impurity peak as it elutes from the HPLC column to determine its molecular weight.
-
MS/MS Analysis (Product Ion Scan): Isolate the molecular ion of the impurity in the first mass analyzer and fragment it. Acquire a mass spectrum of the resulting fragment ions in the second mass analyzer.
-
Data Interpretation:
-
Determine the elemental composition of the impurity from the accurate mass measurement (if using HRMS).
-
Propose a structure for the impurity by interpreting the fragmentation pattern. This often involves comparing the fragments to those of the parent API and considering potential degradation pathways or synthetic byproducts.
-
Rationale for Choices:
-
Coupling HPLC with MS allows for the separation and mass analysis of complex mixtures.
-
MS/MS provides valuable structural information by breaking down the molecule into smaller, identifiable fragments. This is crucial for elucidating the structure of unknown compounds.
Conclusion: A Holistic Approach to Quality Control
Ensuring the quality of substituted indazole APIs requires a comprehensive analytical strategy that leverages the strengths of multiple techniques. While HPLC remains the cornerstone for routine purity and assay testing, orthogonal methods like GC, MS, and NMR are essential for a complete quality assessment. The choice of analytical method should always be guided by the specific requirements of the analysis, and all methods must be properly validated to ensure they are fit for their intended purpose. By adopting a scientifically sound and risk-based approach to quality control, researchers and drug developers can ensure the safety and efficacy of these vital pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. thepharmamaster.com [thepharmamaster.com]
- 4. coherentmarketinsights.com [coherentmarketinsights.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry | MDPI [mdpi.com]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. mdpi.com [mdpi.com]
- 24. Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] However, like many heterocyclic compounds, indazoles can be susceptible to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP450) enzymes and conjugation reactions such as N-glucuronidation.[2][3] This metabolic liability can lead to poor pharmacokinetic profiles, limiting the clinical utility of otherwise promising drug candidates.
A well-established strategy to mitigate these metabolic issues is the introduction of fluorine atoms into the molecular structure. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated indazole compounds, supported by experimental data, detailed protocols, and mechanistic insights to inform rational drug design.
The Strategic Imperative for Fluorination in Indazole Scaffolds
The rationale for incorporating fluorine into drug candidates, including indazoles, is multifaceted. The unique properties of the fluorine atom—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[4]
The primary advantage in the context of metabolic stability is the ability of fluorine to "block" metabolic hotspots.[5] By replacing a hydrogen atom at a position susceptible to enzymatic attack with a fluorine atom, medicinal chemists can effectively shield the molecule from metabolic degradation. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by oxidative enzymes like CYP450s.[4]
Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the indazole ring system, potentially disfavoring enzymatic oxidation at adjacent positions.[6] This strategic placement of fluorine can lead to a longer half-life, reduced clearance, and improved oral bioavailability.[7]
Quantitative Comparison of Metabolic Stability: A Case Study
Direct comparative in vitro metabolic stability data for a range of fluorinated and non-fluorinated indazole analogs in the public domain is limited. However, a compelling case study highlights the dramatic impact of fluorination on the metabolic fate of an indole/indazole scaffold in mouse liver microsomes.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| UT-155 | Non-fluorinated indole parent | 12.35 | - | [8] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [8] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | [8] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes. While direct extrapolation of absolute values to human systems requires caution, the trend of increased stability with fluorination within this study is a strong indicator of the potential benefits.
This data clearly demonstrates that while a single fluorine substitution at the 4-position of the indazole ring had a modest effect, the introduction of a trifluoromethyl (CF3) group resulted in a greater than four-fold increase in the metabolic half-life. This substantial improvement in metabolic stability underscores the transformative potential of strategic fluorination.
Key Metabolic Pathways of Indazoles and the Impact of Fluorination
Understanding the primary metabolic pathways of indazoles is crucial for the rational design of more stable analogs. The two most common routes of metabolism are:
-
CYP450-Mediated Oxidation: This is a major pathway for the metabolism of many nitrogen-containing heterocyclic compounds.[3] For indazoles, this often involves hydroxylation at various positions on the indazole ring or on substituent groups.
-
N-Glucuronidation: The nitrogen atoms of the indazole ring are susceptible to conjugation with glucuronic acid, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2] This process increases the water solubility of the compound, facilitating its excretion.
Fluorination can effectively block or significantly slow down both of these metabolic pathways. By placing a fluorine atom at a site prone to hydroxylation, the C-H bond is replaced with a much more stable C-F bond, hindering CYP450-mediated oxidation.[5] The electron-withdrawing effects of fluorine can also decrease the nucleophilicity of the indazole nitrogens, potentially reducing the rate of N-glucuronidation.
Figure 1. Impact of Fluorination on Indazole Metabolism.
Experimental Protocols: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a cornerstone of in vitro drug metabolism studies.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials
-
Test compound and non-fluorinated analog stock solutions (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (from a reputable supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Ice-cold acetonitrile containing an internal standard (for quenching and analysis)
-
96-well incubation plate
-
LC-MS/MS system for analysis
Procedure
-
Preparation: Thaw the human liver microsomes on ice. Prepare working solutions of the test and control compounds by diluting the stock solutions in the phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, the microsomal suspension (final concentration typically 0.5 mg/mL), and the test or control compound. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating solution. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH solution.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of this slope.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL protein in incubation)
Figure 2. A generalized workflow for an in vitro microsomal stability assay.
Conclusion
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 7-fluoro-1H-indazole-3-carboxylate
This guide provides essential safety and handling protocols for Methyl 7-fluoro-1H-indazole-3-carboxylate, a compound frequently utilized in medicinal chemistry and drug development. As direct safety data for this specific molecule is not extensively published, our recommendations are expertly synthesized from the established hazard profiles of structurally analogous indazole carboxylates and fundamental laboratory safety principles. The primary objective is to create a self-validating system of safety that protects researchers from potential chemical exposure.
Hazard Analysis: Understanding the "Why" Behind the "How"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This informs every subsequent decision regarding personal protective equipment (PPE) and handling procedures. Based on aggregated data from similar chemical structures, we can anticipate a consistent hazard profile.[1][2][3][4][5]
The core risks associated with indazole-3-carboxylate derivatives necessitate a multi-faceted protection strategy:
-
Acute Oral Toxicity: Many analogous compounds are classified as harmful if swallowed.[3][4][5] This underscores the importance of preventing ingestion through contaminated hands or surfaces.
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1][2][3] The fluorinated nature of the compound may enhance its ability to penetrate skin or irritate tissues.
-
Respiratory Irritation: As a fine powder, the compound poses a significant risk of respiratory tract irritation if inhaled.[1][2][3] Minimizing dust and aerosol generation is a critical control measure.
Table 1: Comparative Hazard Classification of Analogous Compounds
| Hazard Statement | Classification | Representative Compounds | Source |
|---|---|---|---|
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | 1-Methyl-1H-indazole-3-carboxylic acid, Methyl 1H-indazole-3-carboxylate | [3][4][5] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | 1H-Indazole-3-carboxylic acid, 1-Methyl-1H-indazole-3-carboxylic acid | [2][3] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | 1H-Indazole-3-carboxylic acid, 1-Methyl-1H-indazole-3-carboxylic acid | [2][3][5] |
| H335: May cause respiratory irritation | Specific target organ toxicity (single exposure) | 1H-Indazole-3-carboxylic acid, 1-Methyl-1H-indazole-3-carboxylic acid |[2][3] |
The Three Pillars of Protection: Engineering Controls, PPE, and Safe Work Practices
A robust safety plan does not rely on a single layer of defense. It integrates engineering controls, appropriate PPE, and meticulous work practices to create a comprehensive safety system.
Primary Engineering Controls: Your First Line of Defense
PPE should never be the first or only line of defense. Its purpose is to protect you from hazards that cannot be eliminated through engineering controls.[6]
-
Chemical Fume Hood: All manipulations of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood.[7] This is the most critical engineering control for preventing inhalation of airborne particulates.
-
Ventilation: The laboratory should be well-ventilated to ensure low background levels of any potential contaminants.[1][2]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[2][8]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be deliberate and based on the specific tasks being performed.
Table 2: Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Chemical safety goggles | Nitrile or neoprene gloves (double-gloved recommended) | Lab coat (fully buttoned), long pants, closed-toe shoes | Not required if performed in a fume hood. |
| Handling Solutions | Chemical safety goggles or safety glasses with side shields | Nitrile or neoprene gloves | Lab coat (fully buttoned), long pants, closed-toe shoes | Not required. |
| Small Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or neoprene gloves | Lab coat (fully buttoned), long pants, closed-toe shoes | NIOSH-approved respirator with particulate filter (e.g., N95) |
-
Eye and Face Protection: To prevent contact from splashes or airborne dust, wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][8]
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory. Always inspect gloves for tears or holes before use. For handling the solid, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[9]
-
Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect your skin and personal clothing.[1]
-
-
Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator may be required for cleaning up spills or if there is a failure of ventilation controls.[1][10]
Operational and Disposal Plans: From Benchtop to Waste Stream
Step-by-Step Handling Protocol
-
Preparation: Before starting, ensure the fume hood is operational. Don all required PPE as outlined in Table 2.
-
Weighing: Conduct all weighing operations on a disposable weigh boat within the fume hood to contain any dust.
-
Dissolution: Add solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After your procedure, decontaminate the work surface. Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water immediately after.[11]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert: Alert personnel in the immediate area.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area and notify your institution's Environmental Health & Safety (EHS) department.
-
Contain (for small spills): For minor spills of the solid, cover with a spill control pad or absorbent material. Do not use water, as this may increase dispersion.
-
Clean-Up: Wearing appropriate PPE (including respiratory protection), carefully sweep or vacuum the material into a designated hazardous waste container.[1][2] Avoid generating dust.[1][2][8]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup must be placed in a sealed, labeled hazardous waste container.[9]
Caption: Workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.[2][9]
-
Container: Collect waste in a clearly labeled, compatible, and leak-proof container.[9]
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.[9]
-
Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal. Always consult your institution's EHS department for specific protocols.[9]
By integrating these expert-derived protocols into your daily laboratory operations, you build a foundation of safety and trust, ensuring that your valuable research can proceed without compromising personal health.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. gerpac.eu [gerpac.eu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
